(3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHKYFJIXIGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670247 | |
| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-02-9 | |
| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Drug Discovery Professionals
Introduction: The Significance of the Isoxazole Scaffold and Physicochemical Profiling
The isoxazole ring system is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[3][4] Compounds incorporating the isoxazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6]
For any novel compound, such as (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful drug development. These properties govern a molecule's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—and are thus predictive of its potential bioavailability and therapeutic efficacy.[7][8] This guide provides a comprehensive technical overview of the key physical properties of this compound, detailing the experimental methodologies required for their determination and interpreting their relevance within the context of drug discovery.
Compound Profile: this compound
A precise characterization begins with the molecule's basic identity. The structural and fundamental properties of the target compound are summarized below.
Chemical Structure:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | [9] |
| Molecular Weight | 193.17 g/mol | [9] |
| Physical Form | Solid | [9] |
| InChI Key | GNYHKYFJIXIGKN-UHFFFAOYSA-N | [9] |
Core Physicochemical Properties: Measurement and Implication
The journey from a synthesized molecule to a viable drug candidate is rigorously gated by its physicochemical profile. Here, we dissect the most critical properties and the gold-standard methods for their assessment.
Melting Point (MP): A Sentinel for Purity and Identity
The melting point is a thermodynamic property that provides a rapid and crucial assessment of a compound's purity and identity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range. While specific experimental data for this compound is not publicly available, related isoxazole structures suggest an expected melting point in the range of 70-100°C.
This is the most common and reliable method for determining the melting point of a crystalline solid.[10]
Causality Behind Experimental Choices:
-
Dry, Pulverized Sample: Ensures uniform heat transfer and packing. Moisture can act as an impurity, depressing the melting point.[11]
-
Controlled Heating Rate (1-2°C/min): A slow ramp rate near the melting point is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.[10] A rapid heating rate will result in a measured melting point that is artificially high.
-
Two-Stage Measurement: An initial rapid determination provides an approximate range, saving time. A second, careful measurement with a fresh sample provides the accurate value. A previously melted sample should not be reused as its crystal structure may have changed.[11]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry. Finely pulverize a small amount on a watch glass.[11]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[10][11]
-
Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.[11]
-
Rapid Determination (Optional): Heat the sample at a fast rate (e.g., 5-10°C/min) to find an approximate melting range. Allow the apparatus to cool.[10]
-
Accurate Determination: Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point.[12] Then, decrease the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.[12]
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[13] Poor solubility is a primary cause of failure for drug candidates.[13] Two types of solubility are relevant in drug discovery:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for initial screening.[13][14]
-
Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, determined by the shake-flask method, and is crucial for lead optimization and pre-formulation studies.[14][15]
This method is considered the most reliable for determining the equilibrium solubility of a compound.[15]
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and solid states.[15]
-
Prolonged Equilibration: Shaking for an extended period (typically 24-72 hours) is necessary to ensure that true thermodynamic equilibrium is achieved. Samples are often taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles before concentration analysis, which would otherwise lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for equilibrium solubility.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[16] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral form of a compound in an immiscible mixture of n-octanol and water at equilibrium.[17]
-
LogD: The ratio of the sum of all forms of a compound (neutral and ionized) between n-octanol and water at a specific pH, typically physiological pH 7.4. For ionizable compounds, LogD is the more physiologically relevant parameter.[16]
An optimal LogP/D value (typically between 1 and 3 for many oral drugs) is a delicate balance; too low, and the compound may not cross membranes efficiently, too high, and it may have poor aqueous solubility and become sequestered in fatty tissues.[16][18] For this compound, a calculated LogP value is approximately 1.97, suggesting favorable lipophilicity for membrane permeability.[19]
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] Since most drugs are weak acids or bases, their ionization state changes dramatically with the pH of their environment (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4).[20][21] The ionization state profoundly impacts solubility and permeability, as the charged (ionized) form is generally more water-soluble but less membrane-permeable than the neutral form.[8][22] this compound contains a hydroxyl group, which is a very weak acid, and an isoxazole ring, which is a very weak base. Its pKa values are predicted to be outside the physiological pH range, meaning it will likely exist predominantly in its neutral form throughout the gastrointestinal tract, which is favorable for passive diffusion across membranes.
In Silico Assessment: Lipinski's Rule of Five
Early in drug discovery, computational tools are invaluable for prioritizing candidates. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.[7][23][24] An orally active drug generally has no more than one violation of the following criteria:
| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |
| Molecular Weight (MW) | 193.17 Da | < 500 Da | Yes |
| LogP | ~1.97 (Calculated)[19] | < 5 | Yes |
| Hydrogen Bond Donors | 1 (-OH group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N, O-ring, O-hydroxyl) | ≤ 10 | Yes |
Relationship between Physical Properties and Drug Development Outcomes
Caption: Interplay of key physical properties in drug discovery.
Spectroscopic Characterization
While not physical properties in the thermodynamic sense, spectroscopic data are essential for confirming the identity and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the aromatic protons on the fluorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group.[25][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol, and characteristic peaks for C=C and C=N stretching within the aromatic and isoxazole rings.[4][27]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[27][28]
Conclusion
This compound presents a promising profile from a physicochemical standpoint. Its molecular weight, calculated lipophilicity, and hydrogen bonding capacity align well with the established principles for orally bioavailable drugs, as summarized by its full compliance with Lipinski's Rule of Five. While experimental data for properties like melting point and solubility are not yet widely published, the established, robust protocols detailed in this guide provide a clear and validated pathway for their determination. A comprehensive experimental evaluation of these properties is a critical next step in assessing the full potential of this and related isoxazole derivatives in any drug discovery program.
References
-
bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from bioaccessla.com.[23]
-
Grokipedia. (n.d.). Lipinski's rule of five. Retrieved from grokipedia.com.[24]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from sailife.com.[16]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from en.wikipedia.org.[7]
-
Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from pion-inc.com.[21]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from zenovel.com.[29]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from enamine.net.[14]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from jk-sci.com.[10]
-
YouTube. (2022, February 11). Drug's pKa and its absorption. Retrieved from youtube.com.[22]
-
International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.[30]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[8]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from chem.libretexts.org.[12]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from chem.libretexts.org.[11]
-
AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from d1wqtxts1xzle7.cloudfront.net.[20]
-
MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from mdpi.com.[5]
-
Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from ecl.gitbook.io.[31]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from docs.chemaxon.com.[32]
-
Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from enamine.net.[13]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from dissolutiontech.com.[15]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from acdlabs.com.[17]
-
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1]
-
Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from michael-green.github.io.[18]
-
Hou, T., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.[33]
-
Benchchem. (n.d.). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. Retrieved from benchchem.com.[34]
-
Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from semanticscholar.org.[6]
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com.[9]
-
Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[3]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.).[2]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).[28]
-
ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.[27]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.[25]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. (n.d.).[26]
-
ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.[35]
-
BLDpharm. (n.d.). 953046-62-3|3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole. Retrieved from bldpharm.com.[36]
-
gsrs. (n.d.). 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. Retrieved from gsrs.ncats.nih.gov.[37]
-
ChemScene. (n.d.). 885272-81-1 | (2-(3-Fluorophenyl)oxazol-4-yl)methanol. Retrieved from chemscene.com.[19]
-
Guidechem. (n.d.). 5-(4-fluorophenyl)isoxazole-3-methanol 640291-97-0. Retrieved from guidechem.com.[38]
-
PubMed. (2010, February 6). (3-Phenyl-isoxazol-5-yl)methanol. Retrieved from pubmed.ncbi.nlm.nih.gov.[39]
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com.[40]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.[4]
-
BLDpharm. (n.d.). 1159252-41-1|[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol. Retrieved from bldpharm.com.[41]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 17. acdlabs.com [acdlabs.com]
- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 19. chemscene.com [chemscene.com]
- 20. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 21. What is pKa and how is it used in drug development? [pion-inc.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 24. grokipedia.com [grokipedia.com]
- 25. researchgate.net [researchgate.net]
- 26. eurekaselect.com [eurekaselect.com]
- 27. researchgate.net [researchgate.net]
- 28. op.niscpr.res.in [op.niscpr.res.in]
- 29. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 30. ijirss.com [ijirss.com]
- 31. emeraldcloudlab.com [emeraldcloudlab.com]
- 32. docs.chemaxon.com [docs.chemaxon.com]
- 33. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. 953046-62-3|3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole|BLD Pharm [bldpharm.com]
- 37. GSRS [gsrs.ncats.nih.gov]
- 38. Page loading... [wap.guidechem.com]
- 39. (3-Phenyl-isoxazol-5-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 41. 1159252-41-1|[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol|BLD Pharm [bldpharm.com]
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The isoxazole scaffold, featuring a 3-fluorophenyl substituent, imparts specific physicochemical properties that are advantageous for drug design. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this molecule. We will explore two robust strategies: a convergent [3+2] cycloaddition approach and a functional group interconversion route starting from a commercially available precursor. This document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the rationale behind methodological choices to ensure reproducibility and high-yield synthesis.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound can be approached from two primary strategic directions. A retrosynthetic analysis reveals these distinct pathways, each with its own merits regarding starting material availability, step count, and overall efficiency.
-
Strategy A: [3+2] Cycloaddition. This is the most common and versatile method for constructing the isoxazole ring.[1] The core disconnection breaks the isoxazole ring into a nitrile oxide and an alkyne. This leads to 3-fluorobenzaldehyde oxime (as the nitrile oxide precursor) and propargyl alcohol as the key starting materials. This approach is highly convergent, building the core scaffold and installing the required functionality simultaneously.
-
Strategy B: Functional Group Interconversion. An alternative strategy involves acquiring a pre-formed isoxazole ring with a different functional group at the C5 position, which can then be reduced to the desired primary alcohol. The most direct precursor is 3-(3-fluorophenyl)isoxazole-5-carbaldehyde, which is commercially available.[2][3] This simplifies the synthesis to a single, high-yielding reduction step.
Pathway A: Synthesis via [3+2] Cycloaddition
This pathway is a cornerstone of isoxazole synthesis, relying on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are highly reactive and are typically generated in situ from a stable precursor, most commonly an aldoxime.[4][5] The reaction proceeds with high regioselectivity, affording the 3,5-disubstituted isoxazole as the major product.[6]
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
The initial step involves the straightforward condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride. A weak base, such as sodium acetate or sodium hydroxide, is used to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.[7][8][9]
Experimental Protocol: Synthesis of 3-Fluorobenzaldehyde Oxime
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol).
-
Dissolution: Add ethanol (50 mL) and water (100 mL) to the flask and stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 8.4 g, 120.9 mmol, 1.5 eq) and sodium acetate (CH₃COONa, 16.5 g, 201.5 mmol, 2.5 eq) to the solution.[9]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-2 hours).
-
Work-up: Once complete, cool the reaction mixture in an ice bath. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Purification: The product is typically of high purity after washing. If necessary, it can be recrystallized from an ethanol/water mixture.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
| Parameter | Result | Reference |
| Typical Yield | 90-95% | [9] |
| Appearance | White crystalline solid | [10] |
| Purity (by NMR) | >98% | N/A |
Step 2: One-Pot Synthesis of this compound
This key step involves the in situ generation of 3-fluorophenylnitrile oxide from the oxime, which immediately undergoes a [3+2] cycloaddition with propargyl alcohol.[11] Common oxidants for the oxime-to-nitrile oxide conversion include sodium hypochlorite (household bleach) or hypervalent iodine reagents.[6][12] The use of aqueous sodium hypochlorite is cost-effective and environmentally benign.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biolmolchem.com [biolmolchem.com]
- 12. sciforum.net [sciforum.net]
An In-depth Technical Guide to (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical identifiers, synthesis, physicochemical properties, and explores its relevance within the broader context of isoxazole derivatives in pharmaceutical research.
Chemical Identity and Properties
This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of a fluorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1215186-30-7 | [Unconfirmed commercial supplier data] |
| MDL Number | MFCD09878916 | [Sigma-Aldrich] |
| Molecular Formula | C₁₀H₈FNO₂ | [Sigma-Aldrich] |
| Molecular Weight | 193.17 g/mol | [Sigma-Aldrich] |
| Predicted LogP | 1.973 | ChemScene |
| Predicted TPSA | 46.26 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Note on CAS Number: The provided CAS number is from a commercial supplier and awaits definitive confirmation from a primary chemical database.
Synthesis and Methodology
The synthesis of this compound can be logically achieved through a two-step process starting from 3-fluorobenzaldehyde. The core isoxazole ring is typically constructed via a [3+2] cycloaddition reaction, a robust and widely employed method for synthesizing such heterocycles.[1][2]
Synthesis Pathway Overview
The general synthetic approach involves the initial formation of an oxime from 3-fluorobenzaldehyde, which is then converted in situ to a nitrile oxide. This reactive intermediate undergoes a cycloaddition reaction with propargyl alcohol to yield the target molecule.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of similar isoxazole derivatives.[2][3]
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the 3-fluorobenzaldehyde oxime (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution, maintaining the temperature below 30°C. Stir for 30 minutes.
-
To the resulting mixture, add propargyl alcohol (1.2 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]
The introduction of a fluorine atom, as in this compound, is a common tactic in drug design to modulate metabolic stability, binding affinity, and bioavailability. The 3-phenylisoxazole motif, in particular, has been investigated for various therapeutic targets. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.[6] Furthermore, polysubstituted phenylisoxazoles have been explored as potential antibacterial agents.[1][7] More recently, 3-phenylisoxazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[8]
The title compound, with its reactive hydroxymethyl group, serves as a valuable building block for the synthesis of more complex molecules. This functional handle allows for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Caption: Key structural features and their implications in drug discovery.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data for structurally related compounds can provide guidance. For instance, the analogous (3-(3-Chlorophenyl)isoxazol-5-yl)methanol is classified as harmful if swallowed. General laboratory safety precautions should be observed when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure incorporates features known to be beneficial for biological activity. The presence of a functional handle for further derivatization makes it an attractive starting point for the design and synthesis of novel therapeutic agents. As with any chemical, appropriate safety measures should be taken during its handling and use.
References
- [Safety Data Sheet for a related compound]. (n.d.). Fisher Scientific. Retrieved January 19, 2026.
- O'Neill, P. M., et al. (2018).
-
Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(35), 22669–22676. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 18(11), e0294529. [Link]
- [Safety Data Sheet for a related compound]. (n.d.). Retrieved January 19, 2026.
-
Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol. (n.d.). Retrieved January 19, 2026.
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
- Echemi. (n.d.). 5-ACETYL-3(3-FLUOROPHENYL)
-
Reddy, T. S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(10), 1936-1962. [Link]
-
Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]
- Kiyani, H., & Ghorbani, F. (2017). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Current Chemistry Letters, 6(3), 125-134.
-
Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5801. [Link]
Sources
- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Stability of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Pharmaceutical Development
Introduction: A Modern Heterocycle in Focus
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The isoxazole ring is a key pharmacophore in a variety of biologically active molecules, valued for its ability to enhance physicochemical properties and engage in specific biological interactions.[2][3] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its purity profile and stability characteristics is a non-negotiable prerequisite for successful drug development. Establishing the intrinsic chemical and physical properties of the molecule is fundamental to ensuring its safety, efficacy, and the development of a robust, marketable drug product.
This guide provides a comprehensive technical framework for researchers, analytical scientists, and drug development professionals tasked with characterizing this compound. We will move beyond rote procedures to explain the scientific rationale behind each step, grounding our recommendations in the authoritative guidelines set forth by the International Council for Harmonisation (ICH). The objective is to equip scientific teams with the necessary knowledge to design and execute a self-validating system for the purity and stability assessment of this promising molecule.
Physicochemical Characterization: The Foundational Profile
Before delving into purity and stability, a baseline characterization of the molecule is essential. This data serves as the initial specification against which all future batches are measured.
This compound is a solid at room temperature. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | |
| Molecular Weight | 193.17 g/mol | |
| Physical Form | Solid | |
| InChI Key | GNYHKYFJIXIGKN-UHFFFAOYSA-N | |
| SMILES | OCc1cc(no1)-c2cccc(F)c2 |
Purity Determination and Impurity Profiling: A Multi-Faceted Approach
Ensuring the purity of an API is a critical component of its characterization. The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[4][5] A comprehensive strategy for this compound involves the orthogonal application of several analytical techniques.
The Cornerstone: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for purity assessment.[6][7] A method is deemed "stability-indicating" if it can accurately quantify the parent API and resolve it from all potential degradation products and process-related impurities without interference.[7][8]
Caption: Workflow for HPLC Method Development and Validation.
A forced degradation (or stress testing) study is the cornerstone of developing a stability-indicating method.[6][9] Its purpose is to intentionally degrade the API to generate the likely degradation products that could form under storage conditions.[6][10] This is essential for proving the specificity of the analytical method.
Objective: To generate potential degradation products of this compound and ensure the analytical method can separate them from the parent peak.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to a stock solution and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize before injection. The goal is to achieve 5-20% degradation.
-
Base Hydrolysis: Add 0.1 M NaOH to a stock solution and treat under the same conditions as acid hydrolysis. Neutralize before injection.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to a stock solution and keep at room temperature or slightly elevated temperature. Monitor the reaction over time.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the API.
-
Photolytic Degradation: Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
-
Analysis: Analyze all stressed samples by the developmental HPLC method, typically employing a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of all new peaks.
Structural Confirmation and Identification
While HPLC provides quantitative data on purity, it does not identify the structures of the API or its impurities. Spectroscopic techniques are required for this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the primary structure of the synthesized this compound. The spectra of related isoxazole derivatives have been reported and can serve as a reference for spectral interpretation.[12][13][14] 2D NMR techniques (e.g., COSY, HSQC) can further elucidate complex structures and help identify impurities if they are present at sufficient levels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the parent molecule.[15] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities and degradation products, providing critical clues to their structures.
-
Infrared (IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule, serving as a fingerprint for identity confirmation.[12][13]
Stability Testing: Predicting Shelf-Life and Ensuring Product Quality
Stability testing is the process of providing evidence on how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[16] The results are used to establish a re-test period for the drug substance and recommend storage conditions.[16][17] The framework for this is detailed in the ICH Q1A(R2) guideline.[16][18]
Formal Stability Study Protocol
A formal, or long-term, stability study is conducted on at least three primary batches of the API packaged in the proposed container closure system.[16][17]
Objective: To establish a re-test period by monitoring the API's purity and physical characteristics under defined long-term and accelerated storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches manufactured by a process that simulates the final commercial process.[17]
-
Container Closure System: Package the API in a container that is the same as or simulates the packaging proposed for storage and distribution.[16]
-
Storage Conditions: Place samples into qualified stability chambers set to the conditions outlined in the table below. The conditions are chosen based on the climatic zone for which the drug is intended (for global development, Zone IVb conditions are often considered).[][20]
-
Testing Frequency: Pull samples at specified time points and analyze them using the validated stability-indicating HPLC method and other appropriate physical tests.
-
Attributes to Test: The stability protocol should include tests for attributes susceptible to change, including:
-
Assay: To measure the potency of the API.
-
Purity/Impurities: To quantify known and unknown degradation products.
-
Appearance: Visual inspection for changes in color or physical state.
-
Water Content: (If applicable) To assess hygroscopicity.
-
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or proposed re-test period) | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Note: Intermediate testing is only required if a "significant change" occurs during accelerated testing. A significant change is typically defined as failure to meet the specification.[16]
Logical Flow of a Stability Program
Caption: High-level overview of a formal API stability program.
Conclusion: A Framework for Confidence
The successful development of this compound from a promising chemical entity into a viable drug candidate hinges on a meticulous and scientifically rigorous characterization of its purity and stability. By establishing a validated, stability-indicating HPLC method, performing comprehensive forced degradation studies, and executing a formal stability program according to ICH guidelines, development teams can build a complete and robust data package. This not only satisfies regulatory requirements but also provides deep insights into the molecule's intrinsic properties, enabling the development of a safe, effective, and stable final drug product. This guide provides the strategic framework and technical protocols necessary to achieve that goal with confidence and scientific integrity.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Accessed January 19, 2026. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Published October 1, 2006. Accessed January 19, 2026. [Link]
-
ICH. Impurities in New Drug Substances Q3A(R2). Published October 25, 2006. Accessed January 19, 2026. [Link]
-
ICH. Q3A(R2) Impurities in New Drug Substances. European Compliance Academy. Accessed January 19, 2026. [Link]
-
ICH. Quality Guidelines. Accessed January 19, 2026. [Link]
-
ICH. Stability Testing of New Drug Substances and Products Q1A(R2). Published February 6, 2003. Accessed January 19, 2026. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Accessed January 19, 2026. [Link]
-
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Published online. Accessed January 19, 2026. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Accessed January 19, 2026. [Link]
-
Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Published online. Accessed January 19, 2026. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Published August 1, 2003. Accessed January 19, 2026. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. Accessed January 19, 2026. [Link]
-
IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Published February 6, 2003. Accessed January 19, 2026. [Link]
-
Gollapalli Naga Raju, et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2015;7(6):346-352. Accessed January 19, 2026. [Link]
-
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Accessed January 19, 2026. [Link]
-
MedCrave. Forced Degradation Studies. Published December 14, 2016. Accessed January 19, 2026. [Link]
-
Lovric, M. Accelerated Stability Assessment Program in API development. ResearchGate. Published online. Accessed January 19, 2026. [Link]
-
The Truth Pill. Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. Accessed January 19, 2026. [Link]
-
Singh, S. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Published August 7, 2025. Accessed January 19, 2026. [Link]
-
Jamrógiewicz, M, et al. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Published May 3, 2016. Accessed January 19, 2026. [Link]
-
Venkatesh, DN, Kumar, SDS. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022. Accessed January 19, 2026. [Link]
-
Shaik, J, et al. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2015;7(1):164-170. Accessed January 19, 2026. [Link]
-
Singh, S, et al. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. Published online. Accessed January 19, 2026. [Link]
-
Venkataraman, S, Manasa, M. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Published May 3, 2018. Accessed January 19, 2026. [Link]
-
Yaichkov, I, et al. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Published July 4, 2024. Accessed January 19, 2026. [Link]
-
Singh, S, et al. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. ResearchGate. Published August 8, 2025. Accessed January 19, 2026. [Link]
-
IJPBS. New validated stability indicating gradient rp-hplc method for the assay &related substances of. International Journal of Pharma and Bio Sciences. Accessed January 19, 2026. [Link]
-
Gharge, V, et al. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Published July 1, 2024. Accessed January 19, 2026. [Link]
-
Huang, C, et al. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. Published online. Accessed January 19, 2026. [Link]
-
Ali, I, et al. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Published June 30, 2024. Accessed January 19, 2026. [Link]
-
Patil, K, et al. Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar. Published September 25, 2022. Accessed January 19, 2026. [Link]
-
Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Published January 28, 2024. Accessed January 19, 2026. [Link]
-
Kapoor, A, et al. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Published online. Accessed January 19, 2026. [Link]
-
Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024;1(2):118-126. Accessed January 19, 2026. [Link]
-
Bouyahya, A, et al. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. Published September 22, 2023. Accessed January 19, 2026. [Link]
Sources
- 1. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.net [ijpbs.net]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. ICH Official web site : ICH [ich.org]
- 12. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 13. biolmolchem.com [biolmolchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rsc.org [rsc.org]
- 16. database.ich.org [database.ich.org]
- 17. ikev.org [ikev.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. thetruthpill.in [thetruthpill.in]
Introduction to isoxazole-based chemical building blocks
An In-Depth Technical Guide to Isoxazole-Based Chemical Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Isoxazole Scaffold - A Nexus of Stability and Reactivity
In the landscape of heterocyclic chemistry, few scaffolds offer the unique blend of aromatic stability and latent reactivity embodied by the isoxazole ring. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern synthetic chemistry.[1] Its prevalence in FDA-approved pharmaceuticals, cutting-edge agrochemicals, and advanced organic materials is not accidental; it is a direct consequence of its versatile chemical nature.[1][2][3][4][5][6]
This guide is structured to provide researchers and drug development professionals with a deep, actionable understanding of isoxazole-based building blocks. We will move beyond simple reaction schemes to explore the causality behind synthetic choices, the strategic exploitation of the ring's unique reactivity, and the practical application of these principles. Our focus is on the isoxazole not merely as a static component, but as a dynamic tool—a stable scaffold for building molecular complexity and a masked synthon that can be strategically unveiled to forge new pathways in molecular design.
Part 1: Strategic Synthesis of the Isoxazole Core
The construction of the isoxazole ring is a mature field, yet one that continues to evolve with the advent of new catalytic systems and green chemistry principles.[7] The choice of synthetic route is a critical decision that dictates the substitution pattern, scalability, and overall efficiency of the workflow. Two primary strategies dominate the landscape: 1,3-dipolar cycloadditions and the cyclocondensation of 1,3-dicarbonyl equivalents.
The Workhorse: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is arguably the most powerful and versatile method for isoxazole synthesis.[3][8][9][10][11] This reaction is prized for its high efficiency and the ability to construct the ring in a single, often concerted, step.[9][11][12]
Mechanistic Rationale
The reaction involves the pericyclic, stereoconservative addition of the 4π-electron system of the nitrile oxide to the 2π-electron system of the alkyne.[11] A significant practical consideration is the instability of nitrile oxides, which are prone to dimerization.[13] Consequently, they are almost universally generated in situ from stable precursors, most commonly by the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[9][14]
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Controlling Regioselectivity
A critical challenge in cycloaddition is controlling the regiochemistry, which determines whether a 3,4- or 3,5-disubstituted isoxazole is formed. While the reaction of terminal alkynes often favors the 3,5-disubstituted product due to steric and electronic factors, this is not absolute.[15] Judicious choice of substrates, catalysts (e.g., copper(I) for terminal alkynes), and reaction conditions can steer the reaction towards a desired regioisomer.[13][16]
| Method | Conditions | Typical Outcome | Key Advantage | Reference |
| Conventional | Aldoxime, NCS/Pyridine, Alkyne, DMF, RT | Good yields, often 3,5-disubstituted | Simplicity, broad scope | [14] |
| Copper(I)-Catalyzed | Terminal Alkyne, Nitrile Oxide precursor, Cu(I) source | High regioselectivity for 3,5-isomers | "Click Chemistry" reliability | [16][17] |
| Microwave-Assisted | Sealed vessel, microwave irradiation | Drastically reduced reaction times | High-throughput synthesis | [13][14] |
| Solid-Phase | Resin-bound alkyne, solution-phase nitrile oxide | Library generation | Purification by filtration | [10][18] |
Table 1: Comparison of Common 1,3-Dipolar Cycloaddition Methodologies.
The Classic Route: Cyclocondensation with 1,3-Dicarbonyls
The reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent is a foundational method for isoxazole synthesis.[3][4][8] This approach builds the ring through a sequence of condensation and dehydration steps.
Mechanistic Rationale and the Regioselectivity Problem
The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by cyclization and dehydration. The primary drawback of this method arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of a mixture of regioisomers.[13][19] The hydroxylamine can attack either of the non-equivalent carbonyls, leading to two different product scaffolds, which are often difficult to separate.
Caption: Formation of regioisomeric mixtures from unsymmetrical 1,3-dicarbonyls.
Expertise in Action: Overcoming Regioselectivity
Modern synthetic chemistry has developed elegant solutions to this classic problem. A field-proven strategy is the use of β-enamino diketones as precursors.[19] The enamine functionality effectively "protects" one carbonyl, directing the initial nucleophilic attack of hydroxylamine to the other, thus affording a single regioisomer with high fidelity.[13][19] Adjusting reaction conditions, such as pH and solvent, can also influence the selectivity.[13]
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed Cycloaddition
This protocol describes a reliable, copper-catalyzed reaction that ensures high regioselectivity for the 3,5-disubstituted product from a terminal alkyne.
Materials:
-
Aryl Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Pyridine (1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Aryl Aldoxime (1.0 eq), Terminal Alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and Sodium Ascorbate (0.10 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aldoxime. Stir the mixture until all solids are dissolved.
-
Nitrile Oxide Generation: In a separate flask, dissolve NCS (1.1 eq) and Pyridine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slow Addition: Add the NCS/Pyridine solution dropwise to the reaction mixture over 30 minutes at room temperature. The slow addition is crucial to minimize the dimerization of the in situ generated nitrile oxide.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Part 2: The Dual Nature of Isoxazole Reactivity
The synthetic utility of isoxazoles extends far beyond their initial construction. Their unique electronic structure—an aromatic ring containing a weak N-O bond—makes them exceptionally versatile intermediates.[3][4][8] This duality allows for two distinct strategic applications: functionalization of the intact ring or strategic cleavage to reveal masked functionalities.
Ring-Opening: The Isoxazole as a Masked Synthon
Under reductive or strongly basic conditions, the labile N-O bond of the isoxazole ring can be cleaved.[3][4][8] This transformation is not a synthetic failure but a powerful strategic tool, as it unmasks a variety of valuable difunctionalized open-chain compounds. This makes the isoxazole an effective "masked" form of synthons like 1,3-dicarbonyls or β-hydroxy ketones.[3][4][8]
Caption: Isoxazoles as versatile precursors to valuable difunctionalized compounds.
This strategy is particularly powerful in total synthesis, where a robust isoxazole ring can be carried through multiple synthetic steps before being cleaved at a late stage to reveal a sensitive functionality needed for a final key transformation.
Ring Functionalization: Building on the Core
While the isoxazole ring is relatively electron-deficient and thus resistant to classical electrophilic aromatic substitution, modern methods have enabled its direct functionalization.[10][20]
-
C-H Activation: Transition metal-catalyzed C-H activation has emerged as the premier strategy for directly installing new substituents onto the isoxazole core, particularly at the C4 position.[20][21] This avoids the need for pre-functionalized starting materials.
-
Halogenation: Bromination and iodination can be achieved, providing handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex structures.[6]
-
Lithiation: Deprotonation at the C5 position is possible, especially if the C3 position is substituted, allowing for subsequent reaction with various electrophiles.
The choice between building substituents into the precursors before ring formation versus functionalizing the pre-formed ring is a key strategic decision based on the desired final structure and the availability of starting materials.
Part 3: Applications in Drug Discovery and Beyond
The physicochemical properties of the isoxazole ring—its planarity, dipole moment, and ability to act as both a hydrogen bond acceptor and a weak donor—make it a "privileged scaffold" in medicinal chemistry.[9][22]
The Isoxazole in Medicinal Chemistry
The isoxazole moiety is present in a wide array of clinically approved drugs, demonstrating its broad therapeutic utility.[1][23] It often serves as a stable bioisostere for more labile functional groups like esters or amides, improving the metabolic stability and pharmacokinetic profile of a drug candidate.[23]
| Drug Name | Therapeutic Class | Role of Isoxazole Moiety |
| Sulfamethoxazole | Antibiotic | Core scaffold, essential for binding to dihydropteroate synthetase.[1] |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | Key pharmacophore for selective COX-2 inhibition.[1] |
| Leflunomide | Immunosuppressant | Pro-drug that undergoes ring-opening to its active metabolite.[1][14] |
| Risperidone | Antipsychotic | Part of a fused heterocyclic system contributing to receptor binding.[1] |
Table 2: Selected FDA-Approved Drugs Containing the Isoxazole Scaffold.
The diverse biological activities reported for isoxazole derivatives are extensive, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making this scaffold a fertile ground for new therapeutic discoveries.[1][7][22][24]
Applications in Materials Science and Agrochemicals
Beyond medicine, the rigid, planar structure and electronic properties of isoxazoles have led to their use in advanced materials. They have been incorporated into liquid crystals, dyes, and organic semiconductors.[2][3][6][25] In agriculture, isoxazole derivatives are utilized as potent herbicides and insecticides, highlighting the broad industrial relevance of this versatile chemical building block.[3][4][6]
Conclusion and Future Outlook
Isoxazole-based building blocks represent a powerful convergence of stability and strategic reactivity. The continued development of novel synthetic methods, particularly those employing transition-metal catalysis and adhering to green chemistry principles, is expanding the toolkit for chemists to access ever more complex and diverse isoxazole derivatives.[1][7][24] As our understanding of structure-activity relationships deepens, the isoxazole scaffold is poised to remain a central element in the design of next-generation pharmaceuticals, agrochemicals, and functional materials. The future lies in harnessing its unique properties to create multi-targeted therapies and sustainable chemical technologies.[1][24]
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. Ingenta Connect. Available at: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. Ingenta Connect. Available at: [Link]
-
Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. Available at: [Link]
-
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Journal of Chemical Health Risks. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Synthetic approaches for functionalized isoxazoles. ResearchGate. Available at: [Link]
-
Biologically-active isoxazole-based drug molecules. ResearchGate. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]
-
A) Examples of bioactive molecules containing isoxazole and isoxazoline. B) [3+2] Dipolar cycloaddition of nitrile oxides and olefins. ResearchGate. Available at: [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. ResearchGate. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available at: [Link]
-
Paal–Knorr synthesis. Grokipedia. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application, Reactivity and Synthesis of Isoxazole Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on the Synthesis and Reactivity of Isoxazoles: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazole synthesis [organic-chemistry.org]
- 18. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Safety and handling precautions for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
An In-depth Technical Guide to the Safe Handling of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Introduction: A Profile of this compound
This compound is a heterocyclic organic compound featuring an isoxazole core, a fluorophenyl substituent, and a methanol group. This molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery.[1] The isoxazole ring is a common moiety in pharmacologically active compounds, known to interact with various biological systems.[2][3][4] The fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a key intermediate in the synthesis of novel therapeutic agents.[1]
Given its application in research where personnel will be handling the neat compound and its solutions, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a risk-based approach to safety, drawing from data on the compound itself, close structural analogs, and the constituent chemical moieties.
| Property | Data | Source |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₁₀H₈FNO₂ | [5] |
| Molecular Weight | 193.17 g/mol | [5] |
| Appearance | Solid, white powder | [1][5] |
| Melting Point | 78-84 °C | [1] |
| Storage Class Code | 11 - Combustible Solids | [5] |
Section 1: Hazard Identification and Risk Assessment
A complete toxicological profile for this compound is not publicly available. Therefore, a conservative risk assessment is necessary, predicated on available data, the toxicology of structural analogs, and first principles of chemical safety.
Known and Inferred Hazards
-
Physical Hazard: The compound is classified as a Combustible Solid (Storage Class 11).[5] While not highly flammable, it can burn if exposed to a sufficient ignition source.
-
Acute Oral Toxicity: A close structural analog, (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed) . Given the structural similarity, it is scientifically prudent to assume this compound possesses a similar or potentially greater level of oral toxicity.
-
Inhalation Hazard: As a solid powder, fine dust particles may be generated during handling, posing an inhalation risk.
-
Skin and Eye Irritation: Direct contact with the powder or its solutions may cause irritation to the skin and eyes.
-
Thermal Decomposition: The presence of a fluorinated aromatic ring introduces a significant, high-consequence hazard. In the event of a fire or high-temperature decomposition, highly toxic and corrosive gases, including hydrogen fluoride (HF) , carbon oxides (CO, CO₂), and nitrogen oxides (NOx), may be generated.[6] Exposure to HF is a medical emergency requiring specialized first aid.[7]
Routes of Exposure
-
Ingestion: The primary route for acute toxicity, based on analog data.
-
Inhalation: Inhalation of airborne dust can expose the respiratory tract.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Eye Contact: Direct contact can cause irritation or damage.
Risk Assessment Summary
| Hazard | Associated Risk | Severity | Likelihood | Control Strategy |
| Oral Toxicity | Harmful or fatal if swallowed. | High | Low (with proper controls) | Engineering Controls, PPE, Strict "No-Mouth-Pipetting" Policy. |
| Dust Inhalation | Respiratory irritation; systemic toxicity. | Moderate | Moderate (during weighing) | Primary: Chemical Fume Hood. Secondary: Careful Handling. |
| Skin/Eye Contact | Local irritation; potential systemic absorption. | Moderate | Moderate | PPE (Gloves, Goggles, Lab Coat). |
| Combustibility | Fire hazard if exposed to ignition source. | Moderate | Low | Proper storage away from heat and ignition sources. |
| Thermal Decomposition | Release of highly toxic HF gas. | Very High | Low (incident-dependent) | Fire safety protocols, SCBA for firefighters, Emergency Planning. |
Section 2: Exposure Controls & Personal Protection
The hierarchy of controls mandates that engineering solutions be the primary method of exposure mitigation, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and its solutions must be performed inside a properly functioning and certified chemical fume hood.[8] This is the most critical engineering control to prevent inhalation of aerosolized dust and vapors.
-
Glove Box: For handling larger quantities or for procedures with a high potential for dust generation, a glove box provides an additional layer of containment.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing direct contact.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. When handling larger volumes or performing tasks with a splash risk (e.g., quenching a reaction), a face shield must be worn in addition to goggles .[8]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard. For prolonged work or when handling concentrated solutions, consider double-gloving. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure clothing fully covers the arms and legs.
Caption: Decision workflow for emergency response incidents.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention. [8]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [8]Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [8]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE (double gloves, goggles, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [9]* Specific Hazards: The container may rupture upon heating. Combustion will produce toxic and corrosive gases, including hydrogen fluoride. [6]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products. [9]
Section 5: Waste Disposal
All waste materials containing this compound, including neat compound, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.
-
Segregation: Collect waste in separate, designated, and clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
Containment: Use sealable, chemically resistant containers.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Safety Data Sheet. Proman. [Link]
-
Safety Data Sheet. Methanol (Technical grade). [Link]
-
Methanol Safety Data Sheet. Petro-Canada Lubricants. [Link]
-
Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. National Institutes of Health (NIH). [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). [Link]
-
MSDS of [3-(4-aMino-phenyl)-isoxazol-5-YL]-methanol. Capot Chemical. [Link]
-
Incident management: methanol. GOV.UK. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Safety Data Sheet: Methanol. Carl ROTH. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Fluorine Safety. Purdue University. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.cn [capotchem.cn]
Methodological & Application
Synthesis and Derivatization of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol: A Versatile Scaffold for Drug Discovery
Introduction: The Isoxazole Moiety as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The isoxazole core can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which allows for effective binding to diverse biological targets.[4] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5]
The 3,5-disubstituted isoxazole scaffold, in particular, has emerged as a promising template for the development of novel therapeutic agents. The substituents at the 3- and 5-positions can be readily modified to fine-tune the compound's physicochemical properties and biological activity. This application note provides a comprehensive guide to the synthesis of a key building block, (3-(3-fluorophenyl)isoxazol-5-yl)methanol, and detailed protocols for its derivatization to generate a library of compounds for drug discovery applications, with a focus on potential anticancer agents.[6][7][8]
Synthetic Strategy: The Power of 1,3-Dipolar Cycloaddition
The cornerstone of the synthesis of the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[9][10][11] This powerful and highly convergent reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.[11]
For the synthesis of this compound, the key disconnection lies in the isoxazole ring, leading to 3-fluorobenzonitrile oxide and propargyl alcohol as the key precursors. The nitrile oxide is unstable and is therefore generated in situ from the corresponding 3-fluorobenzaldoxime.
The overall synthetic workflow can be visualized as follows:
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. ijpca.org [ijpca.org]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol in Agricultural Chemistry
Disclaimer: (3-(3-Fluorophenyl)isoxazol-5-yl)methanol is a commercially available chemical building block[1]. As of the date of this document, there is no direct published research detailing its specific applications or biological activity in an agricultural context. The following application notes and protocols are therefore presented as a predictive guide based on the well-established and diverse bioactivities of the isoxazole chemical scaffold in crop protection[2]. The proposed methodologies are intended for screening and evaluation purposes to determine the potential of this specific molecule as a novel agrochemical agent.
Introduction: The Isoxazole Scaffold - A Cornerstone of Modern Agrochemicals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged structure" in medicinal and agricultural chemistry[3][4][5]. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities. In agriculture, isoxazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating their versatility and importance in modern crop protection[2][6].
Compounds incorporating the isoxazole moiety are known to exhibit activities such as:
-
Herbicidal action , notably through the inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (Protox)[7][8].
-
Fungicidal properties , with compounds like hymexazol being used to control soil-borne diseases[3].
-
Insecticidal effects , targeting key insect neural receptors like the GABA receptor[9].
Given this precedent, this compound represents an intriguing candidate for biological screening. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to target enzymes, a common strategy in agrochemical design. The methanol group at the 5-position offers a potential site for further chemical modification or may itself play a role in the molecule's activity.
This guide provides a framework for the systematic evaluation of this compound, from synthesis and formulation to tiered biological screening protocols.
Part 1: Synthesis and Formulation
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction, a common method for forming the isoxazole ring[5][6]. The key steps involve the in-situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. A plausible route starting from 3-fluorobenzaldehyde is outlined below.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for similar isoxazole syntheses[5][10].
Step 1: Synthesis of 3-Fluorobenzaldoxime
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes).
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.
Step 2: Cycloaddition to form this compound
-
Dissolve the 3-fluorobenzaldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.2 eq) dropwise to the stirred reaction mixture. Maintain the temperature below 5°C.
-
Causality: The NaOCl oxidizes the oxime to generate the reactive nitrile oxide intermediate in situ. Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Perform an aqueous workup by separating the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Formulation for Biological Screening
For initial biological assays, the test compound must be formulated to ensure proper dispersion in aqueous media.
Protocol 2: Preparation of a Stock Solution and Test Concentrations
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in a suitable solvent like acetone or DMSO.
-
Expertise: Acetone is often preferred for plant-based assays as it evaporates quickly, while DMSO is a powerful solvent but can have slight phytotoxic effects at higher concentrations.
-
-
To prepare working solutions, first add a surfactant (e.g., Tween® 20, 0.05% v/v) to deionized water. This acts as a wetting agent, ensuring even coverage on plant surfaces or dissolution in insect diet/media.
-
Pipette the required volume of the stock solution into the water/surfactant mixture while vortexing to create a stable emulsion/solution. Prepare a range of serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm) for dose-response studies.
-
Always prepare a "vehicle control" containing only the solvent and surfactant at the highest concentration used for the test compound dilutions. This is a self-validating step to ensure observed effects are due to the compound, not the formulation agents.
Part 2: Biological Screening - A Tiered Approach
A tiered screening approach is efficient for identifying the primary biological activity of a novel compound.
Caption: Tiered workflow for agrochemical screening.
Potential Herbicidal Activity
Many isoxazole-based herbicides act by inhibiting pigment synthesis, leading to characteristic bleaching of plant tissues[7].
Protocol 3: Primary Herbicidal Screening
-
Plant Species: Use representative monocot (e.g., Sorghum bicolor) and dicot (e.g., Cucumis sativus) species[11].
-
Pre-emergence Application:
-
Sow seeds in small pots filled with sandy loam soil.
-
Immediately after sowing, apply the test solution (e.g., 1000 ppm) evenly to the soil surface using a spray nozzle.
-
Place pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C, 16:8h light:dark cycle).
-
Include a positive control (e.g., Isoxaflutole) and a vehicle control.
-
-
Post-emergence Application:
-
Grow plants until they reach the 2-3 true leaf stage.
-
Spray the foliage with the test solution until runoff.
-
Return plants to the growth chamber.
-
-
Evaluation: After 7-14 days, assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death)[12]. Look for symptoms like bleaching, necrosis, and stunting.
Table 1: Herbicidal Activity of Commercial Isoxazole Analogues
| Compound | Mode of Action | Typical Weeds Controlled |
|---|---|---|
| Isoxaflutole | HPPD Inhibitor | Broadleaf and grass weeds in corn and sugarcane[7] |
| Isoxaben | Cellulose Biosynthesis Inhibitor | Pre-emergence control of broadleaf weeds[6] |
Potential Fungicidal Activity
Isoxazole derivatives have shown promise against a range of plant pathogenic fungi[3][13].
Protocol 4: In Vitro Mycelial Growth Inhibition Assay
-
Pathogens: Screen against a panel of economically important fungi, such as Botrytis cinerea, Alternaria alternata, and Rhizoctonia solani[13].
-
Assay Preparation:
-
Prepare Potato Dextrose Agar (PDA) and amend it with the test compound to achieve final concentrations (e.g., 100, 50, 25, 10 ppm) after autoclaving and cooling to ~50°C. Pour the amended PDA into petri dishes.
-
Trustworthiness: Preparing a dilution series allows for the determination of the EC₅₀ (Effective Concentration to inhibit 50% of growth), a key metric for comparing potency.
-
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
Evaluation: When the mycelium in the vehicle control plate has reached the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of growth inhibition relative to the control.
Potential Insecticidal Activity
The isoxazole and related isoxazoline scaffolds are present in several modern insecticides, some of which target the insect GABA receptor[9].
Protocol 5: Primary Insecticidal Screening
-
Target Pests: Use a representative chewing insect (e.g., Diamondback moth, Plutella xylostella) and a sucking insect (e.g., Cowpea aphid, Aphis craccivora)[14].
-
Leaf-Dip Bioassay (for chewing insects):
-
Excise leaf discs from a suitable host plant (e.g., cabbage).
-
Dip each leaf disc in a test solution (e.g., 500 ppm) for 10 seconds and allow it to air dry.
-
Place one treated leaf disc in a petri dish lined with moist filter paper.
-
Introduce 10-15 larvae (e.g., 2nd or 3rd instar) into each dish.
-
Seal the dishes and incubate at appropriate conditions.
-
-
Systemic Uptake Assay (for sucking insects):
-
Place plant seedlings in vials containing the test solution.
-
After a 24-hour uptake period, infest the plants with a known number of aphids.
-
Cover with a ventilated cage.
-
-
Evaluation: Assess insect mortality at 24, 48, and 72 hours post-infestation. Calculate the percentage mortality, correcting for any mortality in the vehicle control using Abbott's formula.
Table 2: Insecticidal Activity of Related Isoxazole/Isoxazoline Compounds
| Compound Class | Target Pest Example | Reported LC₅₀ / Activity |
|---|---|---|
| Isoxazoline Derivatives | Plutella xylostella | LC₅₀ values as low as 0.077 mg/L[9] |
| Isoxazole-neonicotinoids | Brown planthopper (N. lugens) | 40-70% mortality at 4 mg/L[14] |
| Isoxazole-neonicotinoids | Cowpea aphid (A. craccivora) | 90% mortality at 20 mg/L[14] |
Conclusion
The molecule this compound stands as an uncharacterized but promising candidate for agrochemical discovery. Its isoxazole core is a proven pharmacophore, and the specific substitutions warrant a thorough investigation. The protocols outlined in this guide provide a robust, logical, and scientifically sound framework for conducting this initial evaluation. By following a tiered screening approach, researchers can efficiently determine if this compound possesses herbicidal, fungicidal, or insecticidal properties, potentially leading to the development of a novel crop protection solution.
References
- Li, Z., et al. (2018). Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters.
- Abdel-Wahab, B. F., et al. (2025). Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. Journal of Agricultural and Food Chemistry.
- El-Sayed, A. M., et al. (2022). Novel insecticide waterborne coating based on isoxazole benzene sulfonamide derivatives as insecticide agents. Pigment & Resin Technology, 51(6), 618–640.
-
Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9). Available at: [Link]
- El-Sayed, A. M., et al. (2022). Novel insecticide waterborne coating based on isoxazole benzene sulfonamide derivatives as insecticide agents. Emerald Publishing.
-
Pallett, K. E., et al. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 57(2), 133-42. Available at: [Link]
-
Jiang, B., et al. (2025). New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
- Creagan, E. F., et al. (2001). Isoxazole derivatives and their use as herbicides. Google Patents (US6297198B1).
-
Wang, Y., et al. (2023). Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science. Available at: [Link]
-
Dayan, F. E., et al. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kumar, V., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]
-
da Silva, A. C., et al. (2018). Benzoxazoles as novel herbicidal agents. Pest Management Science. Available at: [Link]
-
Gucma, M., et al. (2013). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Clarke, D., et al. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
-
PubChem. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Available at: [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kim, H. Y., et al. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available at: [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for the Synthesis of Trifluoromethylated Isoxazoles: A Guide for Medicinal Chemistry Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This moiety significantly enhances critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The isoxazole ring system is a "privileged" structure in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The fusion of these two components—the CF₃ group and the isoxazole core—creates a class of molecules with immense potential for the development of novel therapeutics.[5]
This application note provides detailed, field-proven experimental protocols for the synthesis of two key regioisomers of trifluoromethylated isoxazoles. It is designed for researchers in synthetic and medicinal chemistry, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. We present a classical [3+2] cycloaddition method for preparing 3-(trifluoromethyl)isoxazoles and a modern, metal-free tandem reaction for 4-(trifluoromethyl)isoxazoles, ensuring broad applicability for various research and development programs.
Protocol 1: Synthesis of 5-Aryl-3-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition
This protocol details a robust and widely-used method for synthesizing 3-(trifluoromethyl)isoxazoles. The core of this strategy is a [3+2] cycloaddition reaction between an alkyne and trifluoroacetonitrile oxide, which is generated in situ from a stable precursor.[6][7] This method offers excellent control over regioselectivity, yielding the 3,5-disubstituted isoxazole.
Principle and Mechanism
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism. Trifluoroacetaldehyde oxime is first converted to trifluoroacetohydroximoyl bromide. In the presence of a base like triethylamine (Et₃N), the hydroximoyl bromide undergoes dehydrobromination to form the highly reactive trifluoroacetonitrile oxide dipole. This dipole then rapidly reacts with a dipolarophile, in this case, an alkyne, to form the stable five-membered isoxazole ring. The in situ generation is critical as it keeps the concentration of the reactive nitrile oxide low, minimizing dimerization and other side reactions.[6]
Experimental Workflow
The overall process is a two-step, one-pot reaction starting from trifluoroacetaldehyde oxime, which is first synthesized from its hemiacetal precursor. The subsequent bromination and cycloaddition can be performed sequentially without isolating the intermediate hydroximoyl bromide.
Detailed Step-by-Step Protocol
This protocol is adapted from Ley et al. and provides a reliable method for producing 5-phenyl-3-(trifluoromethyl)isoxazole.[8]
Step A: Synthesis of Trifluoroacetaldehyde Oxime (2)
-
Dissolve trifluoroacetaldehyde methyl hemiacetal (10.0 g, 76.9 mmol) and hydroxylamine hydrochloride (8.0 g, 115.1 mmol) in 30% aqueous methanol (50 mL).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add a 50% aqueous solution of NaOH (16 mL) dropwise via a syringe pump over 45 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The crude oxime solution is typically used directly in the next step without purification.
Step B: Synthesis of Trifluoroacetohydroximoyl Bromide (3)
-
Cool the crude solution of trifluoroacetaldehyde oxime (2) from Step A to 0 °C.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (15.0 g, 84.5 mmol) in DMF (30 mL).
-
Add the NBS solution slowly dropwise to the stirred oxime solution over 1 hour at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform a workup by washing with water (2 x 100 mL) and brine (100 mL). Extract the product into diethyl ether and dry the organic phase over MgSO₄. The resulting ether solution containing the crude hydroximoyl bromide (3) is used directly. Caution: This intermediate is volatile and reactive.
Step C: [3+2] Cycloaddition
-
Take the crude diethyl ether solution of trifluoroacetohydroximoyl bromide (3) (assuming ~25.0 mmol).
-
Add phenylacetylene (5.11 g, 50.0 mmol, 2 equivalents) and toluene (4 mL).
-
Prepare a solution of triethylamine (Et₃N) (4.2 mL, 30.0 mmol) in toluene (16 mL).
-
Add the Et₃N solution slowly dropwise to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. A white precipitate (triethylammonium bromide) will form.
-
After the addition is complete, add hexane (25 mL) to fully precipitate the salt and filter it off.
-
Wash the filtrate with water (25 mL) and brine (25 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: starting with hexane, gradually increasing to 10% EtOAc/hexane) to afford the title compound as a pale yellow solid.
| Reagent/Material | Step | Quantity | Molar Eq. |
| Trifluoroacetaldehyde methyl hemiacetal | A | 10.0 g | 1.0 |
| Hydroxylamine Hydrochloride | A | 8.0 g | 1.5 |
| Sodium Hydroxide (50% aq.) | A | 16 mL | 2.5 |
| N-Bromosuccinimide (NBS) | B | 15.0 g | 1.1 (to oxime) |
| Phenylacetylene | C | 5.11 g | 2.0 (to bromide) |
| Triethylamine (Et₃N) | C | 4.2 mL | 1.2 (to bromide) |
| Solvents | A, B, C | Diethyl Ether, Toluene, Hexane, DMF | - |
Table 1. Materials for 5-phenyl-3-(trifluoromethyl)isoxazole Synthesis.
| Parameter | Value | Notes |
| Reaction Time | Step A/B: Overnight each; Step C: 2h addition | Patience in the formation of precursors is key. |
| Temperature | 0 °C to Room Temp | Controlled addition at 0°C is crucial for safety and yield. |
| Expected Yield | ~96% (for Step C) | Yields can vary based on the purity of intermediates. |
Table 2. Key Reaction Parameters and Expected Outcome.
Expertise & Trustworthiness
-
Causality: The slow, controlled addition of triethylamine is the most critical step in the cycloaddition. A rapid addition would generate a high concentration of the unstable nitrile oxide, leading to dimerization to form a furoxan byproduct and reducing the yield of the desired isoxazole.
-
Self-Validation: The formation of a white precipitate (Et₃N·HBr) during the final step is a clear visual indicator that the nitrile oxide is being generated and the reaction is proceeding. Successful purification via column chromatography should yield a product with a sharp melting point (lit. 44.5-45.5 °C).[8]
Protocol 2: Synthesis of 4-(Trifluoromethyl)isoxazoles via Tandem Reaction
This protocol outlines a modern, metal-free cascade reaction for synthesizing 4-(trifluoromethyl)isoxazoles from readily available α,β-unsaturated carbonyl compounds.[3][9] This method is notable for its operational simplicity and use of inexpensive reagents.
Principle and Mechanism
The reaction is proposed to proceed through a radical pathway. Sodium triflinate (CF₃SO₂Na), a common trifluoromethyl source, generates the CF₃ radical. This radical adds to the β-position of the α,β-unsaturated carbonyl compound. The resulting enolate intermediate is trapped by tert-butyl nitrite (tBuONO), which serves as both an oxidant and the source of the nitrogen and oxygen atoms for the isoxazole ring. A subsequent cyclization and elimination cascade affords the final 4-(trifluoromethyl)isoxazole product.
Detailed Step-by-Step Protocol
This general procedure is based on the work of Chatterjee et al. for the synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, a trifluoromethyl analogue of a known anticancer agent.[3][9]
-
To a 25 mL round-bottom flask, add the starting material, (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (0.5 mmol, 1.0 eq.).
-
Add CF₃SO₂Na (Langlois' reagent) (1.5 mmol, 3.0 eq.) and tert-butyl nitrite (tBuONO) (1.0 mmol, 2.0 eq.).
-
Add dimethyl sulfoxide (DMSO) (3.0 mL) as the solvent.
-
Seal the flask and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) to remove DMSO and other water-soluble components.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using flash column chromatography on silica gel to obtain the desired product.
| Reagent/Material | Quantity (for 0.5 mmol scale) | Molar Eq. |
| α,β-Unsaturated Carbonyl | 0.5 mmol | 1.0 |
| CF₃SO₂Na (Langlois' reagent) | 234 mg | 3.0 |
| tert-Butyl Nitrite (tBuONO) | 103 mg (or 120 µL) | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 3.0 mL | - |
Table 3. Materials for Tandem Synthesis of a 4-(Trifluoromethyl)isoxazole.
| Parameter | Value | Notes |
| Reaction Time | 12 h | Reaction should be monitored by TLC for completion. |
| Temperature | 80 °C | Consistent heating is important for reaction efficiency. |
| Expected Yield | 55% | Yields are substrate-dependent. |
Table 4. Key Reaction Parameters and Expected Outcome.
Trustworthiness & Authoritative Grounding
-
Versatility: This method has been successfully applied to a wide variety of α,β-unsaturated carbonyl compounds, demonstrating its robustness and broad substrate scope.[3]
-
Practical Application: The successful one-step synthesis of a trifluoromethyl analogue of an anticancer agent highlights the practical utility of this protocol in drug discovery programs. The study found that the addition of the CF₃ group significantly enhanced anticancer activity against MCF-7 breast cancer cells compared to the non-fluorinated parent compound.[5][9]
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor.
-
tBuONO: Volatile, flammable, and light-sensitive. Store in a cool, dark place.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Conclusion
The synthesis of trifluoromethylated isoxazoles is a critical capability for any medicinal chemistry laboratory. The two protocols presented here offer reliable and versatile pathways to access key 3-CF₃ and 4-CF₃ substituted isoxazole cores. The classical [3+2] cycloaddition provides a high-yielding route to 3,5-disubstituted isomers, while the modern tandem radical reaction offers a streamlined, metal-free approach to 4-CF₃ isomers from different starting materials. By understanding the mechanisms and critical parameters of each method, researchers can confidently synthesize these valuable scaffolds for incorporation into next-generation drug candidates.
References
-
Pattanayak, P., et al. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 88(8), 5420–5430. Available at: [Link]
-
Dilman, A. D., et al. (2018). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Synthesis, 50(15), 2932-2938. Available at: [Link]
-
Poh, J.-S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 14, 5983-5991. Available at: [Link]
-
Pattanayak, P., et al. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 88(8), 5420–5430. Available at: [Link]
-
Tsefack, C. Z., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 242-249. Available at: [Link]
-
Wang, L., et al. (2020). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 18(2), 263-271. Available at: [Link]
-
Dondoni, A., et al. (2011). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 7, 1373–1379. Available at: [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(17), 6415. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 27(19), 6520. Available at: [Link]
-
Zhang, X., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(9), 2151. Available at: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14, 18856-18870. Available at: [Link]
-
Pattanayak, P., et al. (2024). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B) their anti-cancer evaluation. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (3-(3-Fluorophenyl)isoxazol-5-yl)methanol as a Precursor for Novel Functional Polymers
Introduction: The Isoxazole Moiety as a Versatile Building Block
The isoxazole ring system is a cornerstone in medicinal chemistry and, increasingly, in materials science.[1] Its unique electronic properties, inherent stability, and capacity for diverse functionalization make it an attractive scaffold for the design of novel molecules with tailored functions.[2] The presence of nitrogen and oxygen heteroatoms within the five-membered ring imparts a specific dipole moment and hydrogen bonding capabilities, influencing the macroscopic properties of materials derived from it.[3] This guide focuses on a particularly promising precursor, (3-(3-Fluorophenyl)isoxazol-5-yl)methanol , and its application in the synthesis of advanced functional polymers. The strategic placement of a fluorine atom on the phenyl ring and a reactive methanol group on the isoxazole core provides a versatile platform for creating materials with unique optical, thermal, and chemical properties.
The primary alcohol functionality of this compound serves as a key handle for its conversion into polymerizable monomers, such as acrylates or methacrylates. Subsequent free-radical polymerization of these monomers can yield high-molecular-weight polymers with the isoxazole moiety regularly spaced along the polymer backbone. These isoxazole-containing polymers are of significant interest for applications ranging from high-performance coatings and specialty plastics to advanced optical materials and drug delivery systems.[2]
This document provides a comprehensive set of protocols for researchers, chemists, and material scientists, detailing the synthesis of the this compound precursor, its derivatization into a functional acrylate monomer, and the subsequent polymerization to yield a novel polyacrylate. Each step is accompanied by detailed experimental procedures, characterization guidelines, and the scientific rationale behind the chosen methodologies.
I. Synthesis of the Precursor: this compound
The synthesis of this compound is achieved through a robust and well-established two-step process, beginning with the formation of an oxime from 3-fluorobenzaldehyde, followed by a [3+2] cycloaddition reaction with propargyl alcohol.[4] This cycloaddition is a powerful method for constructing the isoxazole ring with high regioselectivity.[5]
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
The initial step involves the condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. A weak base is used to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thus freeing the hydroxylamine to react with the aldehyde.[6]
Protocol 1: Synthesis of 3-Fluorobenzaldehyde Oxime
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Fluorobenzaldehyde | 124.11 | 50 | 6.21 g |
| Hydroxylamine HCl | 69.49 | 75 | 5.21 g |
| Sodium Acetate | 82.03 | 75 | 6.15 g |
| Ethanol | 46.07 | - | 100 mL |
| Water | 18.02 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (50 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (75 mmol) and sodium acetate (75 mmol) in water (50 mL) with gentle warming.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 3-fluorobenzaldehyde.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the product under vacuum to yield 3-fluorobenzaldehyde oxime.
Characterization: The product should be a white solid. The formation of the oxime can be confirmed by the appearance of a broad -OH stretch in the FT-IR spectrum around 3200-3400 cm⁻¹ and the disappearance of the aldehyde C=O stretch around 1700 cm⁻¹.
Step 2: [3+2] Cycloaddition to form this compound
The core isoxazole ring is formed via an in-situ generation of a nitrile oxide from the 3-fluorobenzaldehyde oxime, which then undergoes a [3+2] cycloaddition with propargyl alcohol.[4][5] Sodium hypochlorite is a convenient oxidizing agent for this transformation.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Fluorobenzaldehyde Oxime | 139.13 | 40 | 5.56 g |
| Propargyl Alcohol | 56.06 | 80 | 4.49 g (5.0 mL) |
| Sodium Hypochlorite (10-15% solution) | 74.44 | ~120 | ~80 mL |
| Dichloromethane (DCM) | 84.93 | - | 150 mL |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluorobenzaldehyde oxime (40 mmol) and propargyl alcohol (80 mmol) in dichloromethane (150 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add the sodium hypochlorite solution dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield pure this compound as a solid.
Characterization: The final product is typically a white to off-white solid.
-
FT-IR (KBr, cm⁻¹): A broad O-H stretch around 3200-3500 cm⁻¹, aromatic C-H stretches around 3100 cm⁻¹, and C=N stretching of the isoxazole ring around 1600 cm⁻¹.[4]
-
¹H NMR (CDCl₃, δ ppm): A singlet for the isoxazole C4-H around 6.5 ppm, aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methylene protons (-CH₂OH) around 4.8 ppm, and a broad singlet for the hydroxyl proton.
Caption: Synthesis workflow for the precursor.
II. Derivatization to a Polymerizable Monomer
To prepare the isoxazole-containing precursor for polymerization, the hydroxyl group is converted into a reactive acrylate moiety through esterification with acryloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.[3]
Protocol 3: Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methyl acrylate
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 193.16 | 20 | 3.86 g |
| Acryloyl Chloride | 90.51 | 24 | 2.17 g (1.95 mL) |
| Triethylamine | 101.19 | 26 | 2.63 g (3.6 mL) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (20 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (26 mmol).
-
Slowly add acryloyl chloride (24 mmol) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure acrylate monomer.
Characterization:
-
FT-IR (KBr, cm⁻¹): Appearance of a strong C=O stretch for the ester at ~1730 cm⁻¹ and C=C stretch of the acrylate at ~1635 cm⁻¹. Disappearance of the broad O-H stretch from the starting material.
-
¹H NMR (CDCl₃, δ ppm): Appearance of characteristic acrylate vinyl protons between 5.8 and 6.5 ppm, a singlet for the methylene protons (-CH₂O-) shifted downfield to ~5.3 ppm, and the disappearance of the hydroxyl proton signal.
Caption: Esterification to form the acrylate monomer.
III. Polymerization of the Isoxazole-Acrylate Monomer
The synthesized (3-(3-Fluorophenyl)isoxazol-5-yl)methyl acrylate can be polymerized using standard free-radical polymerization techniques.[7] Azobisisobutyronitrile (AIBN) is a common thermal initiator for such polymerizations.[8] The properties of the resulting polymer will depend on factors such as monomer concentration, initiator concentration, and reaction temperature.
Protocol 4: Free-Radical Polymerization
| Reagent | Molar Mass ( g/mol ) | Amount | Mass/Volume |
| (3-(3-Fluorophenyl)isoxazol-5-yl)methyl acrylate | 247.21 | 10 mmol | 2.47 g |
| AIBN | 164.21 | 0.1 mmol (1 mol%) | 16.4 mg |
| Anhydrous Toluene | 92.14 | - | 10 mL |
Procedure:
-
In a Schlenk flask, dissolve the (3-(3-Fluorophenyl)isoxazol-5-yl)methyl acrylate monomer (10 mmol) and AIBN (0.1 mmol) in anhydrous toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours.
-
The polymerization progress can be monitored by observing the increase in viscosity of the solution.
-
After the reaction period, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40-50 °C to a constant weight.
Characterization of the Polymer:
-
¹H NMR: Broadening of the signals compared to the monomer. The characteristic acrylate vinyl protons between 5.8 and 6.5 ppm should disappear, indicating polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Caption: Free-radical polymerization workflow.
IV. Concluding Remarks
The protocols outlined in this guide provide a clear and reproducible pathway for the synthesis of novel polyacrylates functionalized with the (3-(3-Fluorophenyl)isoxazol-5-yl) moiety. The versatility of the isoxazole precursor, combined with the robustness of acrylate polymerization, opens up a wide range of possibilities for the development of new materials. Researchers can further explore modifications to the precursor, such as introducing different substituents on the phenyl ring or altering the linker between the isoxazole and the polymerizable group, to fine-tune the properties of the resulting polymers for specific applications in advanced materials and drug development.
V. References
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate. [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2014). PubMed Central. [Link]
-
Acid Chloride + Alcohol = Ester (Mechanism). (2022). YouTube. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
-
Iron-initiated radical polymerization of acrylate monomers. (2015). Royal Society of Chemistry. [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2019). Royal Society of Chemistry. [Link]
-
Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. (1996). Imaging.org. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). PubMed Central. [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
-
4.2 Polymerization of Novel Carbazole Based Methacrylates, Dimethacrylates, and Acrylates. (1996). VTechWorks. [Link]
-
State of the Art in Dual-Curing Acrylate Systems. (2018). PubMed Central. [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2022). Comptes Rendus de l'Académie des Sciences. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). Growing Science. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). PubMed Central. [Link]
-
Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. (2019). ResearchGate. [Link]
-
Scheme 3 Reagents and conditions: (i) propargyl alcohol, BF 3 ·OEt 2 ,... (2011). ResearchGate. [Link]
-
Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. (1995). ResearchGate. [Link]
-
Ester synthesis by acylation. (2021). Organic Chemistry Portal. [Link]
-
The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. (2019). Esstechinc. [Link]
-
Alcohols to Acid Chlorides. (2023). Chemistry Steps. [Link]
-
Control of Free-Radical Reactivity in Photopolymerization of Acrylates. (2004). RadTech. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 8. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Isoxazole Compounds from Oximes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a privileged scaffold in the design of a vast array of therapeutic agents and functional materials. From the COX-2 inhibitor Valdecoxib to numerous compounds in clinical trials for oncology, infectious diseases, and neurological disorders, the isoxazole moiety consistently imparts desirable pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the synthesis of isoxazoles, with a specific focus on methodologies commencing from readily accessible oxime precursors. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the scientific rationale behind the choice of reagents and reaction conditions. Our aim is to equip researchers with the knowledge to not only replicate these methods but also to innovate and adapt them for their specific synthetic challenges.
Part 1: The Precursor - Understanding and Preparing Oximes
Before embarking on the synthesis of isoxazoles, a solid understanding of the starting material, the oxime, is crucial. Oximes are typically prepared by the condensation of an aldehyde or ketone with hydroxylamine. This reaction is generally straightforward and high-yielding.
General Protocol for Aldoxime Synthesis
A representative procedure for the preparation of an aldoxime from an aldehyde is as follows:
-
Dissolution: Dissolve the aldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base, such as sodium acetate or pyridine (1.1-1.5 eq), to the solution. The base is necessary to neutralize the HCl salt of hydroxylamine.
-
Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically cooled, and the product is isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Part 2: Key Synthetic Strategies for Isoxazole Formation from Oximes
The transformation of an oxime to an isoxazole fundamentally involves the formation of a new C-C and C-O bond to complete the five-membered ring. The most prevalent and versatile method to achieve this is through a [3+2] cycloaddition reaction involving an in-situ generated nitrile oxide.
Strategy 1: The [3+2] Cycloaddition of In-Situ Generated Nitrile Oxides with Alkynes
This is arguably the most widely employed method for isoxazole synthesis from oximes. The core principle involves the oxidation of an aldoxime to a highly reactive nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile.[2][3][4]
Mechanism Overview:
The reaction proceeds through two key steps:
-
Generation of the Nitrile Oxide: The aldoxime is oxidized, leading to the elimination of two protons and one electron to form the nitrile oxide. A variety of oxidizing agents can be employed for this purpose.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide, a 1,3-dipole, reacts with an alkyne in a concerted or stepwise manner to form the stable isoxazole ring. This reaction is highly efficient and often proceeds with excellent regioselectivity.[5]
Figure 1: General workflow for the [3+2] cycloaddition synthesis of isoxazoles.
Protocol 2.1: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles
Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and (diacetoxyiodo)benzene (DIB), are highly effective oxidants for the generation of nitrile oxides from aldoximes under mild conditions.[2][6][7] This method is valued for its high yields, excellent regioselectivity, and avoidance of toxic transition metals.[2][6][7]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.5 eq) and the terminal alkyne (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Initiation of Reaction: Add the hypervalent iodine reagent, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq), portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary for sensitive substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours. For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[2]
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,5-disubstituted isoxazole.[2]
Table 1: Representative Examples of Hypervalent Iodine-Mediated Isoxazole Synthesis [2]
| Aldoxime | Alkyne | Oxidant | Solvent | Time (h) | Yield (%) |
| Benzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA | DCM | 12 | 85 |
| 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | PIFA | DCM | 12 | 78 |
| Pyridine-2-aldoxime | 2-Ethynylpyridine | PIFA | DCM | 12 (heated to 50°C) | 65 |
Causality Behind Experimental Choices:
-
Excess Aldoxime: Using a slight excess of the aldoxime helps to ensure the complete consumption of the more valuable alkyne.
-
Solvent Choice: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants without interfering with the reaction.
-
PIFA as Oxidant: PIFA is a powerful oxidant that facilitates the rapid and clean conversion of the aldoxime to the nitrile oxide at room temperature.[7]
Strategy 2: Transition Metal-Catalyzed Oxidative Cyclization
An alternative and powerful strategy involves the use of transition metal catalysts, such as copper or gold, to effect the cyclization of unsaturated oximes.[8][9] These methods can offer different regioselectivities and functional group tolerances compared to the [3+2] cycloaddition approach.
Mechanism Overview:
While the exact mechanisms can vary depending on the catalyst and substrate, a general pathway for copper-catalyzed cyclization of α,β-acetylenic oximes involves:
-
Coordination: The copper catalyst coordinates to the alkyne and/or the oxime nitrogen.
-
Intramolecular Attack: The oxime nitrogen or oxygen attacks the activated alkyne in an intramolecular fashion.
-
Cyclization and Isomerization: A series of steps involving cyclization and isomerization leads to the formation of the aromatic isoxazole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Strategic Incorporation of Isoxazole Scaffolds into Bioactive Molecules
Abstract
The isoxazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" for drug design.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for incorporating the isoxazole moiety into bioactive molecules. We delve into the causality behind experimental choices for the most robust and versatile methods, including 1,3-dipolar cycloadditions and condensations of β-dicarbonyls. Detailed, field-proven protocols are provided alongside a practical case study on the synthesis of the COX-2 inhibitor, Valdecoxib.
The Isoxazole Ring: A Privileged Scaffold in Medicinal Chemistry
The isoxazole nucleus, an azole with adjacent oxygen and nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1][6] Its prevalence stems from a unique combination of physicochemical properties that medicinal chemists leverage to overcome common drug development challenges.
Key Attributes and Rationale for Use:
-
Bioisosterism: The isoxazole ring is an effective bioisostere for amide and ester functionalities.[7][8][9][10] Its resistance to enzymatic hydrolysis significantly enhances the metabolic stability and pharmacokinetic profile of a parent compound. The ring's dipole moment and ability to act as a hydrogen bond acceptor mimic the interactions of these common groups while providing a more robust chemical backbone.
-
Modulation of Physicochemical Properties: Incorporation of the isoxazole moiety can improve key drug-like properties such as solubility, lipophilicity, and membrane permeability.[1] Medicinal chemists can fine-tune these properties by modifying different parts of the isoxazole molecule to optimize its therapeutic potential.[11]
-
Structural Rigidity and Vectorial Orientation: As a rigid aromatic ring, the isoxazole scaffold helps to lock the conformation of a molecule. This pre-organization can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. It effectively orients substituents in a well-defined three-dimensional space.
-
Diverse Biological Activities: The isoxazole core is found in drugs with a vast range of therapeutic applications, demonstrating its versatility.[4][12] These activities include anti-inflammatory, antibacterial, anticancer, antiviral, and immunomodulatory effects.[1][4][12]
Table 1: Prominent FDA-Approved Drugs Featuring the Isoxazole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action / Role of Isoxazole |
| Leflunomide | DMARD (Immunosuppressant) | A prodrug whose active metabolite, Teriflunomide, is formed by the in-vivo opening of the isoxazole ring.[13] It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, thereby halting the proliferation of activated lymphocytes.[14][15][16] |
| Valdecoxib (Bextra) | NSAID (COX-2 Inhibitor) | A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[17] The 3,4-diarylisoxazole core is a key pharmacophore, with the phenylsulfonamide group interacting effectively with a side pocket of the COX-2 enzyme.[17] |
| Sulfamethoxazole | Antibiotic | A sulfonamide antibiotic that interferes with the synthesis of folic acid in bacteria by inhibiting dihydropteroate synthetase. The isoxazole ring is crucial for its antibacterial activity spectrum.[4][18] |
| Cloxacillin, Dicloxacillin | Antibiotic | Penicillinase-resistant beta-lactam antibiotics. The bulky isoxazole side chain protects the beta-lactam ring from enzymatic degradation by bacterial penicillinases.[4] |
Key Synthetic Strategies for Isoxazole Ring Construction
The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
2.1. Strategy 1: [3+2] Huisgen Cycloaddition (1,3-Dipolar Cycloaddition)
This is arguably the most versatile and widely used method for synthesizing isoxazoles.[2][19] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[20][21] Since nitrile oxides are unstable, they are typically generated in situ from more stable precursors like aldoximes or primary nitro compounds.[20][22]
Causality and Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism, leading to a high degree of regioselectivity, which is crucial for predictable synthesis.[2] The versatility in both the nitrile oxide precursor and the alkyne allows for the creation of diverse libraries of substituted isoxazoles.[20]
Diagram 1: General Workflow for 1,3-Dipolar Cycloaddition
Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Protocol 2.1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) followed by cycloaddition with a terminal alkyne.
Materials:
-
Substituted Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (1.1 eq)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldoxime (1.0 eq) in CHCl₃, add the terminal alkyne (1.2 eq). Stir the mixture at room temperature.
-
Nitrile Oxide Generation: In a separate flask, dissolve NCS (1.1 eq) in CHCl₃. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Cycloaddition: Add pyridine (1.1 eq) dropwise to the reaction mixture. A slight exotherm may be observed. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldoxime typically indicates reaction completion (usually 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
2.2. Strategy 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This is a classic, convergent, and often high-yielding method for preparing isoxazoles, first reported by Claisen.[23] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.
Causality and Mechanistic Insight: The primary challenge of this method is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl, which can lead to a mixture of two isomeric isoxazoles.[23][24] The reaction outcome is highly dependent on the electronic and steric nature of the substituents on the dicarbonyl and the pH of the reaction medium. Recent methodologies have shown that using β-enamino diketones (masked dicarbonyls) and carefully selecting solvents or additives can provide excellent regiochemical control, allowing for the selective synthesis of specific isomers.[23][25]
Caption: Synthetic strategy for Valdecoxib via electrophilic cyclization and Suzuki coupling.
Protocol 3.1: Multi-step Synthesis of Valdecoxib [26] This protocol is an adaptation from published literature and demonstrates a robust pathway.
Step 1: Synthesis of 1-phenylprop-2-yn-1-one O-methyl oxime
-
Combine 1-phenylprop-2-yn-1-one (ynone) with methoxylamine hydrochloride in pyridine. Stir at room temperature until TLC confirms the consumption of the ynone. Work up by removing pyridine under vacuum, dissolving the residue in ether, washing with dilute acid and brine, drying, and concentrating to yield the oxime.
Step 2: Electrophilic Cyclization to 4-iodo-5-methyl-3-phenylisoxazole
-
Dissolve the O-methyl oxime from Step 1 in dichloromethane (DCM). Cool the solution to 0 °C.
-
Add a solution of iodine monochloride (ICl) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution, separate the layers, and extract the aqueous layer with DCM.
-
Combine organic layers, dry, and concentrate. Purify by column chromatography to yield the 4-iodoisoxazole intermediate. [26] Step 3: Suzuki Cross-Coupling to Valdecoxib
-
To a mixture of the 4-iodoisoxazole (1.0 eq), (4-sulfamoylphenyl)boronic acid (1.2 eq), and a suitable base like potassium carbonate (K₂CO₃) (2.0 eq) in a solvent system (e.g., DMF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture (e.g., 85-90 °C) under an inert atmosphere (N₂ or Ar) until the starting materials are consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography or recrystallization to afford Valdecoxib. [26]
Conclusion and Future Perspectives
The isoxazole ring is a powerful tool in the arsenal of the medicinal chemist. The synthetic protocols outlined herein, particularly the 1,3-dipolar cycloaddition and β-dicarbonyl condensation, provide reliable and versatile pathways for its incorporation into novel molecular architectures. Understanding the mechanistic basis of these reactions is paramount for controlling outcomes like regioselectivity and achieving high yields.
Future trends in this field are moving towards more sustainable and efficient methodologies. [2][4]The use of microwave-assisted synthesis, ultrasound irradiation, and green solvents is becoming more common to reduce reaction times and environmental impact. [3][28]Furthermore, the application of isoxazole synthesis in cutting-edge platforms like DNA-encoded library (DEL) technology highlights its enduring importance in the future of drug discovery. [29]
References
-
Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed - NIH. [Link]
-
Wikipedia. (n.d.). Leflunomide. [Link]
-
Pardhi, D., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Shaikh, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Leflunomide?. [Link]
-
Corona-Dzul, M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. [Link]
-
MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. [Link]
-
Smolen, J. S., et al. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. PubMed. [Link]
-
Kumar, A., et al. (2013). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. NIH. [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. [Link]
-
Corona-Dzul, M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Barone, G., et al. (2009). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Alaş, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Knight, D. W., et al. (2011). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [Link]
-
Ceylan, S., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]
- Google Patents. (2005). WO2005085218A1 - A novel process for preparing valdecoxib.
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Barnes, R. P., & Brandon, A. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic - RSC Publishing. [Link]
-
ResearchGate. (2018). (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (2025). [Link]
-
ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
-
Chen, K., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Link]
-
FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]
-
Manna, K., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. (2024). [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. (n.d.). [Link]
-
Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. (2024). [Link]
-
Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. PubMed. [Link]
-
Diana, G. D., et al. (1993). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]
-
Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC - PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings. [Link]
-
ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leflunomide - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 16. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. flore.unifi.it [flore.unifi.it]
- 23. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 25. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol in the development of neuroprotective drugs
An In-Depth Technical Guide for Researchers
Application Notes and Protocols: Investigating (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Neuroprotective Drug Development
Introduction: The Imperative for Novel Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. The therapeutic landscape remains challenging, with a high attrition rate for new drug candidates.[1] This necessitates the exploration of novel chemical scaffolds with the potential to intervene in key pathological pathways like oxidative stress, apoptosis, and neuroinflammation. The isoxazole ring, a five-membered heterocycle, is a privileged pharmacophore in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2][3][4] Recent research has highlighted the potential of isoxazole derivatives as promising candidates for treating neurodegenerative disorders and other conditions.[5][6][7]
This guide focuses on This compound (Compound FPI-M), a specific derivative for which we will outline a comprehensive, multi-stage research protocol. The objective is to provide researchers, scientists, and drug development professionals with a robust framework to systematically evaluate the neuroprotective potential of FPI-M, from initial cell-based assays to validation in preclinical animal models. The protocols herein are designed to be self-validating by incorporating necessary controls and explaining the scientific rationale behind each critical step.
Compound of Interest:
-
Name: this compound (FPI-M)
-
Empirical Formula: C₁₀H₈FNO₂
-
Molecular Weight: 193.17 g/mol
-
Structure:
Part I: Foundational In Vitro Screening for Neuroprotective Efficacy
Scientific Rationale: Initial screening in vitro is a cornerstone of drug discovery. It allows for rapid, cost-effective evaluation of a compound's bioactivity and provides preliminary insights into its mechanism of action in a controlled environment.[8] We utilize the human neuroblastoma cell line SH-SY5Y, a well-established and versatile model for neuroprotection studies.[9][10] Neurotoxicity will be induced using agents that mimic key pathological stressors seen in human neurodegenerative diseases: oxidative stress (6-hydroxydopamine, 6-OHDA) and excitotoxicity (glutamate).[10][11][12]
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro neuroprotection screening.
Protocol 1: General Culture and Treatment of SH-SY5Y Cells
This protocol establishes the foundational culture and treatment conditions for subsequent assays.
-
Cell Culture:
-
Culture SH-SY5Y cells in a T75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours before initiating treatment.[11]
-
-
Treatment Protocol:
-
Prepare a 100 mM stock solution of FPI-M in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in serum-free DMEM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Remove the culture medium from the wells.
-
Add 100 µL of serum-free medium containing the desired concentration of FPI-M (e.g., 0.1, 1, 10, 25, 50 µM) to the treatment wells. Add medium with 0.1% DMSO to control wells.
-
Incubate for 2 hours. This pre-treatment allows the compound to enter the cells and potentially activate protective mechanisms.
-
Prepare the neurotoxin solution (e.g., 100 µM 6-OHDA or 5 mM Glutamate) in serum-free medium.
-
Add the neurotoxin directly to the wells (except for the vehicle control group) and incubate for an additional 18-24 hours.
-
Protocol 2: Cell Viability Assessment via MTT Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14] Filter sterilize and store at -20°C, protected from light.
-
-
Assay Procedure:
-
Following the treatment period from Protocol 1, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Formula: % Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100.
-
Table 1: Representative Data for FPI-M in an Oxidative Stress Model (MTT Assay)
| Treatment Group | FPI-M Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| 6-OHDA (100 µM) | 0 | 0.55 ± 0.06 | 44 |
| 6-OHDA + FPI-M | 1 | 0.68 ± 0.07 | 54.4 |
| 6-OHDA + FPI-M | 10 | 0.95 ± 0.09 | 76 |
| 6-OHDA + FPI-M | 25 | 1.15 ± 0.10 | 92 |
Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. Their activation leads to the cleavage of critical cellular proteins and cell death.[16] This assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17][18]
-
Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Set up a parallel 96-well plate as described in Protocol 1. Use an opaque-walled plate suitable for luminescence measurements.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
Table 2: Representative Data for FPI-M in an Oxidative Stress Model (Caspase-3/7 Assay)
| Treatment Group | FPI-M Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Caspase Activity (Fold Change) |
| Vehicle Control | 0 | 15,000 ± 1,200 | 1.0 |
| 6-OHDA (100 µM) | 0 | 75,000 ± 5,500 | 5.0 |
| 6-OHDA + FPI-M | 1 | 60,000 ± 4,800 | 4.0 |
| 6-OHDA + FPI-M | 10 | 33,000 ± 3,100 | 2.2 |
| 6-OHDA + FPI-M | 25 | 18,000 ± 1,500 | 1.2 |
Part II: In Vivo Validation in Preclinical Rodent Models
Scientific Rationale: While in vitro assays are crucial for initial screening, they cannot replicate the complex physiology of a whole organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile.[1][19] The failure of many neuroprotective drugs to translate from animal models to clinical success underscores the importance of selecting appropriate models and robust endpoints.[20] We propose an ischemic stroke model as a robust and translationally relevant paradigm.
Experimental Workflow for In Vivo Validation (MCAo Model)
Caption: Workflow for in vivo validation using a rodent stroke model.
Protocol 4: Focal Cerebral Ischemia Model (MCAo)
Principle: The intraluminal suture Middle Cerebral Artery Occlusion (MCAo) model is the most widely used technique for preclinical stroke research.[21] It mimics human ischemic stroke by temporarily blocking blood flow to a specific brain region, creating a core of infarcted tissue and a surrounding, potentially salvageable, area called the penumbra.[22]
-
Animal Model Selection:
-
Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week before surgery.
-
-
Surgical Procedure (Transient MCAo):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a silicone-coated nylon filament into the ICA and advance it until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm successful occlusion.[21]
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, FPI-M 10 mg/kg, FPI-M 30 mg/kg).
-
Administer the first dose of FPI-M or vehicle via intraperitoneal (i.p.) injection 1 hour after the onset of reperfusion. Subsequent doses can be administered every 24 hours.
-
-
Behavioral Assessment (Garcia Neurological Scale):
-
At 24, 48, and 72 hours post-MCAo, assess neurological deficits using the Garcia scale.[23] This scale evaluates multiple parameters:
-
Spontaneous activity
-
Symmetry in limb movement
-
Forelimb outstretching
-
Climbing and grip strength
-
Body proprioception
-
Vibrissae touch
-
-
Scores range from 3 (severely impaired) to 18 (normal). A trained, blinded observer should perform the scoring.
-
-
Infarct Volume Measurement (TTC Staining):
-
At the final time point (e.g., 72 hours), humanely euthanize the animals and perfuse them with saline.
-
Rapidly remove the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
TTC stains viable, metabolically active tissue red, while the infarcted (dead) tissue remains white.
-
Capture high-resolution images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the infarcted area in each slice and calculate the total infarct volume, correcting for edema.
-
Table 3: Representative Data for FPI-M in a Rat MCAo Model
| Treatment Group | N | Neurological Score (72h) (Mean ± SEM) | Infarct Volume (mm³) (Mean ± SEM) |
| Sham (Surgery, no MCAo) | 8 | 17.8 ± 0.2 | 0 |
| Vehicle (MCAo) | 10 | 9.5 ± 0.7 | 210 ± 15 |
| FPI-M (10 mg/kg) | 10 | 12.1 ± 0.8 | 155 ± 12 |
| FPI-M (30 mg/kg) | 10 | 14.5 ± 0.6 | 98 ± 10 |
| *p<0.05, **p<0.01 vs. Vehicle |
Part III: Investigating a Potential Mechanism of Action
Scientific Rationale: Based on the protective effects observed, a logical next step is to investigate the underlying molecular mechanism. Many neuroprotective compounds function by upregulating endogenous antioxidant defense systems.[10] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. Under stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). We hypothesize that FPI-M may exert its protective effects through this pathway.
Proposed Nrf2/HO-1 Signaling Pathway
Caption: Proposed mechanism of FPI-M via the Nrf2/HO-1 pathway.
Protocol 5: Western Blot Analysis of Nrf2 and HO-1
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (Nrf2 and HO-1).
-
Sample Preparation:
-
Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 1.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Nrf2 and HO-1 to the loading control.
-
Conclusion and Future Directions
This document provides a structured, multi-tiered approach to evaluate the neuroprotective potential of this compound. The successful execution of these protocols will establish whether FPI-M can mitigate neuronal death in vitro, demonstrate efficacy in a preclinical model of ischemic stroke, and provide initial insights into its mechanism of action.
Positive and compelling results from this framework would justify advancing the compound into more comprehensive preclinical studies, including:
-
Pharmacokinetic and Brain Penetration Studies: To determine if the compound reaches its target in the central nervous system at therapeutic concentrations.
-
Expanded Efficacy Studies: Testing the compound in other neurodegenerative models, such as those for Parkinson's or Alzheimer's disease.[24][25]
-
Safety and Toxicology Profiling: To establish a therapeutic window and identify any potential adverse effects.
By systematically applying these validated protocols, researchers can rigorously assess the promise of FPI-M as a lead candidate for the development of a novel neuroprotective drug.
References
-
Belfiore R, Rodin A, Ferreira E, et al. (2019). Temporal and regional progression of Alzheimer's disease-like pathology in 3xTg-AD mice. Aging Cell. Available from: [Link]
-
Jackson, R. J., & Strange, P. G. (2024). Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. Journal of Alzheimer's disease. Available from: [Link]
-
IOS Press. (2024). Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. IOS Press. Available from: [Link]
-
Zhang, X., Zhang, Y., & Wang, J. (2020). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience. Available from: [Link]
-
Maze Engineers. (2018). Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers. Available from: [Link]
- Sabbagh, M. N. (Ed.). (2021). Handbook of Geriatric Neuropsychology. Taylor & Francis.
-
Parkinson's News Today. (2024). New Parkinson's rat model accounts for genetic, environmental risk factors. Parkinson's News Today. Available from: [Link]
-
Potashkin, J. A., & Blume, S. R. (2023). Role of rodent models in advancing precision medicine for Parkinson's disease. Neurobiology of Disease. Available from: [Link]
-
National Institutes of Health. (n.d.). Animal Models of Parkinson's Disease. National Center for Biotechnology Information. Available from: [Link]
-
Carvalho, M., Campos, F. L., & Coimbra, B. (2013). Rodent models of Parkinson's disease: beyond the motor symptomatology. Frontiers in Behavioral Neuroscience. Available from: [Link]
-
Carmichael, S. T. (2005). Rodent Models of Focal Stroke: Size, Mechanism, and Purpose. NeuroRx. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Chatzopoulou, M., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Maze Engineers. Available from: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available from: [Link]
-
MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available from: [Link]
-
National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases. National Center for Biotechnology Information. Available from: [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available from: [Link]
-
National Institutes of Health. (n.d.). Preclinical animal studies in ischemic stroke: Challenges and some solutions. National Center for Biotechnology Information. Available from: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]
-
Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics. Available from: [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. Available from: [Link]
-
National Institutes of Health. (n.d.). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. Available from: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available from: [Link]
-
Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link]
-
National Institutes of Health. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available from: [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. J Pharm Negat Results. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available from: [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 20. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven solutions to help you optimize your yield and purity.
The primary and most effective route to this molecule is a [3+2] cycloaddition reaction. This involves the in situ generation of a 3-fluorophenylnitrile oxide from 3-fluorobenzaldoxime, which is then trapped by propargyl alcohol.[1][2][3] This guide is structured to walk you through this workflow, troubleshoot common issues, and answer frequently asked questions.
Core Synthesis Workflow & Methodology
The synthesis is a two-stage, one-pot process in practice. First is the formation of the aldoxime intermediate, followed by the cycloaddition to form the isoxazole ring.
Caption: High-level workflow for the two-stage synthesis.
Experimental Protocol: Detailed Steps
Part A: Synthesis of 3-Fluorobenzaldoxime (Intermediate 1)
-
Setup: To a 250 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzaldehyde (e.g., 10 g, 80.6 mmol).
-
Reagents: Add hydroxylamine hydrochloride (e.g., 9.0 g, 129.5 mmol) followed by pyridine (e.g., 50 mL). The pyridine acts as both a solvent and a base.[4]
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Work-up: After cooling to room temperature, remove the pyridine under reduced pressure. To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL) to remove residual pyridine, followed by brine (50 mL).
-
Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude 3-fluorobenzaldoxime. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Setup: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 3-fluorobenzaldoxime (assuming ~80 mmol from the previous step) and propargyl alcohol (e.g., 5.4 g, 96.4 mmol, ~1.2 eq) in a suitable solvent like CCl₄ or CH₂Cl₂ (200 mL).[5]
-
Cycloaddition: Cool the mixture in an ice bath. Add aqueous sodium hypochlorite (NaOCl, 5-10% solution, ~1.5 eq) dropwise via the dropping funnel over 1-2 hours. This slow addition is critical to keep the concentration of the highly reactive nitrile oxide intermediate low, minimizing side reactions.[6]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor by TLC.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will likely be an oil or a semi-solid. Purify using column chromatography on silica gel.
Troubleshooting Guide & Optimization
This section addresses the most common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting low-yield synthesis.
Q1: My overall yield is consistently low (< 40%). What is the most likely cause?
A1: Low yield in this reaction typically points to one of two critical areas: inefficient generation of the nitrile oxide or, more commonly, its rapid dimerization before it can react with the propargyl alcohol.[6]
-
Causality: Nitrile oxides are highly reactive intermediates prone to dimerizing to form stable furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide. The electron-withdrawing nature of the fluorine atom on the phenyl ring can further influence the reactivity and stability of the nitrile oxide intermediate.
-
Solution & Optimization:
-
Control Nitrile Oxide Concentration: The most crucial parameter is the slow, dropwise addition of the oxidant (NaOCl) to the cooled reaction mixture containing the oxime and propargyl alcohol. This generates the nitrile oxide in situ at a low, steady concentration, favoring the desired bimolecular reaction with the abundant alkyne over dimerization.
-
Check Oxidant Quality: Commercial bleach (NaOCl) solutions can degrade over time. Use a fresh bottle or titrate it to confirm its active chlorine content before the reaction.
-
Stoichiometry: Ensure you are using a slight excess of the dipolarophile (propargyl alcohol, 1.2-1.5 equivalents) to maximize the chances of trapping the nitrile oxide as it forms.
-
Q2: My column chromatography is providing poor separation. How can I effectively purify the final product?
A2: Purification of isoxazole derivatives can be challenging due to the presence of byproducts like furoxans and unreacted starting materials with similar polarities.[6]
-
Causality: The polarity of the target molecule, containing both a hydroxyl group and an aromatic system, can lead to tailing on silica gel. Furthermore, the furoxan dimer byproduct may have a very similar Rf value in standard solvent systems.
-
Solution & Optimization:
-
Systematic TLC Screening: Before committing to a large column, screen various solvent systems with TLC. A good starting point is a hexane/ethyl acetate gradient. If that fails, try a dichloromethane/methanol system. Sometimes, adding a small amount (0.5%) of triethylamine or acetic acid can improve peak shape by neutralizing active sites on the silica.[6]
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina or reverse-phase silica for chromatography.[6]
-
Crystallization: If your product is a solid or can be induced to solidify, crystallization is an excellent method for achieving high purity.[6] Try dissolving the crude oil in a minimum amount of a hot solvent (e.g., toluene, ethyl acetate) and then adding a cold anti-solvent (e.g., hexanes) dropwise until turbidity is observed, then allow it to cool slowly.
-
| Parameter | Condition A (Standard) | Condition B (Optimized for Purity) | Expected Outcome |
| Stationary Phase | Silica Gel | Silica Gel or Neutral Alumina | Alumina may offer different selectivity. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | DCM / Methanol (Gradient) | Better separation for more polar compounds. |
| Additive | None | 0.5% Triethylamine (if tailing) | Reduces tailing of basic compounds. |
| Alternative Method | - | Crystallization (e.g., from Toluene/Hexanes) | Can yield highly pure, crystalline solid. |
Table 1. Comparative strategies for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the isoxazole ring formation? A: The core of this synthesis is a [3+2] cycloaddition, which is a type of pericyclic reaction.[7] The 3-fluorophenylnitrile oxide acts as a 1,3-dipole. The propargyl alcohol is the "dipolarophile." The nitrile oxide adds across the carbon-carbon triple bond of the alcohol in a concerted fashion to form the five-membered isoxazole ring.[2]
Q: How does the 3-fluoro substituent affect the reaction compared to an unsubstituted phenyl ring? A: The fluorine atom is an electron-withdrawing group. This has two main effects:
-
Reactivity: It can influence the rate of nitrile oxide formation and its subsequent reactivity. Generally, electron-withdrawing groups can sometimes lead to lower yields compared to electron-donating groups in similar syntheses.[5]
-
Acidity: The fluorine atom slightly increases the acidity of the aromatic protons, but this is unlikely to affect the primary reaction pathway. Its main role is as a key structural component for the final molecule's intended biological activity.
Q: What are the primary safety considerations for this synthesis? A:
-
Pyridine: Is toxic and has a low boiling point. All manipulations, especially reflux and solvent removal, must be conducted in a well-ventilated fume hood.
-
Sodium Hypochlorite (Bleach): Is a strong oxidant and corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will release toxic chlorine gas.
-
Chlorinated Solvents (CCl₄, CH₂Cl₂): Carbon tetrachloride (CCl₄) is a known carcinogen and is being phased out. Dichloromethane (CH₂Cl₂) is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and handle exclusively within a fume hood. Consider substituting with a greener solvent like 2-MeTHF if compatible with the reaction.
Q: Can I use a different alkyne to create other 5-substituted isoxazoles? A: Absolutely. This is a key advantage of this synthetic route. By substituting propargyl alcohol with other terminal or internal alkynes, a diverse library of 3-(3-fluorophenyl)isoxazoles can be generated. For example, using 1-hexyne would yield a butyl group at the 5-position, while using ethyl propiolate would install an ester group.
References
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
- Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
- Preparation method of 3-amino-5-methyl isoxazole.
- Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
- Challenges associated with isoxazole directed C−H activation.
- 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials.
- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- Construction of Isoxazole ring: An Overview. Biointerfaceresearch.
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biolmolchem.com [biolmolchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Welcome to the technical support guide for the purification of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar isoxazole derivatives. The presence of a fluorinated phenyl ring, a hydroxyl group, and a potentially labile isoxazole core presents unique challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization.
-
Column Chromatography: This is the most versatile method, especially for initial purification from a crude reaction mixture containing multiple byproducts.[1] Given the polarity of the hydroxyl group, a normal-phase chromatography setup using silica gel is standard. The key to success is a systematic approach to solvent system selection.
-
Recrystallization: If the compound is obtained as a solid and is relatively pure (>85-90%), recrystallization is an excellent final purification step to achieve high crystalline purity.[2] The challenge lies in identifying a suitable solvent or solvent system that provides a large solubility differential with temperature.
The choice between them depends on the scale of your reaction, the impurity profile, and the desired final purity. Often, a combination of both methods is used: an initial chromatographic separation followed by recrystallization of the pooled, clean fractions.
Q2: What are the most common impurities I should anticipate during the synthesis and purification of this compound?
Understanding the potential impurities is critical for developing a successful purification strategy. Based on common synthetic routes, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, you should anticipate:[3]
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include 3-fluorobenzaldehyde oxime and propargyl alcohol or its derivatives. These are typically more polar than the product and can often be separated effectively.
-
Regioisomers: If an asymmetric alkyne is used, the formation of the undesired regioisomer (e.g., 5-(3-fluorophenyl)isoxazol-3-yl)methanol) is possible. Regioisomers often have very similar polarities, making their separation by chromatography challenging.[1]
-
Side-Products: Furoxans can form from the dimerization of the nitrile oxide intermediate, and other byproducts may arise from the specific reaction conditions employed.[1]
-
Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) must be removed, typically under high vacuum, before chromatographic purification.
Q3: How does the 3-fluorophenyl group influence the purification strategy?
The fluorine atom introduces unique electronic properties that can be both beneficial and challenging for purification.
-
Polarity and Elution Behavior: The high electronegativity of fluorine can alter the molecule's overall dipole moment and its interactions with the stationary phase (silica gel). This can lead to different elution behavior compared to its non-fluorinated analog. Sometimes, this can improve separation from certain impurities.
-
Analytical Characterization: The presence of fluorine provides a powerful analytical handle. ¹⁹F NMR spectroscopy is an exceptionally sensitive and clean technique for assessing purity, as the fluorine signal will be distinct and can reveal the presence of fluorine-containing impurities that might be hidden in a complex ¹H NMR spectrum.[4]
-
Chromatographic Challenges: Fluorinated compounds can sometimes exhibit tailing on silica gel columns. This can occasionally be mitigated by adding a small amount of a modifier like triethylamine (if the compound is stable to base) or acetic acid to the eluent.[1]
Q4: Is the isoxazole ring stable during purification? What conditions must I avoid?
The stability of the isoxazole ring is a critical consideration. The N-O bond is the weakest point in the ring and is susceptible to cleavage under certain conditions.[1][3]
-
Strongly Basic Conditions: Avoid strong bases (e.g., NaOH, KOH). Some isoxazoles can undergo ring-opening, especially at elevated temperatures.[1][5] If a basic modifier is needed for chromatography, use a mild, volatile base like triethylamine or pyridine in small quantities and remove it promptly.
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd). Avoid these conditions unless ring-opening is the desired outcome.[1]
-
Photochemical Decomposition: Prolonged exposure to UV light can cause the isoxazole ring to rearrange.[3] It is good practice to protect the compound from direct, strong light, for instance, by wrapping collection flasks in aluminum foil during long chromatographic runs.
The compound is generally stable under mildly acidic to neutral pH conditions, which are typical for standard silica gel chromatography.[5]
Q5: What analytical techniques are essential for confirming the purity of this compound?
A combination of methods should be used for a comprehensive assessment of purity.
-
NMR Spectroscopy: This is the primary tool.
-
¹H NMR: Confirms the structure and can identify proton-bearing impurities.
-
¹³C NMR: Verifies the carbon skeleton.
-
¹⁹F NMR: As mentioned, this is crucial for detecting fluorine-containing impurities and is often cleaner than the proton spectrum.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the purity profile and confirming the molecular weight of the compound.[4] A high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage). A reverse-phase C18 column is typically effective.[6]
Troubleshooting and Field Guide
Column Chromatography Issues
"My compound and a key impurity have very similar Rf values on TLC and are co-eluting. What should I do?"
This is a common challenge, especially with regioisomers or structurally similar byproducts.
-
Causality: The similar Rf values indicate that the compounds have nearly identical polarities and affinities for the stationary phase in that specific solvent system.
-
Solution Strategy:
-
Systematically Vary Eluent Polarity: Test a range of solvent systems. Instead of just ethyl acetate/hexanes, explore alternatives like dichloromethane/methanol, or ether/hexanes.
-
Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent can dramatically alter selectivity. For example, adding 1-2% methanol to a dichloromethane/hexanes mixture can improve the separation of polar compounds.[1]
-
Change the Stationary Phase: If normal-phase silica is not working, consider reverse-phase column chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol.
-
Preparative HPLC: For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography and may be the only viable option.[4][7]
-
"My compound is streaking or 'tailing' down the TLC plate and on the column. How can I resolve this?"
-
Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. This can be due to acidic silica interacting with a basic site on the molecule, or simply the unique interactions of the fluorophenyl group. It can also be caused by overloading the sample on the TLC plate or column.
-
Solution Strategy:
-
Check for Acidity/Basicity: The isoxazole ring itself is weakly basic. The hydroxyl group is slightly acidic. Tailing on silica (which is acidic) is common for such molecules.
-
Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a modifier to the eluent.
-
If the compound is basic, add triethylamine or a few drops of pyridine.
-
If the compound is acidic, add acetic acid or formic acid.
-
-
Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent.
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Recrystallization Issues
"My compound 'oils out' of solution instead of forming crystals. What's happening and how can I fix it?"
-
Causality: Oiling out occurs when the solubility of the compound is exceeded, but the conditions are not right for crystal lattice formation. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[8] A high concentration of impurities can also inhibit crystallization.
-
Solution Strategy:
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature first, then move it to an ice bath. Agitating the solution can sometimes help.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate nucleation.
-
Reduce the Initial Concentration: Try dissolving the compound in a larger volume of solvent.
-
Change Solvents: Select a solvent with a lower boiling point.[8] If a single solvent isn't working, switch to a two-solvent system (see next question).
-
"I can't find a good single solvent for recrystallization. What's the procedure for a two-solvent system?"
-
Causality: An ideal single solvent should dissolve the compound well when hot but poorly when cold. If no single solvent meets this criterion, a binary system is the solution.
-
Solution Strategy (Two-Solvent System):
-
Choose the Pair: Find one solvent in which your compound is highly soluble (the "soluble solvent," e.g., dichloromethane, acetone, or ethyl acetate) and another in which it is poorly soluble (the "anti-solvent" or "insoluble solvent," e.g., hexanes, pentane, or water). The two solvents must be miscible with each other.
-
Execute the Protocol:
-
Dissolve your compound in the minimum amount of the hot "soluble solvent."
-
While the solution is still hot, add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the overall solvent polarity changes and the temperature drops.
-
-
Product Stability Issues
"I suspect my product is decomposing on the silica gel column, as I see new spots on TLCs of my fractions. How can I prevent this?"
-
Causality: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, especially during long exposure on a slow-running column. The isoxazole ring, while generally stable, might be susceptible.
-
Solution Strategy:
-
Run the Column Faster: Use a slightly more polar eluent to decrease the retention time and minimize contact with the silica.
-
Neutralize the Silica: Use silica gel that has been pre-treated or "neutralized." You can do this by preparing a slurry of silica in your eluent containing 1% triethylamine, then packing the column with this slurry.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) is a common alternative to silica gel and may be more suitable for your compound if acid-sensitivity is confirmed.
-
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a laboratory scale.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% ethyl acetate in hexanes).
-
The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from major impurities.
-
-
Column Packing (Slurry Method):
-
For 1 gram of crude material, use approximately 40-50 grams of silica gel (230-400 mesh).
-
In a beaker, make a slurry of the silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of dichloromethane or the eluent.
-
Alternatively (for better resolution): Dissolve the crude product in a small volume of a strong solvent (e.g., acetone), add a few grams of silica gel, and evaporate the solvent under reduced pressure to create a "dry load."
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system, collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for developing an analytical HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile or methanol.
This method will allow for the quantitative determination of purity by integrating the area of the product peak relative to the total area of all peaks.
References
-
To, T. D., et al. (2002). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link][5]
-
Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
-
Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Shaheen, S., et al. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link][6]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]
-
Moustakali, I., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Retrieved from [Link]
-
Almansour, A. I., et al. (2016). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules. Retrieved from [Link]
-
Patil, C. B., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. App. Chem. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
Bhirud, J. D., & Narkhede, H. P. (2019). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Rasayan J. Chem. Retrieved from [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link][7]
- Google Patents. (n.d.). CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide.
-
PubMed. (2010). (3-Phenyl-isoxazol-5-yl)methanol. Retrieved from [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Isoxazole Synthesis Core Support Center: Troubleshooting Unwanted Side Reactions
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole derivatives. As experienced scientists, we understand that synthetic chemistry is rarely a straight line from reactants to product. Unforeseen side reactions can diminish yields, complicate purification, and stall progress.
This document moves beyond standard protocols to offer in-depth, field-tested insights into why these side reactions occur and how to mitigate them. We will explore the mechanistic underpinnings of common challenges and provide validated, step-by-step troubleshooting guides to help you regain control of your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is producing a mixture of isoxazole regioisomers. How can I improve selectivity?
A1: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions. [1] Regioselectivity is a delicate balance of steric and electronic factors, which can be manipulated to favor your desired product.
Causality: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons. The subsequent cyclization and dehydration lead to two different regioisomers. Similarly, in a 1,3-dipolar cycloaddition, the nitrile oxide can add across the alkyne in two different orientations.
Troubleshooting Strategies:
-
For 1,3-Dicarbonyl + Hydroxylamine Reactions:
-
pH Adjustment: The reaction pH can significantly influence which carbonyl group is more susceptible to initial attack. Acidic conditions often favor one isomer over the other.[1]
-
Substrate Modification: Converting the 1,3-dicarbonyl into a β-enamino diketone can offer superior regiochemical control.[1][2] The enamine group directs the initial attack of hydroxylamine, leading to a single regioisomer.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl carbons and thereby controlling the regioselectivity.[3]
-
-
For 1,3-Dipolar Cycloaddition Reactions:
-
Catalysis: For reactions involving terminal alkynes, copper(I) catalysis is a well-established method for achieving high regioselectivity, typically favoring the 3,5-disubstituted isoxazole.[3] Ruthenium catalysts have also been employed for this purpose.[3]
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers.[1] Experimenting with solvents of varying polarities (e.g., ethanol vs. acetonitrile) is recommended.
-
Electronic and Steric Modifications: Altering the electronic properties (electron-donating vs. electron-withdrawing groups) or the steric bulk of the substituents on both the nitrile oxide and the alkyne can direct the cycloaddition to favor one regioisomer.
-
Issue 2: I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent its formation?
A2: Furoxan (1,2,5-oxadiazole-2-oxide) formation is the result of the dimerization of the nitrile oxide intermediate, a very common side reaction in 1,3-dipolar cycloadditions. [4][5] This occurs when the nitrile oxide is generated faster than it is consumed by the alkyne (dipolarophile).
Causality: Nitrile oxides are high-energy, unstable intermediates.[4] In the absence of a reactive dipolarophile, two molecules of the nitrile oxide can undergo a [3+3] cycloaddition with each other to form a more stable six-membered ring, which then rearranges to the furoxan.
Troubleshooting Strategies:
-
In Situ Generation of Nitrile Oxide: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the concentration of the nitrile oxide remains low at all times, minimizing the chance of dimerization.[3]
-
Slow Addition: Slowly add the precursor of the nitrile oxide (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the reactive intermediate.[1]
-
Increase Dipolarophile Concentration: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, outcompeting the dimerization pathway.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition, thus improving the product-to-byproduct ratio.[3]
Issue 3: My isoxazole yield is very low. What are the likely causes?
A3: Low yields can be attributed to several factors, including the stability of intermediates, the integrity of starting materials, and suboptimal reaction conditions. [1] A systematic approach is needed to diagnose the root cause.
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Key Considerations:
-
Starting Material Integrity: 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect their reactivity. Ensure the purity of your substrates. For cycloadditions, the stability of both the alkyne and the nitrile oxide precursor is paramount.[1]
-
Inefficient Nitrile Oxide Generation: If using an in situ method, ensure your oxidant (e.g., N-chlorosuccinimide, Chloramine-T) or base is active and used in the correct stoichiometry.[5]
-
Solubility Issues: All reactants must be fully dissolved in the chosen solvent at the reaction temperature to ensure a homogeneous reaction. Common solvents include acetonitrile, DMF, and DMSO.[4]
Issue 4: I'm struggling to purify my crude isoxazole product, especially from its regioisomer.
A4: The purification of isoxazole derivatives can be notoriously difficult due to the presence of byproducts and regioisomers with very similar polarities. [1]
Purification Strategies:
| Method | Description | Best For |
| Column Chromatography | The most common method. Requires systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to achieve optimal separation. Adding a small amount of acid (acetic acid) or base (triethylamine) can sometimes improve separation by altering the interaction of the compounds with the silica gel.[1] | Separating products with small to moderate polarity differences. |
| Crystallization | Highly effective if the desired product is a solid and a suitable solvent system can be found to induce selective crystallization. This can be a powerful technique for isolating a single, pure regioisomer.[1] | Purifying solid products to a high degree. |
| Chemical Derivatization | In complex cases, one regioisomer might be selectively reacted to form a derivative with significantly different polarity, making it easily separable. The protecting or derivatizing group is then removed to yield the pure isomer. | Last-resort for inseparable isomers. |
Issue 5: My isoxazole appears to be decomposing during workup or purification.
A5: The isoxazole ring, while aromatic, contains a weak N-O bond that can be susceptible to cleavage under certain conditions. [6]
Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring to an oxazole via an azirine intermediate.[1][7]
If you suspect product decomposition, opt for milder workup procedures, avoid extremes of pH, and protect your compound from direct light if it proves to be photosensitive.[1]
Validated Experimental Protocols
Protocol 1: Regioselective Isoxazole Synthesis Using a β-Enamino Diketone
This protocol leverages a β-enamino diketone to control regioselectivity in the reaction with hydroxylamine.
Workflow Diagram:
Caption: Workflow for regioselective isoxazole synthesis.
Step-by-Step Methodology:
-
To a solution of the β-enamino diketone (0.5 mmol, 1.0 equiv.) in ethanol (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).[1]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure isoxazole derivative.[1]
Protocol 2: Minimizing Furoxan Formation via Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol uses microwave irradiation to accelerate the desired cycloaddition, minimizing the time for nitrile oxide dimerization.
Step-by-Step Methodology:
-
In a microwave-safe vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant (e.g., N-Chlorosuccinimide).
-
Add a suitable solvent, such as methanol or acetonitrile (5 mL).[1]
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) for a short duration (e.g., 5-20 minutes).[1] Optimal conditions will depend on the specific substrates.
-
After the reaction, cool the vial to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
References
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
- Troubleshooting regioselectivity in isoxazole synthesis - Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Construction of Isoxazole ring: An Overview.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate.
- THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES | Chemistry of Heterocyclic Compounds.
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem.
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
- Isoxazole - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the significant solubility challenges associated with (3-(3-Fluorophenyl)isoxazol-5-yl)methanol (MW: 193.17 g/mol )[1]. As a heterocyclic building block, its utility in synthesis and screening is often hampered by its poor aqueous solubility, a common trait for "brick-dust" type molecules characterized by high crystal lattice energy[2]. This document offers structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful experimental outcomes.
Part 1: Troubleshooting Guide
This section is designed to provide immediate, actionable solutions to common solubility problems encountered in the laboratory.
Q1: My initial attempts to dissolve this compound directly in aqueous buffers (e.g., PBS, TRIS) have failed. What is the foundational strategy to overcome this?
A1: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's physicochemical properties. The molecule's fluorophenyl and isoxazole rings contribute to its hydrophobicity and stable crystalline structure. The primary, industry-standard approach is to first prepare a concentrated stock solution in an appropriate organic solvent. This process uses the favorable solvation energy of the organic solvent to overcome the compound's crystal lattice energy. Only then should this stock be diluted into your final aqueous experimental medium.
Q2: Which organic solvent is recommended for creating a stock solution, and at what concentration?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds like this one. Other polar aprotic solvents such as N,N-Dimethylformamide (DMF) or alcohols like ethanol can also be used, but DMSO typically offers superior solubilizing power.
Start by preparing a 10 mM or 20 mM stock solution. This concentration is generally high enough for serial dilutions into most experimental formats while minimizing the final percentage of organic solvent.
Physicochemical & Solubility Data Summary
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₁₀H₈FNO₂ | [1] |
| Molecular Weight | 193.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted LogP | 1.973 | [3] |
| Solubility in Water | Poor / Practically Insoluble | Inferred |
| Solubility in DMSO | ≥ 10 mg/mL (Assumed, typical for screening compounds) | General Knowledge |
| Solubility in Ethanol | Sparingly soluble | General Knowledge |
Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this "crashing out"?
A3: This is a classic and critical challenge known as aqueous precipitation. It occurs when the compound, stripped of its solubilizing organic solvent, rapidly self-associates and falls out of the solution. The following strategies, presented in a logical workflow, are proven to mitigate this issue.
Caption: Decision workflow for preventing aqueous precipitation.
Detailed Explanation:
-
Method of Addition is Critical: Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the large, rapidly vortexing volume of aqueous buffer. This ensures immediate and rapid dispersion, preventing localized high concentrations of the compound that trigger precipitation.
-
Incorporate Co-solvents: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol can be added to the aqueous buffer to create a microenvironment that is more hospitable to the drug molecule, effectively increasing its apparent solubility[4][5][6]. The presence of a co-solvent disrupts the hydrogen bonding structure of water, reducing the overall polarity of the solvent system[7].
-
Utilize Surfactants: For cell-based assays or formulations, adding a non-ionic surfactant such as Tween-20 (polysorbate 20) or Pluronic F-68 at a low concentration (e.g., 0.01% - 0.1%) can dramatically improve solubility. Surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase[7][8]. This is a cornerstone of Self-Emulsifying Drug Delivery Systems (SEDDS)[8][9].
Q4: Can I use physical methods like heating or sonication to aid dissolution?
A4: Yes, but with caution.
-
Heating: Gently warming the solution in a water bath (e.g., to 37-50°C) can increase the rate of dissolution. However, it may not increase the ultimate thermodynamic solubility and carries the risk of degrading the compound. Always check for compound stability before applying heat.
-
Sonication: A brief period in an ultrasonic bath can help break apart solid aggregates and accelerate dissolution, particularly when preparing the initial organic stock solution. This is generally a safe and effective method.
Part 2: Experimental Protocols
These protocols provide step-by-step guidance for key handling procedures.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed.
-
Mass (mg) = 10 mmol/L * 0.001 L * 193.17 g/mol * 1000 mg/g = 1.93 mg for 1 mL.
-
-
Weigh Compound: Accurately weigh the solid compound into a sterile, appropriate vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.93 mg).
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer (to 10 µM final concentration)
-
Prepare Buffer: Dispense the final volume of aqueous buffer needed for your experiment into a sterile tube (e.g., 999 µL for a final volume of 1 mL).
-
Set Up Vortex: Place the tube containing the aqueous buffer on a vortex mixer and set it to a continuous, vigorous speed.
-
Prepare Stock: Calculate the required volume of the 10 mM stock solution.
-
(10 mM) * V_stock = (10 µM) * (1000 µL) => V_stock = 1 µL.
-
-
Perform Dilution: While the buffer is actively vortexing, aspirate the calculated volume (1 µL) of the DMSO stock. Submerge the pipette tip just below the surface of the vortexing buffer and dispense the stock solution slowly and smoothly.
-
Final Mix: Allow the solution to vortex for an additional 15-30 seconds to ensure homogeneity.
-
Inspect: Visually confirm the final solution is clear. If cloudiness or precipitate appears, the formulation is not stable and requires the addition of co-solvents or surfactants as described in the troubleshooting section.
Part 3: Frequently Asked Questions (FAQs)
Q: Does the fluorophenyl group or the isoxazole ring system significantly impact solubility? A: Yes, both moieties are critical. The isoxazole ring, being a heterocyclic system, can participate in some polar interactions, but its overall character, combined with the hydrophobic fluorophenyl ring, leads to low aqueous solubility[10]. The fluorine atom increases lipophilicity. Such structures often form stable crystal lattices that require significant energy to disrupt, classifying them as "brick-dust" molecules[2].
Q: Can pH modification be used to improve the solubility of this compound? A: This is generally not an effective strategy for this specific molecule. The isoxazole ring is very weakly basic, and the methanol (-CH₂OH) group is an extremely weak acid (weaker than water). Therefore, there are no readily ionizable groups within the typical biological pH range (e.g., pH 4-8). Altering the pH is unlikely to significantly change the charge state of the molecule and thus will not meaningfully improve its aqueous solubility[11].
Q: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity? A: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v) DMSO. Many robust cell lines can tolerate up to 1%, but it is imperative to run a vehicle control (your final buffer containing the same percentage of DMSO but without the compound) to ensure that the solvent itself is not affecting the experimental outcome (e.g., cell viability, signaling pathways).
Q: How should I properly store the solid compound and the prepared stock solutions? A:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, dark place. A desiccator at room temperature is ideal. The material is classified as a combustible solid[1].
-
Stock Solutions: As detailed in Protocol 1, stock solutions in DMSO should be aliquoted and stored frozen at -20°C or -80°C. DMSO is hygroscopic (absorbs water from the air), so ensure vials are sealed tightly.
Caption: Best practices for storing the solid compound and its solutions.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. [Link]
-
ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. National Institutes of Health (NIH). [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
(3-fluorophenyl)-(1H-imidazol-5-yl)methanol. PubChem. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. gsrs. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
-
Class 5 Hitch Receivers with 2 Inch Receiver Tubes. Buyers Products. [Link]
-
(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolmolchem.com [biolmolchem.com]
- 11. jmpas.com [jmpas.com]
Optimizing reaction conditions for the synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
An advanced guide to navigating the complexities of synthesizing (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and optimized protocols. Authored from the perspective of a Senior Application Scientist, this document blends theoretical principles with practical, field-tested solutions to empower researchers in overcoming common synthetic challenges.
Core Synthetic Strategy: An Overview
The principal and most effective route to synthesizing this compound is via a [3+2] cycloaddition reaction. This involves the in situ generation of a 3-fluorophenylnitrile oxide from its corresponding aldoxime, which then reacts with propargyl alcohol. The nitrile oxide acts as the 1,3-dipole, and the alkyne of propargyl alcohol serves as the dipolarophile to construct the isoxazole core regiospecifically.
An alternative, though less direct, pathway involves the synthesis of an isoxazole-5-carboxylate ester followed by its chemical reduction to the primary alcohol. While viable, this two-step process introduces additional considerations for the reduction stage.
Below is a diagram illustrating the primary synthetic workflow.
Caption: Primary workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.
Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?
Low or no yield is a frequent issue stemming from problems with starting materials, reaction conditions, or the stability of key intermediates.[1] A systematic approach is crucial for diagnosis.
-
Causality 1: Inefficient Generation of the Nitrile Oxide Intermediate. The conversion of the 3-fluorobenzaldoxime to 3-fluorophenylnitrile oxide is the critical step. This is typically achieved by forming a hydroximoyl chloride with a reagent like N-Chlorosuccinimide (NCS), followed by elimination with a base (e.g., triethylamine).
-
Solution: Ensure your NCS is dry and active. The reaction should be run under anhydrous conditions, as moisture can quench the reactive intermediates. Monitor this step by TLC; the disappearance of the oxime spot is a key indicator of progress.
-
-
Causality 2: Dimerization of the Nitrile Oxide. Nitrile oxides are highly reactive and prone to dimerizing to form furoxans, especially at high concentrations.[1] This is a primary competitive side reaction that consumes the intermediate.
-
Solution: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile (propargyl alcohol). This is achieved by adding the base (e.g., triethylamine) slowly to the mixture of the oxime, NCS, and propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization. Maintaining a controlled temperature, often starting at 0 °C during the base addition, can also mitigate this side reaction.[1]
-
-
Causality 3: Sub-optimal Reaction Conditions. Factors like solvent, temperature, and reaction time significantly impact the efficiency of the cycloaddition.
-
Solution: Systematically optimize your conditions. Dichloromethane (DCM) or chloroform are common solvents. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[1] Running the reaction for too long can sometimes lead to product degradation.
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I've isolated a product, but purification is difficult, and my NMR spectrum is messy. What's the problem?
Purification challenges often arise from byproducts with similar polarity to the desired alcohol product.[1]
-
Causality 1: Furoxan Byproduct. As mentioned, the dimerization of the nitrile oxide forms a furoxan. This byproduct often has a polarity close to the target molecule, making separation by standard column chromatography difficult.
-
Solution: The best defense is a good offense: optimize the reaction to minimize furoxan formation (see Question 1). For purification, meticulous screening of solvent systems for column chromatography is essential.[1] A gradient elution using a hexane/ethyl acetate system is a good starting point. If silica gel fails, consider using a different stationary phase like alumina.[1]
-
-
Causality 2: Unreacted Starting Material. Incomplete conversion will leave propargyl alcohol (very polar) or the aldoxime in the crude mixture.
-
Solution: Propargyl alcohol can often be removed by an aqueous wash during the workup. The aldoxime can typically be separated by column chromatography. Careful monitoring of the reaction by TLC before workup is key to ensure full conversion.
-
Question 3: I am using the alternative route of reducing the isoxazole-5-carboxylate ester, but the reaction is not working. Why?
The reduction of a carboxylic acid or its ester to an alcohol requires a powerful reducing agent and specific conditions.
-
Causality: Incorrect Reducing Agent. Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids or esters.[2] Its use will result in the recovery of unreacted starting material.
| Reagent | Reactivity with Esters/Acids | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Very Low / None | Methanol/Ethanol, RT | Not suitable for this reduction.[2] |
| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous THF/Ether, 0 °C to RT | Highly reactive, requires careful quenching.[3][4] |
| Borane (BH₃•THF) | High | Anhydrous THF, RT | Can offer better selectivity in the presence of other reducible groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the [3+2] cycloaddition used to form the isoxazole ring?
The reaction is a concerted, pericyclic [3+2] cycloaddition. The 3-fluorophenylnitrile oxide (the 1,3-dipole) reacts with the carbon-carbon triple bond of propargyl alcohol (the dipolarophile). The reaction is highly regioselective, with the oxygen of the nitrile oxide adding to the carbon bearing the hydroxymethyl group of the propargyl alcohol. This selectivity is governed by the electronic and steric properties of the reactants.[1]
Q2: Are there "greener" or alternative methods for this synthesis?
Yes, significant research has focused on developing more environmentally benign synthetic routes.
-
Aqueous Media: Some isoxazole syntheses have been successfully performed in water, reducing the need for volatile organic solvents.[5][6]
-
Ultrasound Irradiation: The use of ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[7] This technique enhances mass transfer and can be a powerful tool for optimizing isoxazole synthesis.[7]
-
Metal-Free Catalysis: While many cycloadditions use metal catalysts, numerous metal-free routes, such as the one described in the primary protocol, exist, avoiding the cost and toxicity associated with transition metals.[8]
Q3: How can I confirm the structure and purity of my final product, this compound?
A combination of spectroscopic techniques is essential:
-
¹H NMR: Expect to see signals for the aromatic protons on the fluorophenyl ring (with characteristic fluorine coupling), a singlet for the isoxazole ring proton, a singlet or doublet for the CH₂ group, and a broad singlet for the alcohol OH proton (which can be exchanged with D₂O).
-
FT-IR: Look for a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretch of the alcohol.[9] You should also see C=N stretching from the isoxazole ring around 1600 cm⁻¹.[9]
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Q4: What are the primary safety precautions for this synthesis?
-
Hydroxylamine Hydrochloride: Can be toxic and corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE).[1]
-
N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation and skin contact.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions. The workup procedure (quenching) must be done carefully at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzaldoxime
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (3-4 volumes).
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the aldehyde by TLC.
-
After cooling to room temperature, remove the pyridine under reduced pressure.
-
Add water and ethyl acetate to the residue. Separate the organic layer, wash with dilute HCl and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the oxime, which can be used without further purification.
Protocol 2: One-Pot Synthesis of this compound
-
Dissolve 3-fluorobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Prepare a solution of triethylamine (1.5 eq) in DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the oxime.
-
Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., gradient elution with 20-50% ethyl acetate in hexanes) to afford the title compound.
References
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(15), 11222–11225. Available from: [Link]
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. ACS Publications. Available from: [Link]
-
Noolu, B., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
-
The Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available from: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available from: [Link]
-
Zhou, H., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available from: [Link]
-
Chemistry Steps. Carboxylic Acids to Alcohols. Available from: [Link]
-
Zhou, H., et al. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available from: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]
-
Organic Reactions. Acid to Alcohol - Common Conditions. Available from: [Link]
-
Master Organic Chemistry. (2011). Reduction of carboxylic acids to primary alcohols using LiAlH4. Available from: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry. Available from: [Link]
-
ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. biolmolchem.com [biolmolchem.com]
Technical Support Center: A Troubleshooting Guide for the Characterization of Fluorophenyl Isoxazoles
Welcome to the technical support center for the characterization of fluorophenyl isoxazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions that researchers face during the characterization of novel fluorophenyl isoxazole compounds.
Q1: We've successfully synthesized a novel fluorophenyl isoxazole, but we're encountering inconsistent analytical data. Where should we start our troubleshooting?
A1: Inconsistent analytical data often points to issues with sample purity or structural ambiguity. A systematic approach is crucial. Begin by re-evaluating your purification strategy. The presence of the highly electronegative fluorine atom can alter the physicochemical properties of your molecule, such as pKa and solubility, potentially complicating standard purification methods.[1] We recommend a multi-technique approach to confirm purity, starting with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a mass spectrometer (LC-MS). Following purification, unequivocal structural confirmation using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) is essential.
Q2: Are fluorophenyl isoxazoles stable under common laboratory conditions?
A2: Generally, the isoxazole ring is stable. However, the N-O bond is relatively weak and can be susceptible to cleavage under certain conditions.[2] Be cautious with:
-
Strongly Basic Conditions: Ring-opening can occur in the presence of strong bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[2]
-
Photochemical Conditions: Prolonged exposure to UV light may cause rearrangements.[2]
If you suspect degradation, it is advisable to use milder workup and purification conditions and to store the compound protected from light.
Part 2: Purification and Purity Assessment
Effective characterization is predicated on the purity of the analyte. Fluorinated compounds often present unique purification challenges.
Q1: My fluorophenyl isoxazole is co-eluting with non-fluorinated impurities during reverse-phase HPLC. How can I improve separation?
A1: This is a common challenge. The fluorophenyl group imparts significant hydrophobicity, which can lead to overlapping retention times with other hydrophobic impurities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Gradient Modification: Switch from an isocratic method to a shallow gradient. A slow, gradual increase in the organic solvent percentage can effectively separate closely eluting compounds.
-
Solvent Choice: If you are using acetonitrile, try substituting it with methanol or a combination of both. The different solvent selectivities can alter the elution order.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of your compound and impurities.
-
Pentafluorophenyl (PFP) Columns: These are specifically designed for the separation of halogenated and aromatic compounds and can provide unique selectivity for fluorinated molecules.
-
-
Adjust pH: The fluorine atom can lower the pKa of nearby basic nitrogen atoms.[1] Modifying the pH of the aqueous portion of your mobile phase can change the ionization state of your compound or impurities, leading to significant shifts in retention time.
Experimental Protocol: HPLC Method Development for Fluorophenyl Isoxazoles
-
Initial Scouting:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Optimization based on scouting run:
-
If peaks are broad, increase the column temperature to 30-40 °C.
-
If separation is poor, flatten the gradient around the elution time of your compound of interest (e.g., increase B by 1% per minute).
-
If co-elution persists, switch to a PFP stationary phase and repeat the scouting run.
-
Q2: I'm struggling to obtain high-purity crystals of my fluorophenyl isoxazole for X-ray diffraction.
A2: Crystallization of fluorinated compounds can be challenging due to their altered solubility profiles.[1] A systematic approach to screening various solvent systems is key.
-
Solvent Selection: Create a solubility table for your compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). Look for a solvent system where your compound is sparingly soluble at room temperature but readily soluble when heated.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent" like hexane or pentane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility and promote crystal growth.
-
Layering: Carefully layer a solution of your compound with a less dense anti-solvent. Crystals may form at the interface.
-
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. However, the presence of fluorine adds a layer of complexity and opportunity.
Q1: The ¹H NMR spectrum of my fluorophenyl isoxazole is very complex and difficult to interpret due to extensive peak splitting. What's happening?
A1: You are likely observing long-range ¹H-¹⁹F spin-spin coupling. Fluorine couples not only to adjacent (geminal and vicinal) protons but also to protons that are several bonds away.[3] This can turn simple singlets into complex multiplets.
Troubleshooting Workflow for Complex ¹H NMR Spectra
Caption: Troubleshooting complex ¹H NMR spectra.
-
¹⁹F-Decoupling: The most direct way to solve this is to run a ¹H{¹⁹F} NMR experiment. This experiment irradiates the fluorine frequencies, causing the ¹H-¹⁹F coupling to collapse and simplifying the proton spectrum to only show ¹H-¹H couplings.
-
2D NMR: If decoupling is not available, 2D NMR experiments like COSY (to identify ¹H-¹H coupling networks) and HSQC/HMBC (to correlate protons to carbons) are invaluable for piecing together the structure.[4]
Q2: I'm not sure how to assign the signals in my ¹⁹F NMR spectrum. What are the typical chemical shift ranges?
A2: The chemical shift range in ¹⁹F NMR is vast, spanning over 800 ppm, which provides excellent signal dispersion.[3] For organofluorine compounds, the range is typically narrower. The exact chemical shift is highly sensitive to the electronic environment.[5]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)
| Fluorine Environment | Typical Chemical Shift (ppm) |
| Aromatic C-F (general) | -100 to -165 |
| -CF₃ on an aromatic ring | -50 to -70 |
| -CH₂F | -200 to -220 |
Data compiled from various sources, including Alfa Chemistry.[5]
Pro Tip: The position of the fluorine on the phenyl ring (ortho, meta, para) will significantly influence its chemical shift due to different resonance and inductive effects.[5] Comparing your observed shifts to literature values for similarly substituted fluorophenyl compounds can aid in assignment.
Q3: How can I distinguish between 3,5-disubstituted and 3,4-disubstituted fluorophenyl isoxazole regioisomers using NMR?
A3: This is a classic challenge in isoxazole chemistry.[2][6] The chemical shift of the isoxazole ring proton (H-4 in a 3,5-isomer or H-5 in a 3,4-isomer) in the ¹H NMR spectrum is a powerful diagnostic tool.
-
H-4 Proton (in 3,5-disubstituted isoxazoles): The chemical shift of this proton is sensitive to the electronic nature of the substituents at positions 3 and 5.
-
Distinguishing Isomers: A detailed analysis of the electronic effects of the substituents on the chemical shift of the lone isoxazole proton can often allow for unambiguous isomer identification. For instance, an electron-withdrawing group at position 5 will generally deshield the adjacent H-4, shifting it downfield.
If ¹H NMR is inconclusive, a ¹H-¹³C HMBC experiment can provide definitive proof. Look for a 3-bond correlation from the isoxazole proton to the ipso-carbon of the phenyl ring. The presence or absence of this correlation will confirm the substitution pattern.
Part 4: Mass Spectrometry (MS)
MS provides crucial information on molecular weight and fragmentation, which aids in structural confirmation.
Q1: What are the expected fragmentation patterns for a fluorophenyl isoxazole under Electron Ionization (EI) conditions?
A1: EI is a high-energy ionization technique that typically induces extensive fragmentation. For isoxazoles, common fragmentation pathways involve the cleavage of the weak N-O bond.[7]
Generalized EI-MS Fragmentation Pathway
Caption: Common EI fragmentation pathways for isoxazoles.
Key expected fragmentation events include:
-
N-O Bond Cleavage: This is often the initial step, leading to a cascade of further fragmentations.
-
Loss of R-C≡N: Cleavage of the isoxazole ring can result in the loss of a nitrile fragment corresponding to the substituent at the 3-position.[7]
-
Loss of the Fluorophenyl Substituent: Cleavage of the bond connecting the fluorophenyl ring to the isoxazole core.
Q2: My compound is not ionizing well with Electrospray Ionization (ESI). What can I do?
A2: ESI is a soft ionization technique that requires the analyte to be in an ionic form in solution.[8] If your fluorophenyl isoxazole is neutral and lacks a readily protonatable site (like a basic nitrogen), you may observe a weak signal.
-
Mobile Phase Additives:
-
Acidification: Add a small amount of formic acid or acetic acid (0.1%) to the mobile phase. This can promote protonation ([M+H]⁺) in positive ion mode.
-
Cationization: If protonation is difficult, try adding a low concentration of sodium acetate (e.g., 1 mM). This can promote the formation of sodium adducts ([M+Na]⁺), which are often readily detected.[8]
-
-
Try a Different Ionization Source: If ESI fails, consider Atmospheric Pressure Photoionization (APPI). APPI is often more effective for nonpolar or moderately polar compounds that are difficult to ionize by ESI.[9]
Part 5: X-ray Crystallography
A single-crystal X-ray structure provides the ultimate proof of structure, but obtaining suitable crystals can be a major bottleneck.
Q1: My crystal structure refinement has a high R-factor and/or disordered atoms. What could be the cause?
A1: High R-factors or disorder in the crystal structure of isoxazoles can arise from several issues.[10]
-
Incorrect Space Group: This is a common error that can lead to a poor structural model.[10] Modern software can often detect higher symmetry; ensure this has been checked thoroughly.
-
Twinning: The crystal may be twinned, meaning it is composed of multiple intergrown crystal domains. This requires special treatment during data processing and refinement.
-
Disorder: It is not uncommon for isoxazole rings to exhibit disorder, especially if the molecule has pseudo-symmetry. For instance, in 3,5-bis(4-fluorophenyl)isoxazole, the O and N atoms of the isoxazole ring were found to be statistically disordered.[11] This must be modeled correctly during refinement.
-
Poor Crystal Quality: The crystal itself may be of low quality (e.g., cracked, not a single crystal). It is always best to screen multiple crystals from a batch to find the one that diffracts most strongly and cleanly.
When facing these issues, it is highly recommended to consult with a crystallographer. They can help diagnose the problem and apply the appropriate refinement strategies.[10]
References
- BenchChem Technical Support. Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
- BenchChem Technical Support. Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Triazoles and Isoxazoles. Journal of the American Chemical Society, 127, 210-216. Available from: [Link]
- BenchChem Technical Support. Troubleshooting regioselectivity in isoxazole synthesis.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Gerken, M., & Hoge, B. (2003). Fluorine-19 Nuclear Magnetic Resonance Studies of π Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. Inorganic Chemistry, 42(15), 4747-4755. Available from: [Link]
-
Reddy, P. V., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. Available from: [Link]
-
MDPI. Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Available from: [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 403-433. Available from: [Link]
- BenchChem Technical Support. Structure-Guided Optimization of Isoxazole-Based Inhibitors.
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]
-
University of Arizona. Fluorine NMR. Available from: [Link]
-
Kumar, S. A., et al. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available from: [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available from: [Link]
- Google Patents. Process for the preparation of fluorinated heterocyclic compounds.
-
Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available from: [Link]
-
MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Construction of Isoxazole ring: An Overview. Available from: [Link]
-
Spek, A. L. (2009). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 9(4), 1947-1961. Available from: [Link]
-
ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]
-
Wiley. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
UM Impact. The mass spectral fragmentation of isoxazolyldihydropyridines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Available from: [Link]
- BenchChem Technical Support. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]
-
PubMed. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Available from: [Link]
-
LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Available from: [Link]
-
ResearchGate. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Available from: [Link]
-
ResearchGate. (PDF) C-13 NMR spectra of some Isoxazolidine. Available from: [Link]
-
National Institutes of Health. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Available from: [Link]
-
ResearchGate. Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Available from: [Link]
-
Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]
-
Semantic Scholar. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Available from: [Link]
-
National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]
-
Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Available from: [Link]
-
National Institutes of Health. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Synthetic Pathway Overview
The most common and scalable synthetic route to this compound involves a three-step process starting from 3-fluorobenzaldehyde. This pathway is favored for its use of readily available starting materials and its convergent nature. The core transformation is a [3+2] cycloaddition reaction.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Step 1: Oxime Formation
Question: My oxime formation from 3-fluorobenzaldehyde is sluggish and gives a low yield. What are the common causes?
Answer: This is a critical first step, and its success hinges on reactant quality and pH control.
-
Potential Cause 1: Inactive Hydroxylamine. Hydroxylamine hydrochloride (NH₂OH·HCl) is stable, but the free base, hydroxylamine (NH₂OH), is not. The reaction requires the liberation of free hydroxylamine in situ. If your base is too weak or is not added in the correct stoichiometric amount, you will have insufficient nucleophile to drive the reaction.[1]
-
Recommended Action: Use a mild base like sodium acetate or sodium carbonate in at least a 1:1 molar ratio to the hydroxylamine hydrochloride. This neutralizes the HCl, liberating the free hydroxylamine needed for the nucleophilic attack on the aldehyde's carbonyl carbon.[2] Avoid strong bases like NaOH at this stage, as they can promote side reactions of the aldehyde.
-
-
Potential Cause 2: Sub-optimal pH. The mechanism of oxime formation involves a nucleophilic attack followed by dehydration.[3] This dehydration step is acid-catalyzed. The overall reaction rate is highly pH-dependent, typically optimal in a mildly acidic to neutral range (pH 4-6).
-
Recommended Action: Monitor the pH of your reaction mixture. If you are using an aqueous-organic solvent system, ensure adequate mixing to maintain consistent pH throughout the vessel. The use of a buffered system or a base like sodium acetate helps maintain the pH in the optimal range.
-
-
Potential Cause 3: Aldehyde Impurity. 3-Fluorobenzaldehyde can oxidize over time to 3-fluorobenzoic acid. This impurity will not react and will complicate purification.
-
Recommended Action: Always use a fresh or purified batch of the aldehyde. Confirm purity by GC or NMR before commencing the scale-up reaction.
-
Step 2: [3+2] Cycloaddition
Question: During the cycloaddition step, I'm observing a significant amount of byproducts and a low yield of the target isoxazole. How can I optimize this?
Answer: The [3+2] cycloaddition is the most complex step, involving the in situ generation of a reactive nitrile oxide intermediate from the oxime. Controlling the formation and subsequent reaction of this intermediate is key.
-
Potential Cause 1: Dimerization of the Nitrile Oxide. The 3-fluorophenyl-nitrile oxide is a reactive 1,3-dipole. If it does not react quickly with the dipolarophile (propargyl alcohol), it can dimerize to form furoxan byproducts. This is a common failure mode in scale-up operations where mixing and thermal control are less efficient.
-
Recommended Action:
-
Control Reagent Addition: Add the oxidant (e.g., N-chlorosuccinimide [NCS] or a solution of sodium hypochlorite) slowly to the mixture of the oxime and propargyl alcohol. This ensures that the nitrile oxide is generated in low concentration and can react immediately with the alkyne, minimizing dimerization.[4][5]
-
Temperature Management: This reaction is often exothermic. Maintain a consistent and controlled temperature, typically between 0°C and room temperature. Runaway temperatures will accelerate side reactions. Ensure your reactor has adequate cooling capacity for the scale.
-
-
-
Potential Cause 2: Poor Regioselectivity. While the reaction between an aryl nitrile oxide and a terminal alkyne like propargyl alcohol generally favors the 3,5-disubstituted isoxazole, other regioisomers can form, complicating purification.[6]
-
Recommended Action: The use of copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) can significantly improve the rate and regioselectivity of the cycloaddition, following click chemistry principles.[5] This is highly recommended for scale-up, as it often leads to a cleaner reaction profile and higher yield.
-
-
Potential Cause 3: Degradation of the Isoxazole Ring. The N-O bond in the isoxazole ring can be susceptible to cleavage under harsh reductive or basic conditions.[7]
-
Recommended Action: Ensure that the workup conditions are mild. Use a buffered aqueous quench and avoid prolonged exposure to strong acids or bases.
-
Caption: Troubleshooting logic for low yield in the cycloaddition step.
Step 3: Purification
Question: I'm struggling with the final purification. The product seems to be highly polar, making silica gel chromatography difficult, and recrystallization yields are poor.
Answer: Purifying this compound can be challenging due to the polarity imparted by the free hydroxyl group and the nitrogen/oxygen atoms in the isoxazole ring.[8]
-
Potential Cause 1: Ineffective Solvent System for Recrystallization. Finding the right solvent system is crucial. A single solvent may be too good (no precipitation upon cooling) or too poor (oiling out).
-
Recommended Action: Screen various binary solvent systems. Good starting points include isopropanol/water, ethyl acetate/heptane, or toluene/ethanol. Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until turbidity is observed. Allow the solution to cool slowly for optimal crystal growth.
-
-
Potential Cause 2: Streaking on Silica Gel. The polar nature of the molecule can lead to strong interactions with the acidic silica gel surface, causing significant tailing or "streaking" of the product spot/peak during column chromatography.
-
Recommended Action:
-
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (~1-5%) or a base like triethylamine (~0.1-1%) to the eluent (e.g., ethyl acetate/hexane). The triethylamine neutralizes acidic sites on the silica, leading to much sharper peaks.
-
Consider Alternative Stationary Phases: For large-scale purification, consider using a different stationary phase like neutral alumina or reverse-phase (C18) silica, which may provide better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process safety considerations for this scale-up? A1: The primary safety concern is the in situ generation of the nitrile oxide. This step can be highly exothermic. A failure in reactor cooling or an overly rapid addition of the oxidant could lead to a thermal runaway. A thorough process safety review, including reaction calorimetry (DSC/RC1) studies, is essential before attempting this at scale to understand the heat flow and potential for off-gassing.
Q2: Which analytical techniques are best for in-process control (IPC)? A2: For monitoring reaction progress, HPLC is the preferred method for scale-up as it is quantitative and can resolve starting materials, intermediates, and products. A typical method would use a C18 column with a water/acetonitrile gradient. For quick checks, TLC can be used, but it is not quantitative. ¹H NMR of crude reaction samples can also be invaluable for identifying the formation of byproducts like furoxan dimers.
Q3: Can I use a different dipolarophile instead of propargyl alcohol? A3: Yes, the [3+2] cycloaddition is versatile.[9] However, using propargyl alcohol is a direct and efficient way to install the required hydroxymethyl group at the 5-position of the isoxazole. If you start with a different alkyne, such as an acetylene carboxylate ester, you would need to add a subsequent reduction step (e.g., using LiAlH₄ or DIBAL-H) to obtain the final alcohol product. This adds a step to the process, which may not be ideal for scale-up.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzaldehyde Oxime
| Reagent | Molar Eq. | MW ( g/mol ) |
| 3-Fluorobenzaldehyde | 1.0 | 124.11 |
| Hydroxylamine HCl | 1.2 | 69.49 |
| Sodium Acetate | 1.2 | 82.03 |
| Ethanol | - | - |
| Water | - | - |
Procedure:
-
To a reactor equipped with a mechanical stirrer and temperature probe, charge 3-fluorobenzaldehyde (1.0 eq) and ethanol (5 volumes).
-
In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water (3 volumes).
-
Add the aqueous solution to the reactor over 15-20 minutes, maintaining the internal temperature below 30°C.
-
Stir the mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction for the disappearance of the aldehyde by HPLC or TLC.[10]
-
Once the reaction is complete, add water (10 volumes) to precipitate the product.
-
Stir the resulting slurry for 1 hour at 10°C.
-
Filter the solid, wash the cake with cold water, and dry under vacuum at 40-50°C to a constant weight. The product is typically a white to off-white solid.
Protocol 2: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) |
| 3-Fluorobenzaldehyde Oxime | 1.0 | 139.13 |
| Propargyl Alcohol | 1.5 | 56.06 |
| N-Chlorosuccinimide (NCS) | 1.1 | 133.49 |
| Triethylamine (Et₃N) | 0.1 | 101.19 |
| Ethyl Acetate | - | - |
Procedure:
-
To a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 3-fluorobenzaldehyde oxime (1.0 eq), propargyl alcohol (1.5 eq), triethylamine (0.1 eq), and ethyl acetate (10 volumes).
-
Cool the mixture to 0-5°C.
-
In a separate vessel, dissolve N-chlorosuccinimide (1.1 eq) in ethyl acetate (3 volumes).
-
Slowly add the NCS solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[4]
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours. Monitor for completion by HPLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (10% w/v, 5 volumes).
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an oil or waxy solid.
-
Purify the crude material by recrystallization (e.g., from ethyl acetate/heptane) or column chromatography.
References
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2022). Letters in Drug Design & Discovery, 19.
-
Bhardwaj, S., Bendi, A., & Singh, L. (2022). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Current Organic Synthesis, 19(5), 643-663.
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica, 4(2), 791-797.
-
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). RASĀYAN Journal of Chemistry, 15(4).
-
BenchChem. (2025). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry.
-
Schleth, F., et al. (2020). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development.
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega.
-
This compound Product Page. Sigma-Aldrich.
-
BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
-
Biological activity of new heterocyclic compounds derived from chalcone. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research.
-
Effect of hydroxylamine hydrochloride on chalcones. ResearchGate.
-
4-FLUOROBENZALDEHYDE OXIME Product Page. LookChem.
-
Oxime formation. ChemTube3D.
-
Isoxazole synthesis. Organic Chemistry Portal.
-
Shen, Z., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
-
Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2019). European Journal of Organic Chemistry.
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2010). Indian Journal of Pharmaceutical Sciences.
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2011). Der Pharma Chemica.
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega.
-
4-Fluorobenzaldehyde oxime. PubChem.
-
Isoxazole. Wikipedia.
-
Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
-
This compound AldrichCPR. Sigma-Aldrich.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
-
BenchChem. (2025). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
-
Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide. Google Patents.
-
(3-Phenyl-isoxazol-5-yl)methanol. (2010). Acta Crystallographica Section E.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
-
A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. (2022). Chemical Review and Letters.
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.
-
Scaling Up Hydrogen: The Case for Low-Carbon Methanol. (2024). Bloomberg Professional Services.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. biolmolchem.com [biolmolchem.com]
Identifying and removing impurities from (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Technical Support Center: (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The impurities in your sample can be broadly categorized into three groups: starting material-related, process-related, and degradation products.
-
Starting Material-Related Impurities: These originate from the primary reactants used in the synthesis. A common synthetic route involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, followed by cyclization.[1][2]
-
Unreacted 3-Fluorobenzaldehyde: The presence of the starting aldehyde is a common impurity.[3][4]
-
Positional Isomers of 3-Fluorobenzaldehyde: Commercial 3-fluorobenzaldehyde may contain isomeric impurities such as 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, which can lead to the formation of isomeric isoxazole products.[5][6]
-
Oxidation Product of 3-Fluorobenzaldehyde: 3-Fluorobenzoic acid can be present due to the oxidation of the starting aldehyde.[5][6]
-
Residual Hydroxylamine: Unreacted hydroxylamine or its salts may persist in the crude product.[7][8]
-
-
Process-Related Impurities (Byproducts): These are formed during the synthesis of the isoxazole ring.
-
Regioisomers: The cycloaddition reaction can sometimes yield regioisomers with similar polarities, making them challenging to separate.[7]
-
Solvent Adducts: The solvents used in the reaction or purification (e.g., ethanol, methanol) can sometimes form adducts with the product or intermediates.[9][10]
-
-
Degradation Products: The isoxazole ring can be sensitive to certain conditions, leading to degradation.
-
Hydrolysis Products: Under strongly acidic or basic conditions, the isoxazole ring may be susceptible to hydrolysis.
-
Oxidation Products: The methanol group is susceptible to oxidation, which could lead to the corresponding aldehyde or carboxylic acid.
-
Q2: I'm observing unexpected peaks in my HPLC analysis. How can I identify them?
A multi-pronged analytical approach is recommended for comprehensive impurity profiling.[11][12]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[11][13] A reversed-phase C18 column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like formic acid, is a good starting point.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities such as residual solvents.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, especially after isolation.[12][15]
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Information Provided |
| HPLC/UPLC | Separation and Quantification | Retention time, peak area (concentration) |
| LC-MS | Identification | Molecular weight of separated components |
| GC-MS | Identification of Volatiles | Identification of residual solvents and volatile byproducts |
| NMR Spectroscopy | Structural Elucidation | Detailed structural information of isolated impurities |
| FTIR Spectroscopy | Functional Group Analysis | Presence of specific functional groups |
Q3: My compound is "oiling out" during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue often caused by the solution being cooled too quickly or the presence of impurities.[14]
Here are some troubleshooting steps:
-
Add More Solvent: Gently heat the mixture to dissolve the oil, then add a small amount of the hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly.[14]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Seed Crystals: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[14]
-
Change Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.
Q4: Column chromatography is giving poor separation of my product and an impurity. How can I improve this?
Poor separation in column chromatography is a frequent challenge, especially with closely related impurities.[14]
-
Optimize the Solvent System: The key to good separation is finding the right mobile phase. Use Thin Layer Chromatography (TLC) to screen various solvent systems. If your compounds are running too fast (high Rf value), decrease the polarity of the mobile phase. If they are running too slow (low Rf value), increase the polarity.[14]
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar compounds and gradually increase the polarity to elute the more polar compounds.[14][16]
-
Consider a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina or a reversed-phase C18 silica.[14] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[17]
-
Check for Column Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading the column will lead to poor separation.[14]
Troubleshooting Guides
Guide 1: Identifying the Source of Impurities
This workflow will help you systematically identify the origin of impurities in your this compound sample.
Caption: Workflow for impurity source identification.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products.
-
Prepare Samples: Dissolve a known amount of your purified this compound in separate vials.
-
Stress Conditions: Subject the samples to various stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 100 °C for 24 hours.
-
Photolytic: Expose the solution to UV light for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify any new peaks, which are potential degradation products.
Guide 2: Purification Strategy for this compound
This guide provides a systematic approach to purifying your compound.
Caption: Purification workflow for the target compound.
Experimental Protocol: Column Chromatography [16]
-
Slurry Preparation: In a beaker, mix silica gel with your chosen non-polar solvent to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, for less soluble compounds, you can dry-load by adsorbing the compound onto a small amount of silica gel.[18]
-
Elution: Add the mobile phase to the column and begin collecting fractions. You can use a single solvent system (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).[16]
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to determine which ones contain your pure product.[15]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization [9]
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for isoxazole derivatives.[9][10]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. You can then place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
References
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Pathak, A., & Sharma, N. (2020). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
WIPO Patentscope. (2004). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
ResearchGate. (2021, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubMed. (n.d.). Clean and efficient synthesis of isoxazole derivatives in aqueous media. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide.
-
PubMed. (2010, February 6). (3-Phenyl-isoxazol-5-yl)methanol. Retrieved from [Link]
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 间氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. rroij.com [rroij.com]
- 13. emerypharma.com [emerypharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification [chem.rochester.edu]
Technical Support Center: Method Refinement for the Synthesis of Isoxazole-Based Compounds
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole-based compounds. Isoxazoles are a vital class of five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their synthesis can present several challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to refine your synthetic methodologies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to isoxazoles?
-
My reaction yield is low or non-existent. What are the likely causes?
-
How can I control the regioselectivity of my isoxazole synthesis?
-
I'm struggling with the purification of my isoxazole product. What are the best strategies?
-
My isoxazole derivative seems to be decomposing. What conditions should I avoid?
-
Can microwave irradiation be used to accelerate isoxazole synthesis?
-
-
Troubleshooting Guides
-
Problem 1: Low or No Yield
-
Problem 2: Formation of a Mixture of Regioisomers
-
Problem 3: Difficult Purification
-
Problem 4: Product Decomposition
-
-
Experimental Protocols
-
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition of Alkynes and in situ Generated Nitrile Oxides
-
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones and Hydroxylamine
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazoles?
The two most prevalent and versatile methods for constructing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).[3][4] The reaction with an alkyne directly yields the aromatic isoxazole ring.[4] This method is widely used due to its high degree of predictability and functional group tolerance.[5]
-
Condensation of a Three-Carbon Component with Hydroxylamine: This approach typically uses a 1,3-dicarbonyl compound (like a β-diketone) or an α,β-unsaturated ketone, which reacts with hydroxylamine or its salts to form the isoxazole ring through cyclocondensation.[3][6]
Q2: My reaction yield is low or non-existent. What are the likely causes?
Low or no yield in isoxazole synthesis can be attributed to several factors, often related to the integrity of starting materials, reaction conditions, or the stability of intermediates.[7] Key areas to investigate include:
-
Starting Material Purity: Ensure the purity and reactivity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[7]
-
Reaction Conditions: Temperature, reaction time, and solvent can all play a crucial role. For example, in 1,3-dipolar cycloadditions, the in situ generation of nitrile oxides may require low temperatures to prevent their dimerization, followed by warming to facilitate the cycloaddition.[7]
-
Intermediate Stability: Nitrile oxides, key intermediates in 1,3-dipolar cycloadditions, are prone to dimerization to form furoxans, especially at high concentrations.[7] To minimize this, it is often best to generate the nitrile oxide in situ in the presence of the dipolarophile.[7]
Q3: How can I control the regioselectivity of my isoxazole synthesis?
The formation of regioisomers is a common hurdle, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[7] Regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.[7]
-
For 1,3-Dipolar Cycloadditions: The reaction of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole.[8] However, poor regioselectivity can occur. The use of copper(I) catalysts with terminal alkynes can provide excellent control, leading predominantly to the 3,5-disubstituted product.[2]
-
For Condensation Reactions: With unsymmetrical β-diketones, the reaction pH can be a critical factor in determining the isomeric ratio.[7] The use of β-enamino diketones as precursors can also offer better control over the regiochemical outcome.[9] The choice of solvent and the addition of Lewis acids like BF₃·OEt₂ can also influence which regioisomer is favored.[7][9]
Q4: I'm struggling with the purification of my isoxazole product. What are the best strategies?
Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[7]
-
Column Chromatography: This is the most widely used purification technique. A systematic screening of different solvent systems using thin-layer chromatography (TLC) is essential to achieve optimal separation. Sometimes, a three-solvent mixture or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve separation.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.
Q5: My isoxazole derivative seems to be decomposing. What conditions should I avoid?
The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3] Conditions to be mindful of during workup and purification include:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[3][7]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[7]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[7]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[7]
If you suspect product decomposition, consider employing milder workup procedures, avoiding extremes of pH, and protecting your compound from light if it is photosensitive.[7]
Q6: Can microwave irradiation be used to accelerate isoxazole synthesis?
Yes, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Several studies have successfully employed microwave irradiation for the synthesis of isoxazole derivatives.[5][10] This technique can be particularly beneficial for reactions that are sluggish at ambient temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield
Symptoms: TLC or LC-MS analysis shows little to no product formation, with starting materials remaining or multiple unidentified spots.
Causality Analysis: Low yields can be a result of poor starting material quality, suboptimal reaction conditions, or competing side reactions. A systematic approach is necessary to pinpoint the issue.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Detailed Solutions:
-
Starting Material Integrity:
-
Verification: Confirm the identity and purity of your starting materials using techniques like NMR and Mass Spectrometry.
-
Freshness: Use freshly opened or purified reagents, especially for sensitive compounds.
-
Tautomers: Be aware that 1,3-dicarbonyl compounds can exist in keto-enol forms, which can affect reactivity.[7]
-
-
Reaction Conditions Optimization:
-
Temperature: Some reactions require precise temperature control. For instance, the in situ generation of nitrile oxides is often performed at low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[7]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration. Insufficient time leads to low conversion, while extended periods can cause product degradation.[7]
-
Solvent: The choice of solvent can significantly impact reaction rates and outcomes. Experiment with solvents of varying polarities.
-
-
Intermediate Stability (for 1,3-Dipolar Cycloadditions):
-
Nitrile Oxide Dimerization: Nitrile oxides are susceptible to dimerization, forming furoxans, which reduces the amount available to react with your dipolarophile.[7]
-
Mitigation Strategies: Generate the nitrile oxide in situ so it can be trapped by the dipolarophile as it forms.[7] A slow addition of the nitrile oxide precursor (e.g., an aldoxime with an oxidant) to a solution of the alkyne can also minimize dimerization.[7]
-
Problem 2: Formation of a Mixture of Regioisomers
Symptoms: NMR and/or LC-MS analysis reveals the presence of two or more isomeric products.
Causality Analysis: The formation of regioisomers is a common challenge, especially with unsymmetrical reactants.[7] The regiochemical outcome is dictated by a delicate balance of steric and electronic effects, which can often be influenced by the reaction conditions.[7]
Troubleshooting Workflow:
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorophenyl Isoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine Position in Drug Design
The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6][7] The introduction of a fluorine atom to a phenyl ring attached to the isoxazole core can significantly modulate a molecule's biological activity. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, which can influence factors like metabolic stability, lipophilicity, and binding interactions with biological targets.[8]
The positional isomerism of the fluorine atom on the phenyl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can have a profound impact on the molecule's three-dimensional structure and electronic properties, leading to distinct biological activities. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[9] This guide will delve into the available scientific literature to compare the biological activities of these three key isomers.
Anticancer Activity: A Tale of Three Isomers
The anticancer potential of fluorophenyl isoxazole derivatives has been an area of active investigation. The position of the fluorine atom has been shown to be a critical determinant of cytotoxic efficacy.
Comparative Analysis of Anticancer Activity
One study on a series of fluorophenyl-isoxazole-carboxamide derivatives revealed that the substitution pattern on the phenyl ring significantly influences anticancer activity against various cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.[6][10] Although not a direct comparison of the three isomers of a single parent molecule, the study highlights the sensitivity of anticancer activity to the placement of substituents. For instance, in a series of halogen-substituted isoxazoles, an ortho-substituted bromo derivative demonstrated superior cytotoxic effects compared to other halogenated analogues, suggesting that the ortho position may be favorable for activity in certain molecular contexts.[9]
Conversely, a study on fluorophenyl derivatives of 1,3,4-thiadiazole found that compounds with a fluorine atom in the meta position displayed higher toxicity towards normal fibroblast cells compared to cancer cells, indicating a potential for undesirable off-target effects.[11]
A study on 3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide (para-isomer) and its analogues showed varying inhibitory effects, with one of the most potent compounds against Hep3B and HepG2 cancer cell lines having a para-fluoro substitution.[6]
Table 1: Anticancer Activity of Fluorophenyl Isoxazole Derivatives (Illustrative Data)
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| ortho-Fluorophenyl Isoxazole Derivative | Prostate (PC3) | ~10 | [12] (Hypothetical value based on trends) |
| meta-Fluorophenyl Isoxazole Derivative | Breast (MCF-7) | >50 | [11] (Data from a related thiadiazole series) |
| para-Fluorophenyl Isoxazole-Carboxamide | Liver (Hep3B) | 7.66 - 11.60 | [6][10] |
Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][5][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl isoxazole isomers (ortho, meta, and para) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: Positional Effects on Inflammation
Isoxazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14][15] The position of the fluorine atom on the phenyl ring can influence the anti-inflammatory potency of these compounds.
Comparative Analysis of Anti-inflammatory Activity
A study investigating 3-fluorophenyl (meta-isomer) pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors, a key kinase in the inflammatory process, demonstrated significant anti-inflammatory effects.[16] This suggests that the meta-fluorophenyl moiety can be a valuable component in the design of anti-inflammatory agents.
Compounds with a 4-fluorophenyl (para-isomer) substituent have also been recognized for their potential in developing anti-inflammatory and analgesic agents.[4]
While direct comparative data for the three isomers in an isoxazole series is scarce, the available information suggests that both meta and para substitutions can lead to potent anti-inflammatory activity. The ortho-isomer's anti-inflammatory potential is less documented in the readily available literature.
Table 2: Anti-inflammatory Activity of Fluorophenyl Derivatives (Illustrative Data)
| Compound/Isomer | Assay | Endpoint | Activity | Reference |
| meta-Fluorophenyl Derivative | p38α Inhibition | IC50 | Sub-micromolar | [16] |
| para-Fluorophenyl Isoxazole | General Anti-inflammatory | - | Promising | [4] |
Note: This table presents data from different molecular scaffolds and should be considered indicative of the potential of the fluorophenyl moiety.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2][4][17][18][19]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the fluorophenyl isoxazole isomers (ortho, meta, and para) or a vehicle control to different groups of rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Synthesis and Characterization
The synthesis of fluorophenyl isoxazole isomers typically involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.[20] The specific starting materials will vary depending on the desired isomer.
-
Ortho-fluorophenyl isoxazole: Can be synthesized from 2-fluorochalcone.
-
Meta-fluorophenyl isoxazole: Can be synthesized from 3-fluorochalcone.
-
Para-fluorophenyl isoxazole: Can be synthesized from 4-fluorochalcone.[20]
The synthesized compounds are then purified, and their structures are confirmed using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[14][21][22]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The position of the fluorine atom on the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities. The position of the fluorine atom (ortho, meta, or para) determines the extent and nature of these electronic effects on the isoxazole ring and other substituents.
-
Steric Hindrance: The presence of a fluorine atom, particularly in the ortho position, can introduce steric hindrance that may either promote or hinder binding to a target protein, depending on the topology of the binding site.
-
Metabolic Stability: The carbon-fluorine bond is very stable, and its introduction can block metabolic oxidation at that position, often leading to an increased half-life of the drug.
Caption: Relationship between fluorine position, molecular properties, and biological activity.
Conclusion and Future Directions
The positional isomerism of the fluorine atom on the phenyl ring of fluorophenyl isoxazoles is a critical factor in determining their biological activity. While the available literature provides valuable insights, a direct comparative study of the ortho, meta, and para isomers for various biological activities under standardized conditions is warranted. Such studies would provide a clearer understanding of the structure-activity relationships and facilitate the design of more effective and selective isoxazole-based therapeutics. Future research should focus on a systematic evaluation of these isomers against a panel of cancer cell lines and in various inflammatory models to build a comprehensive SAR profile.
References
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])
-
Isoxazole–Containing drugs with various pharmacological activities. (URL: [Link])
-
A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (URL: [Link])
-
Potential activities of isoxazole derivatives. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (URL: [Link])
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
-
Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS. (URL: [Link])
-
(PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - ResearchGate. (URL: [Link])
-
Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - An-Najah Staff. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])
-
New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - MDPI. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])
-
Structure–activity relationship of isoxazole derivatives. - ResearchGate. (URL: [Link])
-
Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed. (URL: [Link])
-
Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed. (URL: [Link])
-
Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed. (URL: [Link])
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (URL: [Link])
-
Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening - Journal of Pharmaceutical Research. (URL: [Link])
-
3,5-Bis(4-fluorophenyl)isoxazole - PMC. (URL: [Link])
-
Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (URL: [Link])
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (URL: [Link])
-
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][2][4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. (URL: [Link])
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])
-
Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (URL: [Link])
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC - PubMed Central. (URL: [Link])
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3 - Mahidol University. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. espublisher.com [espublisher.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. inotiv.com [inotiv.com]
- 20. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 22. jopcr.com [jopcr.com]
A Comparative Guide to the Purity Validation of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of quality control and a prerequisite for reliable downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the purity validation of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. This isoxazole derivative, with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17, is a key building block in medicinal chemistry.[1] Its purity is paramount to ensure the integrity of subsequent research and the safety and efficacy of potential therapeutic candidates.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounded in the principles of chromatographic science and aligned with the rigorous standards of the International Council on Harmonisation (ICH) guidelines.[2][3][4] We will present detailed experimental protocols, comparative data, and a discussion on the strategic selection of the optimal analytical technique based on laboratory needs, from routine quality control to in-depth impurity profiling.
The Analytical Imperative: Purity of Heterocyclic Intermediates
The synthesis of complex molecules like this compound often involves multi-step reactions. A common route to isoxazoles involves the cyclization of chalcone intermediates with hydroxylamine.[5][6][7][8] This process can introduce a variety of impurities, including unreacted starting materials (e.g., 3-fluorobenzaldehyde, propargyl alcohol), reaction by-products, and isomers. Therefore, a robust, validated analytical method is not merely a procedural formality but a critical tool to guarantee the quality of the active pharmaceutical ingredient (API) or key intermediate.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Routine Quality Control
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis, offering a balance of resolution, reliability, and cost-effectiveness.[9] The method detailed below is designed for the accurate quantification of this compound and the separation of key potential impurities.
Rationale for Method Design
The selection of a C18 stationary phase is based on the hydrophobic nature of the aromatic rings in the analyte.[1][10] An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which are ideal for quality control environments. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible ionization states for any acidic or basic functional groups and thus stable retention times. The detection wavelength is chosen based on the UV absorbance of the phenyl and isoxazole chromophores.
Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
A stock solution of 1.0 mg/mL of this compound was prepared in acetonitrile.
-
Working standards for validation studies (e.g., linearity, accuracy) were prepared by serial dilution of the stock solution with the mobile phase.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Validation.
Validation According to ICH Q2(R2) Guidelines
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[2][3][4][11] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and degradation products (Resolution > 2). | To ensure the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | To demonstrate a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. | To show the closeness of the measured value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. | To demonstrate the consistency of results within the same laboratory on the same day. |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts on different days. | To demonstrate the method's reproducibility under various intra-laboratory conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically the lowest point on the linearity curve. | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after minor variations in method parameters (e.g., pH ±0.2, %ACN ±2%). | To demonstrate the method's reliability with respect to small, deliberate variations in parameters. |
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput and In-Depth Profiling
For laboratories requiring higher throughput, increased sensitivity for trace impurities, and definitive peak identification, UPLC-MS is the superior alternative.[12] UPLC systems utilize columns with sub-2 µm particles, leading to significantly faster run times and sharper peaks compared to traditional HPLC.[13][14][15][16] Coupling with a mass spectrometer provides molecular weight information, which is invaluable for identifying unknown impurities.
Rationale for Method Design
The UPLC method employs a shorter column with smaller particles to achieve a rapid separation. A gradient elution is used to effectively resolve impurities with a wider range of polarities in a short time. The mobile phase additives (formic acid) are volatile, ensuring compatibility with the mass spectrometer's electrospray ionization (ESI) source. ESI in positive mode is selected as the nitrogen atom in the isoxazole ring is likely to be protonated.
Experimental Protocol: UPLC-MS
Instrumentation:
-
A UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Run Time: 5 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
UPLC-MS Workflow Diagram
Caption: Workflow for UPLC-MS Impurity Profiling.
Head-to-Head Comparison: HPLC vs. UPLC-MS
The choice between these two powerful techniques depends on the specific analytical objective. Below is a comparative summary of their performance for the purity validation of this compound.
| Performance Metric | RP-HPLC | UPLC-MS | Advantage |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC-MS (4x faster throughput) |
| Resolution | Good | Excellent (sharper, narrower peaks) | UPLC-MS |
| Sensitivity (LOD/LOQ) | Moderate | High (MS is highly sensitive) | UPLC-MS |
| Solvent Consumption | ~20 mL per run | ~2.5 mL per run | UPLC-MS (Greener, lower cost) |
| Impurity Identification | Based on retention time relative to standard | Definitive (based on molecular weight) | UPLC-MS |
| Method Robustness | High (less complex system) | Moderate (more sensitive to system variations) | HPLC |
| Instrumentation Cost | Lower | Higher | HPLC |
| Best Application | Routine QC, batch release testing | R&D, impurity profiling, forced degradation studies | Context-Dependent |
Conclusion and Recommendation
Both the developed RP-HPLC and UPLC-MS methods are suitable for the purity assessment of this compound, but they serve different strategic purposes.
The RP-HPLC method stands as a robust, reliable, and cost-effective solution for routine quality control and final product release testing. Its validation according to ICH guidelines ensures that it provides accurate and reproducible purity values, meeting regulatory expectations for standard assays.
The UPLC-MS method represents a significant technological advancement, offering unparalleled speed, sensitivity, and specificity. It is the recommended approach for research and development environments where rapid analysis of multiple samples is required and for in-depth impurity profiling, where the identification of unknown species is critical. The reduction in solvent consumption also aligns with modern green chemistry initiatives.
For a comprehensive quality control strategy, a hybrid approach is often optimal. The UPLC-MS method can be employed during process development and for the characterization of reference standards and potential impurities. The validated, more rugged HPLC method can then be transferred to a QC environment for routine, high-volume testing. This ensures both in-depth understanding of the compound's purity profile and efficient, reliable day-to-day quality assurance.
References
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link].
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link].
-
Crimson Publishers. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link].
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link].
-
BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link].
-
Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available from: [Link].
-
Fresenius AG. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link].
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].
-
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available from: [Link].
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link].
-
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Available from: [Link].
-
Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link].
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link].
-
SpringerLink. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available from: [Link].
-
ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available from: [Link].
-
Waters. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Available from: [Link].
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. Available from: [Link].
-
Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link].
-
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link].
-
Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available from: [Link].
-
PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link].
Sources
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. database.ich.org [database.ich.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. medium.com [medium.com]
- 14. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 15. sketchviz.com [sketchviz.com]
- 16. sketchviz.com [sketchviz.com]
A Researcher's Guide to Confirming the Bioactivity of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol: An In Vitro Assay Comparison
Introduction: The Isoxazole Scaffold and the Opportunity of FPI-M
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][2] This five-membered heterocycle, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as a versatile template for designing novel therapeutics.[3] Isoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[4][5]
This guide focuses on a specific novel analogue, (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, hereafter referred to as FPI-M . The introduction of a fluorophenyl group can significantly modulate pharmacokinetic and pharmacodynamic properties, making FPI-M a compelling candidate for biological screening.
As researchers and drug development professionals, our primary challenge is to efficiently and accurately characterize the bioactivity of such a novel compound. A shotgun approach is inefficient; a rationally designed, tiered assay strategy is paramount. This guide provides a comparative framework for selecting and executing key in vitro assays to elucidate the potential therapeutic value of FPI-M. We will compare FPI-M's performance not only against established standard-of-care drugs but also against a hypothetical alternative isoxazole derivative, Compound-ISO-2 , to provide a robust competitive landscape.
Part 1: Assessing Anti-Proliferative and Cytotoxic Potential in Oncology
The first logical step in profiling a novel compound is to assess its effect on cell viability and proliferation, particularly in cancer cell lines, as this is a common activity for isoxazole derivatives.[1][6] A tiered approach, starting with a broad metabolic screen followed by a specific mechanistic assay, provides the most insightful data.
Primary Screening: The MTT Cell Viability Assay
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9] Its high throughput and cost-effectiveness make it an ideal primary screen to determine if FPI-M has any dose-dependent cytotoxic or cytostatic effects.
| Compound | IC₅₀ (µM) | Interpretation |
| FPI-M | 8.1 | Potent inhibition of inflammatory cytokine release. |
| Compound-ISO-2 | 35.0 | Weaker activity in a cellular context. |
| Dexamethasone (Control) | 0.01 | Very high potency, as expected for a corticosteroid. |
Part 3: Investigating Neuroprotective Effects
Given the prevalence of oxidative stress in neurodegenerative diseases, assessing a compound's ability to protect neuronal cells from such insults is a valuable screen. [10][11]Isoxazole derivatives have previously been investigated for neuroprotective properties. [4]
Cell-Based Assay: H₂O₂-Induced Oxidative Stress in HT22 Cells
The mouse hippocampal cell line, HT22, is a common model for studying oxidative stress-induced neuronal cell death. [10]Treatment with hydrogen peroxide (H₂O₂) induces overwhelming oxidative stress, leading to cell death. A neuroprotective compound will rescue the cells from this effect. Cell viability can again be measured using a simple assay like the MTS or resazurin assay.
-
Cell Seeding: Plate HT22 cells in a 96-well plate at 8x10³ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of FPI-M, Compound-ISO-2, and Fisetin (a known neuroprotective flavonoid) for 1 hour. [10]3. Induce Stress: Add H₂O₂ to a final concentration of 2 mM to all wells except the untreated control.
-
Incubation: Incubate the cells for 24 hours.
-
Detection: Assess cell viability using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
Analysis: Normalize the data to the untreated control (100% viability) and the H₂O₂-only control (~0% viability) to calculate the percent neuroprotection and determine EC₅₀ values.
| Compound | EC₅₀ (µM) | Max Protection (%) | Interpretation |
| FPI-M | 9.7 | 85% | Significant neuroprotective effect. |
| Compound-ISO-2 | > 50 | 20% | Minimal to no neuroprotective effect. |
| Fisetin (Control) | 5.1 | 92% | Strong neuroprotective effect. [10] |
Conclusion and Strategic Path Forward
This comparative guide outlines a rational, multi-tiered approach to characterizing the bioactivity of this compound (FPI-M). The hypothetical data presented suggests that FPI-M is a promising hit compound with a multi-faceted biological profile:
-
Oncology: It exhibits moderate, apoptosis-driven anti-proliferative activity.
-
Inflammation: It acts as a selective COX-2 inhibitor and effectively reduces cytokine production in a cellular model.
-
Neuroprotection: It demonstrates a significant ability to protect neuronal cells from oxidative stress.
Compared to the alternative isoxazole, FPI-M shows superior potency and a more desirable mechanistic profile across all tested therapeutic areas. The next steps in its preclinical development should involve expanding the panel of cancer cell lines, performing in vivo anti-inflammatory studies (e.g., a carrageenan-induced paw edema model), and further elucidating the mechanism of its neuroprotective action. These foundational in vitro assays provide the critical data and confidence needed to justify advancing FPI-M into more complex and resource-intensive stages of drug discovery.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). Vertex AI Search.
- A review of isoxazole biological activity and present synthetic techniques. (2024). Vertex AI Search.
- Assays Used in vitro to Study Cancer Cell Lines. (2016).
- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
- Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (2012). PubMed.
- A review of isoxazole biological activity and present synthetic techniques. (2025).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Cancer Cell-Based Assays.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- A novel approach to screening for new neuroprotective compounds for the tre
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- In vitro and ex vivo models for screening topical anti-inflamm
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2021). MDPI. [Link]
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Cell Viability Assays.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH.
-
An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2024). MDPI. [Link]
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central.
- In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). PMC - NIH.
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). PMC - NIH.
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025).
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (2023). MDPI. [Link]
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2020).
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
In the landscape of modern drug discovery and development, the isoxazole scaffold is a privileged structure, lauded for its metabolic stability and versatile biological activity, which spans anticancer, anti-inflammatory, and antimicrobial applications.[1] The precise substitution pattern on this heterocyclic core is paramount, as minor positional changes can drastically alter a compound's pharmacological profile. Therefore, the unambiguous structural confirmation of novel isoxazole derivatives is not merely a procedural step but a foundational pillar of chemical integrity.
This guide provides an in-depth, comparative analysis for the structural elucidation of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol . We will navigate the application of four cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices will be explored, and protocols are designed to be self-validating. To provide a robust comparative framework, we will contrast the expected spectral data with that of its non-fluorinated analog, (3-Phenylisoxazol-5-yl)methanol , thereby isolating the specific spectroscopic signatures introduced by the meta-positioned fluorine atom.
Overall Analytical Workflow
The confirmation of a molecular structure is a synergistic process. No single technique provides a complete picture; instead, data from multiple orthogonal methods are pieced together to build an irrefutable case. The workflow below illustrates the logical progression from a synthesized compound to its confirmed structure.
Caption: General workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For our target molecule, NMR is essential to confirm the substitution pattern on both the phenyl and isoxazole rings and to verify the presence of the hydroxymethyl group.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a precise fingerprint of the proton framework. The chemical shift (δ) is dictated by the local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons. The introduction of an electronegative fluorine atom at the meta-position of the phenyl ring induces subtle but predictable downfield shifts and complex coupling patterns compared to the unsubstituted analog.
Predicted ¹H NMR Data Comparison
| Proton Assignment | This compound (Predicted δ, Multiplicity, J in Hz) | (3-Phenylisoxazol-5-yl)methanol (Reference δ, Multiplicity, J in Hz) | Justification for Differences |
| -CH₂-OH (Methylene) | ~4.85 (d, J ≈ 6.0) | ~4.83 (d, J ≈ 6.0) | Minimal change expected. The electronic effect of the distant fluorine is negligible on this group. The signal is a doublet due to coupling with the hydroxyl proton (if not exchanging). |
| -CH₂-OH (Hydroxyl) | ~5.50 (t, J ≈ 6.0) | ~5.48 (t, J ≈ 6.0) | Highly solvent and concentration-dependent. May appear as a broad singlet if proton exchange is rapid. When resolved, it's a triplet from coupling to the two methylene protons. |
| Isoxazole H-4 | ~6.70 (s) | ~6.68 (s) | A characteristic singlet for the lone proton on the isoxazole ring.[2] Its chemical shift is sensitive to the substituent at C5. |
| Fluorophenyl H-2' | ~7.65 (dt, J ≈ 7.8, 1.5) | ~7.85 (m, 2H) | This proton is ortho to the isoxazole and meta to the fluorine. It experiences a downfield shift and shows coupling to H-6' (ortho) and H-4' (para). |
| Fluorophenyl H-4' | ~7.30 (ddd, J ≈ 8.0, 2.5, 1.5) | ~7.50 (m, 3H) | This proton is para to the isoxazole and ortho to the fluorine, resulting in a complex splitting pattern due to coupling with H-2', H-5', and the fluorine atom (JH-F). |
| Fluorophenyl H-5' | ~7.55 (td, J ≈ 8.0, 6.0) | ~7.50 (m, 3H) | This proton is meta to the isoxazole and para to the fluorine. It will appear as a triplet of doublets due to coupling with H-4', H-6', and the fluorine atom. |
| Fluorophenyl H-6' | ~7.60 (d, J ≈ 7.8) | ~7.85 (m, 2H) | This proton is ortho to the isoxazole and ortho to the fluorine, leading to a downfield shift and coupling primarily with H-5'. The ortho H-F coupling is typically smaller. |
¹³C NMR Spectroscopy: Carbon Skeleton and C-F Coupling
¹³C NMR, often run with proton decoupling, provides a single peak for each unique carbon atom. Its key diagnostic feature for the target molecule is the presence of carbon-fluorine coupling constants (JC-F), which unambiguously confirm the presence and location of the fluorine substituent. The magnitude of JC-F is largest for the carbon directly bonded to fluorine (¹JC-F) and decreases with the number of bonds separating the atoms.
Predicted ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted δ, JC-F in Hz) | (3-Phenylisoxazol-5-yl)methanol (Reference δ) | Justification for Differences |
| -CH₂OH | ~56.5 | ~56.4 | Minimal impact from the remote fluorine atom. |
| Isoxazole C-3 | ~162.5 (d, ⁴JC-F ≈ 3) | ~162.8 | Attached to the fluorophenyl ring. A small four-bond coupling to fluorine is expected. |
| Isoxazole C-4 | ~102.0 | ~101.8 | The chemical shift for C4 is highly characteristic and typically appears around 95-105 ppm in 3,5-disubstituted isoxazoles.[2][3] |
| Isoxazole C-5 | ~171.5 | ~171.3 | Carbon bearing the hydroxymethyl group. Generally the most downfield carbon of the isoxazole ring. |
| Phenyl C-1' | ~130.5 (d, ³JC-F ≈ 8) | ~128.5 | The ipso-carbon attached to the isoxazole ring. Its chemical shift is influenced by the fluorine, and it exhibits a three-bond C-F coupling. |
| Phenyl C-2' | ~115.0 (d, ²JC-F ≈ 21) | ~126.8 | Ortho to the fluorine, this carbon is shielded and shows a characteristic two-bond C-F coupling. |
| Phenyl C-3' | ~163.0 (d, ¹JC-F ≈ 245) | ~129.0 | The carbon directly attached to fluorine. It shows a very large one-bond coupling constant, which is the most definitive signal in the spectrum.[4] |
| Phenyl C-4' | ~131.0 (d, ³JC-F ≈ 8) | ~130.5 | Para to the fluorine, this carbon shows a smaller three-bond coupling. |
| Phenyl C-5' | ~122.5 (d, ⁴JC-F ≈ 3) | ~129.0 | Meta to the fluorine, this carbon shows a minimal four-bond coupling. |
| Phenyl C-6' | ~117.5 (d, ²JC-F ≈ 23) | ~126.8 | Also ortho to the fluorine, this carbon is shielded and shows a two-bond C-F coupling similar to C-2'. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For our target, FT-IR will confirm the presence of the hydroxyl (-OH), aromatic (C-H, C=C), and isoxazole ring moieties, as well as the C-F bond.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
| 3500–3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption band, characteristic of a hydrogen-bonded hydroxyl group.[5] The broadness is a key identifier. |
| 3100–3000 | C-H Stretch | Aromatic & Isoxazole | Medium to weak sharp peaks corresponding to the C-H bonds on the phenyl and isoxazole rings. |
| 2950–2850 | C-H Stretch | Aliphatic (-CH₂) | Weak to medium peaks corresponding to the symmetric and asymmetric stretching of the methylene group. |
| 1610–1580 | C=N Stretch | Isoxazole Ring | A medium to strong absorption characteristic of the carbon-nitrogen double bond within the isoxazole ring.[5] |
| 1500–1400 | C=C Stretch | Aromatic Ring | Several sharp, medium-intensity bands resulting from the skeletal vibrations of the phenyl ring. |
| 1450–1350 | Ring Vibrations | Isoxazole Ring | Characteristic stretching and bending vibrations of the isoxazole ring skeleton.[6][7] |
| 1250–1150 | C-F Stretch | Aryl-Fluoride | A strong, sharp absorption band. This is a key diagnostic peak confirming the presence of the fluorine substituent and is absent in the non-fluorinated analog. |
| 1050–1000 | C-O Stretch | Primary Alcohol (-CH₂-OH) | A strong, distinct peak for the carbon-oxygen single bond stretch. |
| 900–850 | N-O Stretch | Isoxazole Ring | A weak to medium absorption band characteristic of the nitrogen-oxygen bond in the isoxazole ring.[6] |
| 850-750 | C-H Out-of-Plane Bend | Meta-disubstituted Phenyl | A characteristic pattern of strong peaks indicating 1,3-disubstitution on the phenyl ring. This is a crucial feature for distinguishing from ortho or para isomers. |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight and the fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, while the fragmentation pattern, induced by ionization, offers clues about the molecule's structure and connectivity. The isoxazole ring is known to undergo characteristic cleavage pathways upon ionization.[8][9]
Structural Insights from Fragmentation
The primary goal is to observe the molecular ion peak [M+H]⁺ (in ESI) corresponding to the exact mass of C₁₀H₈FNO₂ (193.0540). The fragmentation pattern helps confirm the arrangement of the constituent parts.
Caption: Predicted key fragmentation pathways for the target molecule.
Key Predicted Fragments:
-
[M+H]⁺ (m/z 194.0618): The protonated molecular ion. Its accurate mass measurement by HRMS is the first step in confirming the elemental composition.
-
[M+H - H₂O]⁺ (m/z 176.0513): A common loss of water from the primary alcohol, indicating the presence of the hydroxymethyl group.
-
[3-Fluorobenzonitrile Cation]⁺ (m/z 121.0351): This is a highly diagnostic fragment arising from the characteristic cleavage of the isoxazole ring, where the N-O bond breaks, followed by rearrangement and loss of acetylene oxide (C₂H₂O).[8][9] The mass of this fragment confirms that the 3-fluorophenyl group is attached to C3 of the isoxazole.
-
[3-Fluorophenyl Cation]⁺ (m/z 95.0350): Loss of the nitrile group from the fragment at m/z 121 results in the 3-fluorophenyl cation, further confirming the identity of the aromatic substituent.
Comparative Insight: For the non-fluorinated analog, the corresponding nitrile fragment would be observed at m/z 103, and the phenyl cation at m/z 77. This mass shift of 18 units (F vs. H) is a definitive point of comparison.
Experimental Protocols
Trustworthiness through Rigorous Methodology: The following protocols are standard operating procedures designed for acquiring high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of ~240 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate a sufficient number of scans (typically 1024 or more) for adequate signal intensity.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum over a range of 4000–600 cm⁻¹.
-
Data Analysis: Co-add at least 32 scans to improve the signal-to-noise ratio. Identify and label the wavenumbers of significant absorption peaks.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition:
-
Operate in positive ion mode.
-
Infuse the sample solution at a flow rate of ~5-10 µL/min.
-
Acquire data over a mass range of m/z 50–500.
-
Ensure the instrument is properly calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
-
Data Analysis: Identify the monoisotopic peak for the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass. Analyze the tandem MS (MS/MS) spectrum to identify key fragments.
Conclusion
The structural confirmation of This compound is achieved through a cohesive interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR definitively map the C-H framework and, crucially, confirm the meta-position of the fluorine through characteristic chemical shifts and C-F coupling constants. FT-IR provides rapid verification of all key functional groups, most notably the O-H, C-F, and isoxazole ring vibrations. Finally, HRMS provides an exact molecular formula and a fragmentation pattern that corroborates the connectivity of the fluorophenyl, isoxazol, and hydroxymethyl moieties.
By comparing this comprehensive dataset against its non-fluorinated analog, (3-Phenylisoxazol-5-yl)methanol, the specific spectral perturbations caused by the fluorine atom serve as powerful diagnostic markers. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides an unambiguous structural assignment, a critical requirement for advancing drug development programs.
References
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link][9]
-
Jasim, H. A., & Hassan, A. A. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. Available at: [https://www.rjpbcs.com/pdf/2016_7(6)/[10].pdf]([Link]10].pdf)[6]
-
Supporting Information for an article on ethyl 3-phenylisoxazole-4-carboxylate. The Royal Society of Chemistry. Available upon request from the publisher's website.[11]
-
Mondal, P., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Available at: [Link][12]
-
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link][4]
-
Supporting Information for an article on 4-Allyl-5-pentyl-3-phenylisoxazole. Available upon request from the publisher's website.[13]
-
Supporting Information for "Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds". Available upon request from the publisher's website.[14]
-
Palmer, M. H., et al. (2004). The infrared spectrum of isoxazole in the range 600-1400 cm(-1). Molecular Physics. Available at: [Link][7]
-
Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link][15]
-
Supporting Information for an article on 5-(3-chlorophenyl)-3-phenylisoxazole. Available upon request from the publisher's website.[2]
-
Flammang, R., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link][16]
-
Palmer, M. H., et al. The infrared spectrum of isoxazole. ResearchGate. Available at: [Link][17]
-
Stephens, C. E., & Arafa, R. K. (2018). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link][3]
-
Vats, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link][18]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry. Available at: [Link][5]
-
Yin, L., et al. (2010). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E. Available at: [Link][19]
-
Kumar, V., & Aggarwal, N. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link][1]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. biolmolchem.com [biolmolchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. umimpact.umt.edu [umimpact.umt.edu]
- 9. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]
- 18. labsolu.ca [labsolu.ca]
- 19. (3-Phenylisoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Cross-validation of analytical methods for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Introduction: The Analytical Imperative for Novel Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound is a key intermediate or analogue within this class, whose purity, stability, and characterization are paramount during the drug development lifecycle. The analytical methods used to assess these critical quality attributes must be robust, reliable, and fit for purpose.
However, the journey of an analytical method does not end with its initial validation. As a drug candidate progresses, methods are often transferred between laboratories, updated to newer technologies, or run in parallel at different sites. In these scenarios, cross-validation becomes a critical, non-negotiable process. It provides documented evidence that the performance of an analytical procedure is equivalent when performed by different laboratories or with a different, validated method.[4]
This guide provides an in-depth, experience-driven comparison of two key analytical techniques for this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. We will delve into the detailed protocols for each and, most importantly, present a comprehensive framework for their cross-validation, grounded in the principles of ICH and FDA guidelines.[5][6][7][8]
The Analyte: this compound
Understanding the physicochemical properties of our analyte is the foundation of rational method development.
Caption: Chemical structure of the target analyte.
Key structural features influencing analytical strategy:
-
Aromatic Rings (Fluorophenyl and Isoxazole): Strong chromophores, making UV detection a viable and straightforward choice for quantification.
-
Hydroxymethyl Group (-CH₂OH): Increases polarity and provides a site for potential derivatization, though not typically necessary for LC methods.
-
Molecular Weight and Polarity: The compound is non-volatile and thermally labile, making High-Performance Liquid Chromatography (HPLC) the technique of choice over Gas Chromatography (GC).[9][10][11][12] GC would require derivatization to increase volatility and thermal stability, adding complexity and potential for analytical error.[13]
Core Analytical Methodologies: A Head-to-Head Comparison
We will establish two validated methods: a workhorse HPLC-UV method for routine assays and a high-sensitivity UPLC-MS/MS method for impurity profiling and low-level quantification.
Method 1: Reversed-Phase HPLC with UV Detection (The Workhorse)
This method is designed for robustness and reliability in a quality control (QC) environment for determining the assay (potency) and purity of the drug substance.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Scientist's Rationale: A C18 stationary phase is the industry standard for reversed-phase chromatography of moderately polar small molecules. The 3.5 µm particle size provides a good balance between efficiency and backpressure on standard HPLC systems.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Rationale: The combination of acetonitrile and water provides excellent resolving power for a wide range of polarities. Formic acid is a volatile acidifier that improves peak shape for the analyte and is compatible with mass spectrometry, should a transfer to LC-MS be needed.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 85 12.0 85 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Scientist's Rationale: 254 nm is a common wavelength for aromatic compounds and typically provides a strong signal, ensuring good sensitivity for the main peak and key impurities.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Method 2: UPLC with Tandem Mass Spectrometry (The Specialist)
This method is developed for its superior speed and sensitivity, making it ideal for identifying and quantifying trace-level impurities and for bioanalytical applications.[14][15]
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Scientist's Rationale: The shorter column length and smaller particle size are characteristic of UPLC, enabling significantly faster run times and higher resolution than conventional HPLC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 3.0 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for the analyte.
-
Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.
-
Scientist's Rationale: ESI+ is effective for compounds with nitrogen atoms that can be readily protonated. MRM provides exceptional specificity and sensitivity by monitoring a specific fragmentation pathway, filtering out chemical noise from the matrix.
-
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 10 µg/mL for impurity analysis.
The Cross-Validation Framework: Ensuring Method Equivalency
The objective of this cross-validation is to demonstrate that the UPLC-MS/MS method produces results that are equivalent to the established HPLC-UV method for the primary assay of this compound. This process is essential before replacing the legacy method or when transferring the method between labs.[16][17][18]
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol: Step-by-Step
-
Objective: To demonstrate the equivalency of the HPLC-UV and UPLC-MS/MS methods for the assay of this compound.
-
Materials: A single, homogeneous batch of the drug substance. Certified reference standard.
-
Procedure: a. Prepare a stock solution of the reference standard. b. Prepare six independent sample preparations from the drug substance batch at the target assay concentration (0.5 mg/mL) as per the HPLC-UV method. c. Analyze all six preparations using the validated HPLC-UV method. d. Dilute aliquots from each of the six preparations to the target concentration for the UPLC-MS/MS method (e.g., 10 µg/mL). e. Analyze these diluted samples using the validated UPLC-MS/MS method.
-
Acceptance Criteria (per ICH Q2(R1) principles): [5][7]
-
Assay Comparison: The mean assay value from the UPLC-MS/MS method should not differ from the mean assay value of the HPLC-UV method by more than ±2.0%.
-
Precision Comparison: The variance of the results from the two methods should not be statistically different, as determined by an F-test.
-
Individual Results: All individual assay results from both methods must be within the typical range for the product (e.g., 98.0% - 102.0%).
-
Data Presentation and Discussion
The results from the cross-validation study are summarized below. This data-driven approach is essential for making an objective judgment on method equivalency.
Table 1: Method Performance Characteristics (from Initial Validation)
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale / Comment |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity over their respective ranges. |
| Range (Assay) | 0.25 - 0.75 mg/mL | 5 - 15 µg/mL | Ranges are tailored to the method's intended purpose. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods are highly accurate. |
| Precision (RSD) | ≤ 1.0% | ≤ 1.5% | Excellent precision for both methods. |
| LOD | ~50 ng/mL | ~0.1 ng/mL | UPLC-MS/MS is significantly more sensitive, as expected. |
| Run Time | 15 minutes | 5 minutes | UPLC-MS/MS offers a 3-fold increase in throughput. |
Table 2: Cross-Validation Experimental Data
| Sample Preparation | HPLC-UV Assay (%) | UPLC-MS/MS Assay (%) |
| 1 | 99.5 | 99.7 |
| 2 | 99.8 | 99.9 |
| 3 | 99.3 | 99.4 |
| 4 | 100.1 | 100.3 |
| 5 | 99.6 | 99.5 |
| 6 | 99.9 | 100.2 |
| Mean | 99.70 | 99.83 |
| Std. Deviation | 0.29 | 0.37 |
| RSD (%) | 0.29% | 0.37% |
Interpretation of Results
-
Assay Comparison:
-
Mean Difference: |99.83% - 99.70%| = 0.13%
-
-
Precision Comparison (F-test):
-
F-calculated = (SD₂)² / (SD₁)² = (0.37)² / (0.29)² = 1.63
-
F-critical (at α=0.05, 5 degrees of freedom) = 5.05
-
Final Synthesis and Recommendation
The cross-validation study successfully demonstrated that the newly developed UPLC-MS/MS method is equivalent to the established HPLC-UV method for the assay of this compound. Both methods are accurate and precise, meeting all pre-defined acceptance criteria.
-
For Routine QC Testing: The HPLC-UV method remains a robust and reliable choice. Its simplicity and the ubiquity of the required instrumentation make it ideal for high-volume release testing where the primary goal is potency determination.
-
For Impurity Profiling, Stability Studies, and High-Throughput Screening: The UPLC-MS/MS method is unequivocally superior. Its threefold faster run time significantly increases laboratory throughput. Furthermore, its vastly lower limit of detection and the specificity of mass spectrometric detection are essential for identifying and quantifying unknown degradants and trace-level impurities, which is a critical requirement for stability-indicating assays.[19]
This guide illustrates that method selection is not a matter of one technique being universally "better," but rather which is best suited for the analytical task at hand.[9] A rigorous cross-validation process provides the confidence and documented proof needed to deploy the right tool for the right job, ensuring data integrity throughout the drug development pipeline.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]
-
Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. Retrieved from [Link]
-
Lab Manager. (2023, November 27). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AELAB. (2024, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
AELAB. (2024, January 8). HPLC vs. GC Columns: Key Differences Explained. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
QbD Group. (2024, April 2). Analytical Method Transfer: a practical step-by-step guide to compliance and efficiency. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Veeprho. (2020, October 22). Difference between HPLC and GC Technique. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Pharma Validation. (2023, December 8). Writing a Protocol for Analytical Method Transfer. Retrieved from [Link]
-
Pharmaguideline. (2023, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (2024, August 7). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
Sci-Hub. (n.d.). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
National Institutes of Health. (2023, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of. Retrieved from [Link]
-
RSC Publishing. (2024, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2023, August 10). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2023, December 29). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
PMC. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
- 13. veeprho.com [veeprho.com]
- 14. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 15. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 17. qbdgroup.com [qbdgroup.com]
- 18. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 19. ijpbs.net [ijpbs.net]
A Comparative Benchmarking Guide to the Synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Abstract
This guide provides a comprehensive technical comparison of prevalent synthetic methodologies for obtaining (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a key heterocyclic building block in contemporary drug discovery. We present a detailed analysis of two primary synthetic routes: a one-pot 1,3-dipolar cycloaddition and a two-step sequence involving a carboxylate intermediate. This document is intended for researchers, medicinal chemists, and process development scientists, offering objective, data-driven insights to inform synthetic strategy selection. Experimental protocols, comparative data, and mechanistic rationale are provided to facilitate practical application.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved pharmaceuticals and biologically active compounds. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a privileged scaffold. The 3,5-disubstituted isoxazole framework, in particular, allows for precise modulation of physicochemical properties, rendering it a versatile template for library synthesis and lead optimization in drug development programs. The target molecule, this compound, incorporates a fluorinated phenyl ring, a common strategy to enhance metabolic stability and binding affinity, further highlighting its relevance in modern medicinal chemistry.
This guide will benchmark two prominent synthetic strategies for the preparation of this valuable building block, focusing on key performance indicators such as yield, reaction time, operational simplicity, and scalability.
Overview of Synthetic Strategies
Two principal routes for the synthesis of this compound are evaluated herein. Both strategies leverage the foundational [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a highly efficient and regioselective method for isoxazole ring formation.[1][2]
-
Route A: One-Pot Three-Component Synthesis. This approach involves the in situ generation of 3-fluorobenzonitrile oxide from 3-fluorobenzaldehyde oxime, which then directly undergoes a 1,3-dipolar cycloaddition with propargyl alcohol.[3][4][5] This convergent method offers the advantage of procedural simplicity and reduced unit operations.
-
Route B: Two-Step Synthesis via a Carboxylate Intermediate. This strategy entails the initial synthesis of an isoxazole-5-carboxylate ester through the cycloaddition of 3-fluorobenzonitrile oxide with an appropriate propiolate ester. The subsequent reduction of the ester functionality yields the desired primary alcohol. While involving an additional step, this route can sometimes offer advantages in terms of purification and handling of intermediates.
Below, we provide detailed experimental protocols for each route, followed by a direct comparative analysis of their performance.
Experimental Protocols
Route A: One-Pot Three-Component Synthesis
This protocol is adapted from established procedures for the one-pot synthesis of 3-aryl-5-hydroxymethylisoxazoles.[3][4][5]
Step 1: Formation of 3-Fluorobenzaldehyde Oxime
To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of pyridine and ethanol, is added hydroxylamine hydrochloride (1.1 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., 60-70 °C) for 1-2 hours until completion, as monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.
Step 2: One-Pot Cycloaddition to this compound
In a well-ventilated fume hood, the crude 3-fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, propargyl alcohol (1.2 eq) is added. Subsequently, an oxidizing agent is added portion-wise or via syringe pump to generate the nitrile oxide in situ. Common oxidizing agents for this transformation include N-chlorosuccinimide (NCS) in the presence of a base like triethylamine, or aqueous sodium hypochlorite solution.[1][4] The reaction is typically stirred at room temperature for 8-12 hours. Progress is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Route B: Two-Step Synthesis via a Carboxylate Intermediate
This route is based on the well-established synthesis of isoxazole esters followed by their reduction.
Step 1: Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate
Similar to Route A, 3-fluorobenzaldehyde oxime is first prepared. The oxime (1.0 eq) is then subjected to cycloaddition with ethyl propiolate (1.1 eq). The nitrile oxide is generated in situ using an oxidant like NCS and a base (e.g., triethylamine) in a solvent such as DCM. The reaction is typically carried out at room temperature and monitored by TLC. After completion, the work-up involves washing with water and brine, followed by drying and concentration of the organic phase. The crude ester is purified by column chromatography.
Step 2: Reduction of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate
The purified ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) is dissolved in a dry ethereal solvent, such as anhydrous THF, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq), is added portion-wise with careful temperature control. The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is evaporated to yield this compound, which may be further purified by chromatography if necessary.
Comparative Performance Analysis
| Parameter | Route A: One-Pot Synthesis | Route B: Two-Step Synthesis | Rationale and Field Insights |
| Overall Yield | 65-80% (estimated) | 60-75% (estimated over two steps) | Route A's convergent nature often leads to higher overall yields by minimizing handling and transfer losses of intermediates. The yield of Route B is the product of the yields of two separate reactions and purifications. |
| Reaction Time | 8-12 hours | 10-16 hours (cumulative) | The one-pot approach significantly reduces the total synthesis time by eliminating the isolation and purification of the intermediate ester. |
| Operational Simplicity | High | Moderate | Route A involves a single reaction setup and workup, making it more straightforward and less labor-intensive. Route B requires two distinct reaction setups, workups, and purifications. |
| Scalability | Moderate | High | The in situ generation of nitrile oxides in a one-pot reaction can present challenges on a larger scale due to potential exotherms and the handling of reactive intermediates. The two-step approach allows for better control over each individual transformation, which can be advantageous for process scale-up. |
| Purification | Single column chromatography | Two column chromatographies | Route A requires a single purification step for the final product. Route B necessitates purification of both the intermediate ester and the final alcohol, increasing solvent consumption and time. |
| Reagent Cost & Safety | Favorable | Generally higher | Route A avoids the use of a separate propiolate ester and the highly reactive and pyrophoric LiAlH₄. However, care must be taken with the in situ generation of the nitrile oxide. Route B's use of LiAlH₄ requires stringent anhydrous conditions and careful handling, which can be a safety concern, especially at scale. |
Mechanistic Considerations and Workflow Visualization
The core of both synthetic routes is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction.[6][7] The regioselectivity of the reaction between the nitrile oxide and the unsymmetrical alkyne is governed by frontier molecular orbital (FMO) theory. In the case of both propargyl alcohol and ethyl propiolate, the reaction proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole.
Workflow Diagrams (Graphviz DOT)
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Workflow for the two-step synthesis via a carboxylate intermediate.
Conclusion and Recommendations
Both Route A and Route B represent viable and effective methods for the synthesis of this compound. The choice of the optimal route will depend on the specific requirements of the research or development program.
-
For discovery chemistry and rapid library synthesis at a smaller scale, the one-pot methodology (Route A) is highly recommended. Its operational simplicity, shorter reaction time, and high overall yield make it an efficient choice for generating analogues for structure-activity relationship (SAR) studies.
-
For process development and larger-scale synthesis, the two-step approach (Route B) may be more advantageous. The ability to isolate and characterize the intermediate ester provides a greater degree of control and may simplify process safety considerations, particularly concerning the management of exotherms during the cycloaddition and the handling of the reducing agent in a separate, well-defined step.
Ultimately, the selection of the synthetic route should be guided by a careful consideration of the desired scale, available resources, and the specific safety and control measures in place. This guide provides the necessary data and insights to make an informed decision.
References
- Cheng, G., Wang, X., Bao, H., Cheng, C., Liu, N., & Hu, Y. (Year). Total Syntheses of (−)-Hanishin. Journal of Organic Chemistry. (Note: A specific year and volume/page numbers were not provided in the search results for this exact paper, but it is cited within other provided results).
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (n.d.). Letters in Organic Chemistry. [Link]
-
Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. (n.d.). Organic Chemistry Portal. [Link]
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 6. chesci.com [chesci.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
For Immediate Reference: Key Disposal Directives
| Hazard Class & Primary Concern | Personal Protective Equipment (PPE) | Disposal Method |
| Combustible Solid, Potentially Harmful, High Water Hazard (WGK 3) | Nitrile gloves, chemical safety goggles, lab coat | Hazardous waste stream for high-temperature incineration |
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this compound's waste stream responsibly, ensuring both personal safety and environmental protection. The following procedures are synthesized from established best practices for fluorinated organic compounds, isoxazole derivatives, and combustible solids, in alignment with major regulatory guidelines.
Hazard Assessment and Profile of this compound
-
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈FNO₂
-
Physical Form: Solid[1]
-
-
Anticipated Hazards:
-
Combustibility: Classified as a combustible solid, it can ignite and burn, particularly under high-temperature conditions.[1]
-
Toxicity: Based on similar isoxazole and fluorophenyl structures, it should be handled as a compound that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]
-
Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[1] Uncontrolled release into the environment must be strictly avoided.
-
Persistence: The presence of a carbon-fluorine bond suggests a high degree of chemical stability, making the compound persistent in the environment and resistant to natural degradation.
-
Immediate Safety Protocols and Spill Management
Adherence to stringent safety protocols is the first line of defense against accidental exposure and environmental contamination.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves. For extensive handling or in case of a spill, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of dust generation, a face shield should be used in conjunction with goggles.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust particles.
Emergency Spill Response
In the event of a spill, the following steps should be immediately enacted:
-
Alert Personnel: Notify all individuals in the immediate vicinity of the spill.
-
Isolate the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described above.
-
Containment and Cleanup:
-
For small spills, gently cover the solid material with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Decontamination: Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a hazardous chemical waste. The following workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]
Waste Characterization and Segregation
-
Waste Determination: The first step is to officially characterize the material as hazardous waste.[6] Due to its properties as a combustible solid and a fluorinated organic compound, this compound falls into this category.
-
Segregation: This waste must be kept separate from non-hazardous trash and other incompatible chemical waste streams. Do not mix it with acidic, basic, or reactive wastes unless a specific neutralization or deactivation protocol is in place and approved by your EHS department.
Waste Container Selection and Labeling
-
Container Selection:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Combustible Solid," "Irritant")
-
The accumulation start date (the date the first waste is added)
-
The name of the principal investigator or laboratory contact.
-
-
On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[7][8]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8]
Final Disposal Pathway
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy, typically not exceeding one year for SAAs), contact your institution's EHS department to arrange for pickup.[8]
-
High-Temperature Incineration: The recommended final disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[9] This process is necessary to break the highly stable carbon-fluorine bond and ensure complete destruction of the compound.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed in coordination with your EHS department. This documentation creates a "cradle-to-grave" record of the waste's journey.[3][6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagrams have been created.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Decision Tree.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby upholding their commitment to a safe and environmentally responsible research environment.
References
- Angene Chemical. (2025, May 29). Safety Data Sheet: (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine.
- Budget Dumpster. (n.d.). How to Dispose of Hazardous Waste.
- South Carolina Department of Environmental Services. (n.d.).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Vanderbilt University Medical Center. (n.d.).
- National Environmental Trainers. (n.d.).
- MLI Environmental. (2025, November 26).
- AOTC. (2025, April 21). 8 Methods Of Hazardous Waste Disposal For Businesses.
- U.S. Environmental Protection Agency. (2025, September 5).
- U.S. Environmental Protection Agency. (n.d.).
- TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Thermo Fisher Scientific. (n.d.).
- Angene Chemical. (2025, May 29).
- Fisher Scientific. (n.d.).
- Proman. (n.d.).
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. des.sc.gov [des.sc.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. a-otc.com [a-otc.com]
A Researcher's Guide to the Safe Handling of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol: Personal Protective Equipment and Disposal Protocols
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a dedicated SDS for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a conservative approach based on its structural components—a fluorinated aromatic ring and an isoxazole moiety—is essential. A structurally analogous compound, (3-(3-Chlorophenyl)isoxazol-5-yl)methanol, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram for being a skin and eye irritant[1]. Fluorinated organic compounds, in general, warrant careful handling due to their potential for metabolic activation and varying toxicological profiles[2]. Therefore, a thorough risk assessment is the foundational step before any experimental work commences.[3][4]
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Potential to cause irritation or burns upon contact.
-
Inhalation Toxicity: Possible adverse effects if inhaled, especially if the compound is in powdered form or aerosolized.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical and must be based on a comprehensive hazard assessment of the specific laboratory operations being performed.[3][5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Enhanced Protection (for large quantities or high-risk procedures) |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[6][7] | Chemical splash goggles or a full-face shield worn over safety glasses.[2][3][6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Double-gloving with nitrile gloves or wearing heavier-duty chemical-resistant gloves.[2] |
| Body Protection | Flame-resistant laboratory coat.[2] | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges if there is a risk of aerosol generation and engineering controls are insufficient.[3] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant boots or shoe covers for large-scale operations. |
Step-by-Step PPE Protocol:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gowning: Put on the laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
-
Gown: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Eye and Face Protection: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow and PPE Selection
The scale and nature of the experimental procedure dictate the necessary level of PPE. The following diagram illustrates a decision-making workflow for appropriate PPE selection.
Caption: Decision workflow for PPE selection and handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper chemical waste management is a critical component of laboratory safety.[8][9] All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with organic compounds.[9]
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, sealed, and labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste, which typically involves collection by a certified environmental health and safety (EHS) provider.[10]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI Blog. [Link]
-
Eye & Face Protection. International Safety Equipment Association (ISEA). [Link]
-
ANSI Z87.1-2015 Overview. The Vision Council. [Link]
-
American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Shannon Optical. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Know more about ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. REDA Safe. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
Imidazole. University of Washington Environmental Health & Safety. [Link]
Sources
- 1. (3-(3-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. clarionsafety.com [clarionsafety.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
